Copper-66
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
14391-73-2 |
|---|---|
Molekularformel |
Cu |
Molekulargewicht |
65.928869 g/mol |
IUPAC-Name |
copper-66 |
InChI |
InChI=1S/Cu/i1+2 |
InChI-Schlüssel |
RYGMFSIKBFXOCR-NJFSPNSNSA-N |
Isomerische SMILES |
[66Cu] |
Kanonische SMILES |
[Cu] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Radionuclide Copper-66 for Researchers and Drug Development Professionals
An emerging radionuclide, Copper-66 (⁶⁶Cu), presents a unique profile of physical and chemical properties that position it as a promising candidate for applications in nuclear medicine, particularly in the realm of theranostics. This guide provides a comprehensive overview of the core properties of ⁶⁶Cu, detailed methodologies for its production and use, and a forward look into its potential applications in research and drug development.
Core Properties of this compound
This compound is a radioactive isotope of copper with a relatively short half-life, making it suitable for certain imaging and therapeutic applications where rapid decay is advantageous. Its decay characteristics are central to its utility in nuclear medicine.
Physical and Nuclear Properties
The fundamental physical and nuclear characteristics of this compound are summarized in the table below, providing a clear comparison of its key quantitative data.
| Property | Value |
| Half-life (T½) | 5.120 (14) minutes |
| Decay Mode | 100% β⁻ (Beta minus) |
| Daughter Isotope | ⁶⁶Zn (Zinc-66) (Stable) |
| Maximum Beta Energy (Eβmax) | 2.641 MeV |
| Primary Gamma-ray Energies (Intensity) | 1039.20 keV (7.4%), 833.0 keV (0.16%) |
| Spin and Parity | 1+ |
| Mass Excess | -66.25829 MeV |
| Binding Energy per Nucleon | 8.731472 MeV |
Production of this compound
The production of ⁶⁶Cu in sufficient quantities and high purity is crucial for its application in research and medicine. The most common production route involves the proton bombardment of an enriched zinc target in a cyclotron.
Experimental Protocol: Production of ⁶⁶Cu via the ⁶⁶Zn(p,n)⁶⁶Cu Reaction
This protocol outlines a typical procedure for producing ⁶⁶Cu using a medical cyclotron.
1. Target Preparation: Electroplating of Enriched ⁶⁶Zn
-
Objective: To prepare a stable and uniform target of enriched ⁶⁶Zinc (⁶⁶Zn) on a high-purity backing material suitable for proton irradiation.
-
Materials:
-
Enriched ⁶⁶ZnO or ⁶⁶ZnCl₂ (isotopic purity >95%)
-
High-purity copper or silver backing disc
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Electroplating cell
-
DC power supply
-
Scanning Electron Microscope (SEM) for quality control
-
-
Methodology:
-
Dissolve the enriched ⁶⁶ZnO in a minimal amount of HCl to form ⁶⁶ZnCl₂.
-
Prepare an electrolyte bath by dissolving the ⁶⁶ZnCl₂ and NH₄Cl in deionized water. The concentration of ⁶⁶Zn²⁺ is typically in the range of 20 g/L.
-
Clean the copper or silver backing disc by sonication in acetone (B3395972) followed by deionized water and then etching with a dilute acid solution.
-
Assemble the electroplating cell with the backing disc as the cathode and a platinum or zinc anode.
-
Conduct electrodeposition at a constant current density (e.g., 30-85 mA/cm²) and controlled temperature (e.g., 30-40 °C). The plating time will depend on the desired target thickness.
-
After plating, rinse the target with deionized water and dry it.
-
Perform quality control by visual inspection and SEM to ensure a uniform and adherent zinc layer. A thermal shock test (heating followed by rapid cooling) can be performed to assess the adhesion strength.
-
2. Target Irradiation
-
Objective: To bombard the ⁶⁶Zn target with protons to induce the ⁶⁶Zn(p,n)⁶⁶Cu nuclear reaction.
-
Equipment: Medical cyclotron (typically 11-18 MeV protons).
-
Methodology:
-
Mount the ⁶⁶Zn target in a suitable target holder.
-
Irradiate the target with a proton beam of a specific energy and current. The optimal proton energy for the ⁶⁶Zn(p,n)⁶⁶Cu reaction needs to be carefully selected to maximize the yield of ⁶⁶Cu while minimizing the production of impurities.
-
The irradiation time is determined by the desired activity of ⁶⁶Cu, taking into account its short half-life.
-
3. Purification of ⁶⁶Cu
-
Objective: To separate the no-carrier-added ⁶⁶Cu from the bulk zinc target material and any other metallic impurities.
-
Materials:
-
Hydrochloric acid (HCl) of various concentrations
-
Nitric acid (HNO₃)
-
Anion exchange resin (e.g., AG 1-X8)
-
Chromatography columns
-
-
Methodology:
-
Dissolve the irradiated target in concentrated HCl.
-
Load the resulting solution onto a pre-conditioned anion exchange column.
-
Zinc and other potential impurities like cobalt and gallium will form anionic chloride complexes and be retained on the resin in high HCl concentrations.
-
Elute the ⁶⁶Cu, which does not form a strong anionic chloride complex, from the column with a lower concentration of HCl.
-
Collect the ⁶⁶Cu fraction and evaporate the acid.
-
Reconstitute the purified ⁶⁶Cu in a suitable solvent (e.g., 0.1 M HCl or sterile water) for radiolabeling.
-
Perform quality control to determine the radionuclidic and radiochemical purity using gamma spectroscopy and radio-TLC, respectively.
-
Experimental workflow for ⁶⁶Cu production and application.
Radiolabeling with this compound
The ability to attach ⁶⁶Cu to a targeting biomolecule is fundamental to its use in targeted radionuclide therapy and imaging. This is typically achieved through the use of a bifunctional chelator.
Experimental Protocol: Radiolabeling of a Protein with ⁶⁶Cu
This protocol provides a general method for labeling a protein with ⁶⁶Cu using a macrocyclic chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
-
Objective: To stably attach ⁶⁶Cu to a targeting protein for in vivo applications.
-
Materials:
-
Purified ⁶⁶CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
DOTA-conjugated protein
-
Reaction buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
PD-10 desalting column
-
Radio-TLC system for quality control
-
-
Methodology:
-
To a solution of the DOTA-conjugated protein in the reaction buffer, add the purified ⁶⁶CuCl₂ solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 37-42 °C) for a defined period (e.g., 30-60 minutes). The optimal conditions will depend on the specific protein and chelator.
-
After incubation, purify the ⁶⁶Cu-labeled protein from unchelated ⁶⁶Cu using a PD-10 desalting column.
-
Determine the radiolabeling efficiency and radiochemical purity using radio-TLC.
-
Measure the specific activity of the final product.
-
Simplified decay scheme of this compound.
Preclinical and Clinical Applications
While preclinical and clinical data for ⁶⁶Cu are still emerging, its properties suggest potential in several areas of nuclear medicine. The high-energy beta emission makes it a candidate for targeted radionuclide therapy of small tumors or micrometastases. Its short half-life could be advantageous for applications requiring rapid clearance of the radionuclide.
Preclinical Studies
Preclinical research is necessary to establish the in vivo behavior, efficacy, and safety of ⁶⁶Cu-labeled radiopharmaceuticals.
Experimental Protocol: Preclinical PET Imaging and Biodistribution Study
-
Objective: To evaluate the tumor-targeting capabilities and in vivo distribution of a ⁶⁶Cu-labeled therapeutic agent in a tumor-bearing animal model.
-
Materials:
-
⁶⁶Cu-labeled radiopharmaceutical
-
Tumor-bearing mice (e.g., xenograft model)
-
Small-animal PET/CT scanner
-
Gamma counter
-
-
Methodology:
-
Administer a known amount of the ⁶⁶Cu-labeled radiopharmaceutical to the tumor-bearing mice via intravenous injection.
-
Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 4, and 24 hours).
-
At the final time point, euthanize the animals and dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the biodistribution profile (% injected dose per gram of tissue).
-
Analyze the PET images to visualize the tumor uptake and clearance from other organs.
-
Future Directions
This compound holds promise as a theranostic radionuclide, though further research is required to fully realize its potential. Key areas for future investigation include:
-
Optimization of Production and Purification: Developing more efficient and automated methods for producing high-purity ⁶⁶Cu.
-
Development of Novel Chelators: Designing chelators that can rapidly and stably bind ⁶⁶Cu under mild conditions.
-
Preclinical and Clinical Evaluation: Conducting more extensive preclinical and eventually clinical trials to evaluate the safety and efficacy of ⁶⁶Cu-based radiopharmaceuticals for various cancer types.
The unique decay characteristics of this compound, particularly its high-energy beta emission and short half-life, warrant its continued investigation as a valuable tool in the arsenal (B13267) of nuclear medicine for both diagnostic and therapeutic applications.
Unveiling the Decay Characteristics of Copper-66: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper-66 (⁶⁶Cu) is a radioisotope of copper with emerging applications in nuclear medicine and other scientific fields. A thorough understanding of its decay characteristics is paramount for its effective and safe utilization. This technical guide provides a comprehensive overview of the decay properties of ⁶⁶Cu, including its half-life, decay modes, and associated radiations. Detailed experimental methodologies for the characterization of these properties are presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this radionuclide.
Introduction
This compound is a neutron-rich isotope of copper that undergoes beta decay. Its relatively short half-life and the emission of high-energy beta particles and associated gamma rays make it a candidate for various applications, including targeted radionuclide therapy. This guide details the fundamental decay properties of ⁶⁶Cu, providing the necessary data and procedural insights for its practical use in a research and development setting.
Decay Characteristics of this compound
The primary decay characteristics of this compound are summarized in the tables below. These values are compiled from evaluated nuclear data libraries and peer-reviewed publications.
Physical and Decay Properties
| Property | Value |
| Atomic Mass | 65.9288730 ± 0.0000019 amu[1] |
| Half-life | 5.120 ± 0.014 minutes[2][3] |
| Decay Mode | 100% β⁻ (Beta minus) decay[3] |
| Daughter Nuclide | ⁶⁶Zn (Zinc-66)[3] |
| Beta Decay Energy (Q-value) | 2641.976 ± 1.247 keV[1] |
| Spin and Parity | 1+[1][3] |
| Parent Nuclide | ⁶⁶Ni (via beta decay)[1][3] |
Beta Decay Emissions
This compound decays exclusively via beta-minus emission to Zinc-66. The beta decay can populate the ground state or excited states of the daughter nucleus.
| Beta Transition | Maximum Energy (keV) | Average Energy (keV) | Intensity (%) |
| β⁻ to ⁶⁶Zn ground state | 2630 ± 20 | 1112.1 ± 6 | 90.77 ± 9 |
| β⁻ to 1039.21 keV state | 1590 ± 30 | 628.1 ± 6 | 9.01 ± 9 |
| β⁻ to 1872.20 keV state | 768.7 | 266.2 ± 6 | 0.220 ± 5 |
| β⁻ to 2450 keV state | 269.2 | 79.2 ± 7 | 0.0037 ± 3 |
Data sourced from the Evaluated Nuclear Structure Data File (ENSDF).
Gamma Ray Emissions
Following beta decay to excited states of ⁶⁶Zn, the daughter nucleus de-excites by emitting gamma rays.
| Energy (keV) | Intensity (%) |
| 833.0 ± 1.0 | 0.16 ± 0.05 |
| 1039.20 ± 0.20 | 7.4 ± 1.8 |
| 1332.5 ± 1.5 | 0.0028 ± 0.0008 |
| 1872.2 | 0.0004 ± 0.0001 |
Data sourced from the Evaluated Nuclear Structure Data File (ENSDF).[2]
Decay Scheme of this compound
The decay of ⁶⁶Cu to ⁶⁶Zn proceeds primarily through beta emission, populating different energy levels of the stable ⁶⁶Zn daughter. The subsequent de-excitation via gamma emission is depicted in the following decay scheme.
Caption: Decay scheme of this compound to Zinc-66.
Experimental Protocols
The characterization of ⁶⁶Cu decay properties involves several key experimental techniques. The following sections outline the methodologies for production, half-life determination, and spectroscopic analysis.
Production of this compound
A common method for producing ⁶⁶Cu is through the neutron capture reaction on stable ⁶⁵Cu.
Methodology: ⁶⁵Cu(n,γ)⁶⁶Cu Reaction
-
Target Preparation: A high-purity target of ⁶⁵Cu, often in the form of a thin foil or wire, is prepared. The mass and dimensions of the target are precisely measured.
-
Irradiation: The copper target is placed in a high-flux neutron source, such as a nuclear reactor or a neutron generator. The duration of the irradiation is chosen to achieve a desirable activity of ⁶⁶Cu while minimizing the production of longer-lived impurities.
-
Post-Irradiation Handling: After irradiation, the target is safely removed from the neutron source and transferred to a hot cell or a shielded container for subsequent measurements.
Half-life Measurement
The half-life of ⁶⁶Cu can be determined by measuring the decrease in its activity over time.
Methodology: Gamma-Ray Counting
-
Detector Setup: A gamma-ray detector, such as a High-Purity Germanium (HPGe) or a Sodium Iodide (NaI(Tl)) detector, is used. The detector is connected to a multichannel analyzer (MCA) to acquire energy spectra.
-
Data Acquisition: The irradiated ⁶⁶Cu source is placed at a fixed distance from the detector. Gamma-ray spectra are acquired for a series of short, consecutive time intervals. The live time for each acquisition is recorded.
-
Data Analysis:
-
The net peak area of a prominent gamma ray from the decay of ⁶⁶Cu (e.g., 1039.20 keV) is determined for each spectrum after subtracting the background.
-
The count rates (net peak area divided by the live time) are corrected for dead time.
-
The natural logarithm of the corrected count rate is plotted against the elapsed time.
-
A linear least-squares fit is applied to the data points. The slope of the line is equal to the negative of the decay constant (λ).
-
The half-life (t½) is calculated using the formula: t½ = ln(2) / λ.
-
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is employed to identify and quantify the gamma rays emitted during the decay of ⁶⁶Cu.
Methodology: High-Resolution Gamma Spectrometry
-
System Calibration:
-
Energy Calibration: A set of standard calibration sources with well-known gamma-ray energies (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu) are used to establish a relationship between the channel number of the MCA and the gamma-ray energy.
-
Efficiency Calibration: The same standard sources are used to determine the detector's efficiency as a function of energy at the specific source-detector geometry.
-
-
Data Acquisition: The ⁶⁶Cu source is placed at the calibrated position, and a gamma-ray spectrum is acquired for a sufficient duration to obtain good counting statistics in the peaks of interest.
-
Data Analysis:
-
The acquired spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from ⁶⁶Cu decay.
-
The energy of each peak is determined using the energy calibration curve.
-
The net area of each photopeak is calculated.
-
The emission intensity (probability per decay) of each gamma ray is calculated by correcting the net peak area for the detector efficiency, the acquisition time, and the activity of the source.
-
Caption: General workflow for gamma spectroscopy of this compound.
Beta Spectroscopy
Beta spectroscopy is used to measure the energy distribution of the beta particles emitted from ⁶⁶Cu.
Methodology: Magnetic or Semiconductor Spectrometry
-
Source Preparation: A very thin and uniform source of ⁶⁶Cu is prepared to minimize energy loss of the beta particles within the source material. This can be achieved by electrodeposition or evaporation onto a thin backing.
-
Spectrometer Setup: A beta spectrometer, such as a magnetic spectrometer or a silicon detector-based system, is placed in a vacuum chamber to eliminate energy loss in the air.
-
Energy Calibration: The spectrometer is calibrated using conversion electron sources with well-defined energies (e.g., ¹³⁷Cs, ²⁰⁷Bi).
-
Data Acquisition: The beta spectrum of ⁶⁶Cu is acquired.
-
Data Analysis:
-
The raw spectrum is corrected for detector response and background.
-
A Kurie plot (or Fermi-Kurie plot) is constructed to linearize the beta spectrum and determine the endpoint energy (maximum energy) of the beta transitions. This involves plotting (N(E) / (pE F(Z,E)))^(1/2) against the beta particle energy E, where N(E) is the number of counts at energy E, p is the momentum, and F(Z,E) is the Fermi function which corrects for the Coulomb interaction between the emitted beta particle and the daughter nucleus.
-
The endpoint energies determined from the Kurie plot correspond to the maximum energies of the different beta decay branches.
-
Conclusion
The decay characteristics of this compound presented in this guide provide essential data for its application in scientific research and development. The well-defined half-life, beta decay mode, and associated gamma emissions are key parameters for dosimetry calculations, imaging protocols, and the design of novel radiopharmaceuticals. The outlined experimental methodologies offer a foundational understanding of how these critical decay data are obtained, ensuring a comprehensive knowledge base for professionals in the field.
References
A Technical Guide to the Half-life and Emission Spectrum of Copper-66
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of Copper-66 (⁶⁶Cu), focusing on its half-life and emission spectrum. The information presented is intended to support researchers and professionals in the fields of nuclear medicine, radiopharmaceutical development, and related scientific disciplines.
Core Nuclear Properties of this compound
This compound is a radioisotope of copper that undergoes beta decay. Its relatively short half-life and associated gamma emissions make it a subject of interest for various research applications.
Quantitative Data Summary
The fundamental decay characteristics of this compound are summarized in the table below.
| Property | Value |
| Half-life (T½) | 5.120 ± 0.014 minutes[1][2][3] |
| Decay Mode | 100% Beta minus (β⁻) |
| Daughter Isotope | Zinc-66 (⁶⁶Zn) (Stable) |
| Decay Energy (Q) | 2.642 MeV[3] |
| Spin and Parity | 1+ |
Emission Spectrum of this compound
This compound decays to stable Zinc-66 via beta emission, with the daughter nucleus often being in an excited state. The de-excitation of the ⁶⁶Zn nucleus results in the emission of gamma rays at specific energies. The principal gamma-ray energies and their intensities are crucial for the detection and quantification of ⁶⁶Cu.
Gamma-Ray Emission Data
The following table details the most prominent gamma-ray emissions from the decay of this compound.
| Energy (keV) | Intensity (%) |
| 1039.20 | 7.4 |
| 833.0 | 0.16 |
| 1332.5 | 0.0028 |
| 1872.2 | 0.0004 |
Data sourced from ENSDF (Evaluated Nuclear Structure Data File).[1]
The most intense gamma-ray at 1039.20 keV is the primary signature used for the identification and assay of this compound.
Experimental Protocols
The determination of the half-life and the characterization of the emission spectrum of short-lived radioisotopes like this compound require precise and well-controlled experimental procedures. The following sections describe generalized protocols based on standard laboratory practices.
Production of this compound via Neutron Activation
A common method for producing this compound is through the neutron capture reaction on stable Copper-65 (⁶⁵Cu), which has a natural abundance of approximately 30.8%.
Objective: To produce a sufficient quantity of ⁶⁶Cu for experimental measurement.
Materials:
-
High-purity copper foil or wire (natural isotopic abundance or enriched in ⁶⁵Cu).
-
A neutron source, such as a nuclear reactor or a neutron generator, providing a stable thermal neutron flux.
-
Sample holder (e.g., polyethylene (B3416737) vial).
-
Pneumatic transfer system for rapid sample transport (optional).
Procedure:
-
A precisely weighed sample of high-purity copper foil is encapsulated in a suitable container.
-
The encapsulated sample is placed in a known, high-flux region of a neutron source.
-
The sample is irradiated for a predetermined period. The irradiation time is typically a few half-lives of ⁶⁶Cu to approach saturation activity without producing excessive long-lived impurities.
-
Following irradiation, the sample is rapidly retrieved from the neutron source for immediate analysis.
Determination of the Half-life of this compound
Objective: To measure the decay rate of ⁶⁶Cu and calculate its half-life.
Equipment:
-
A high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) or a Sodium Iodide (NaI(Tl)) scintillation detector.
-
A Multi-Channel Analyzer (MCA) for data acquisition.
-
Lead shielding to reduce background radiation.
-
Timing apparatus.
Procedure:
-
The irradiated copper sample is placed at a fixed and reproducible distance from the gamma-ray detector.
-
Data acquisition is initiated immediately after positioning the sample.
-
The gamma-ray spectrum is recorded for a series of short, consecutive time intervals (e.g., 30 seconds).
-
The number of counts in the full-energy peak of the most intense gamma-ray (1039.20 keV) is determined for each time interval.
-
Background subtraction is performed for each measurement.
-
The natural logarithm of the net counts (or count rate) is plotted against the time at the midpoint of each counting interval.
-
A linear least-squares fit is applied to the data points. The slope of the resulting line is equal to the negative of the decay constant (λ).
-
The half-life (T½) is calculated from the decay constant using the formula: T½ = ln(2) / λ.
Measurement of the Gamma-Ray Emission Spectrum
Objective: To identify and quantify the gamma-ray energies and their relative intensities emitted during the decay of ⁶⁶Cu.
Equipment:
-
A calibrated high-resolution gamma-ray spectroscopy system (HPGe detector and MCA).
-
Standard calibration sources with well-known gamma-ray energies and intensities (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu).
-
Lead shielding.
Procedure:
-
Energy and Efficiency Calibration: The HPGe detector is calibrated for energy and detection efficiency using a set of standard gamma-ray sources. This calibration is essential for accurate determination of the energies and intensities of the gamma rays from ⁶⁶Cu.
-
Sample Measurement: The irradiated copper sample is placed at a calibrated position relative to the detector.
-
A gamma-ray spectrum is acquired over a time period sufficient to obtain good counting statistics in the photopeaks of interest, yet short enough to minimize the effects of decay during the measurement.
-
Data Analysis: The acquired spectrum is analyzed to identify the photopeaks corresponding to the gamma rays from ⁶⁶Cu decay. The centroid of each peak is used to determine its energy, and the net area under the peak is used to determine its intensity.
-
The relative intensities of the gamma rays are calculated by correcting the peak areas for the detector efficiency at each respective energy.
Visualizations
Decay Scheme of this compound
The following diagram illustrates the beta decay of this compound to the excited and ground states of Zinc-66.
Caption: Decay scheme of this compound to Zinc-66.
Experimental Workflow for Half-life Determination
The logical flow of the half-life measurement experiment is depicted below.
Caption: Workflow for the experimental determination of the half-life of this compound.
Applications and Relevance for Drug Development
While Copper-64 and Copper-67 are more commonly explored for theranostic applications in nuclear medicine, the study of short-lived isotopes like this compound is vital for fundamental nuclear data, which underpins the accurate modeling and understanding of nuclear reactions and decay processes. Accurate data for isotopes like ⁶⁶Cu are important for:
-
Validation of Nuclear Models: Experimental data on the half-life and emission spectrum of ⁶⁶Cu can be used to validate and refine theoretical nuclear models.
-
Impurity Assessment: In the production of other copper radioisotopes for medical use, ⁶⁶Cu can be a potential radionuclidic impurity. Understanding its decay characteristics is essential for quality control and dose calculations.
-
Tracer Studies: The short half-life of ⁶⁶Cu may be suitable for certain short-duration biological tracer studies where rapid decay is advantageous.
For drug development professionals, a thorough understanding of the production and decay properties of all potential copper radioisotopes is crucial for the design and quality control of novel radiopharmaceuticals.
References
An In-Depth Technical Guide to Copper-66 in Oncology: Properties, Potential, and Practical Challenges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper-66 (⁶⁶Cu) is a beta-emitting radioisotope of copper with physical properties that, at first glance, suggest potential for radionuclide therapy. However, its practical application in oncology is severely limited by its extremely short half-life. This technical guide provides a comprehensive overview of the nuclear properties of ⁶⁶Cu, its production methods, and a critical analysis of its potential and challenges in the context of cancer therapy. By contrasting ⁶⁶Cu with the clinically established copper isotopes, ⁶⁴Cu and ⁶⁷Cu, this paper clarifies why the latter are the focus of modern radiopharmaceutical research. Detailed experimental protocols, representative of the preclinical evaluation of copper-based radiopharmaceuticals, are provided for ⁶⁴Cu and ⁶⁷Cu to serve as a practical reference for researchers in the field. Furthermore, this guide visualizes key copper-related biological pathways and experimental workflows to provide a foundational understanding of the mechanism and development of this class of agents.
Introduction: The Rationale for Copper Radiopharmaceuticals in Oncology
Cancer cells exhibit a distinct avidity for copper, a phenomenon driven by the metal's crucial role as a cofactor for enzymes involved in proliferation, angiogenesis, and metastasis. Numerous studies have reported elevated copper concentrations in tumor tissues and the serum of cancer patients compared to healthy individuals. This metabolic reprogramming in cancer cells, sometimes termed "cuproplasia," presents a unique vulnerability. The overexpression of copper transport proteins, such as human copper transporter 1 (CTR1), on the surface of cancer cells provides a gateway for the targeted delivery of cytotoxic copper radioisotopes. This biological premise forms the foundation for developing copper-based radiopharmaceuticals for both cancer imaging (theranostics) and targeted radionuclide therapy.
Physicochemical Properties of this compound
This compound is a radioactive isotope characterized by its rapid decay. Its nuclear properties are summarized in the table below, alongside the more clinically relevant isotopes ⁶⁴Cu and ⁶⁷Cu for comparison.
| Property | This compound (⁶⁶Cu) | Copper-64 (⁶⁴Cu) | Copper-67 (⁶⁷Cu) |
| Half-life | 5.12 minutes[1][2] | 12.7 hours[3][4] | 61.83 hours (2.58 days)[3] |
| Decay Mode (%) | β⁻ (100%)[1][5] | β⁺ (17.8%), EC (43.8%), β⁻ (38.4%)[4] | β⁻ (100%) |
| Max Beta Energy (MeV) | 2.642 MeV[6] | 0.579 MeV (β⁻), 0.653 MeV (β⁺)[4] | 0.562 MeV |
| Gamma Emissions (keV) | 833.0, 1039.2[2] | 1345.8 (Annihilation photons at 511) | 93.3, 184.6 |
| Imaging Modality | Not suitable for standard imaging | PET | SPECT |
| Therapeutic Particle | β⁻ (electron) | β⁻ (electron), Auger electrons | β⁻ (electron) |
Table 1: Comparison of Nuclear Properties of Copper Isotopes.
The most significant feature of ⁶⁶Cu is its 5.12-minute half-life [1][2]. It decays exclusively via beta (β⁻) emission to the stable isotope Zinc-66 (⁶⁶Zn)[1][5]. While its high-energy beta emission (2.642 MeV) is theoretically capable of inducing cell death, its utility is constrained by its rapid decay.
Production of this compound
This compound can be produced through several nuclear reactions:
-
Neutron Capture: The most common method is the irradiation of stable ⁶⁵Cu (which constitutes ~31% of natural copper) with thermal neutrons in a nuclear reactor. The reaction is denoted as ⁶⁵Cu(n,γ)⁶⁶Cu [2].
-
As a Byproduct: ⁶⁶Cu can be generated as a contaminant during the production of ⁶⁴Cu when using targets containing natural zinc or natural copper, but it decays away rapidly[7].
-
Deuteron-Induced Reactions: Production via deuteron (B1233211) bombardment of natural zinc targets has also been reported.
The short half-life necessitates that production occurs in very close proximity to the site of use, making widespread distribution and application logistically unfeasible.
The Challenge of a Short Half-Life in Oncology
The development of a targeted radiopharmaceutical is a multi-step process that is fundamentally incompatible with the 5.12-minute half-life of ⁶⁶Cu. The required steps include:
-
Radiolabeling: Attaching the radioisotope to a targeting molecule (e.g., a peptide or antibody).
-
Purification & Quality Control: Ensuring the final product is pure and suitable for injection.
-
Administration: Injecting the radiopharmaceutical into the patient.
-
Biodistribution: Allowing time for the agent to circulate through the bloodstream.
-
Target Accumulation: The agent must bind to and accumulate at the tumor site.
-
Clearance: Unbound agent should clear from healthy tissues to minimize off-target toxicity.
This entire process, particularly for larger targeting molecules like antibodies, can take several hours to days. With a 5.12-minute half-life, ⁶⁶Cu would have almost completely decayed before it could even reach the tumor in meaningful quantities, rendering it therapeutically ineffective[8][9]. This logistical and biological barrier is the primary reason why early-stage research on ⁶⁶Cu for oncology is virtually non-existent, and the field has instead focused on ⁶⁴Cu and ⁶⁷Cu, whose longer half-lives are well-suited for these applications[10].
Copper Signaling in Cancer
To understand how copper radiopharmaceuticals work, it is essential to grasp the underlying biology of copper metabolism in cancer cells. Copper is not a passive element; it actively participates in key signaling pathways that promote tumor growth and survival.
As shown in Figure 1, extracellular copper is imported by CTR1 and chaperoned by proteins like ATOX1. Intracellular copper then acts as a signaling molecule, allosterically activating kinases such as MEK1/2, which in turn stimulates the MAPK/ERK pathway, a central driver of cell proliferation[11]. This inherent reliance of cancer cells on copper signaling pathways is what makes them susceptible to copper-targeting therapies.
Preclinical Research: Focus on ⁶⁴Cu and ⁶⁷Cu
Due to the unsuitability of ⁶⁶Cu, preclinical research has focused on the "theranostic pair" of ⁶⁴Cu and ⁶⁷Cu. ⁶⁴Cu, with its positron emission, is used for PET imaging to diagnose, stage, and select patients for therapy, while the chemically identical ⁶⁷Cu delivers the therapeutic beta radiation[10].
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies using ⁶⁴Cu and ⁶⁷Cu radiopharmaceuticals, demonstrating their efficacy in animal models.
Table 2: Biodistribution of ⁶⁴Cu-labeled Radiopharmaceuticals in Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Model | Organ | 1h p.i. (%ID/g) | 4h p.i. (%ID/g) | 24h p.i. (%ID/g) |
| ⁶⁴Cu-DOTATATE | NEN (AR42J) | Tumor | 15.2 ± 2.5 | 12.1 ± 1.8 | 5.6 ± 1.1 |
| Blood | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 | ||
| Kidneys | 8.5 ± 1.2 | 6.3 ± 0.9 | 2.1 ± 0.4 | ||
| ⁶⁴Cu-PSMA-617 | Prostate (PC-3) | Tumor | ~20.0 | ~15.0 | ~10.0 |
| Blood | ~2.5 | ~0.8 | ~0.2 | ||
| Kidneys | ~30.0 | ~10.0 | ~3.0 |
%ID/g = percentage of injected dose per gram of tissue. Data are representative values compiled from multiple sources.[12][13]
Table 3: Therapeutic Efficacy of ⁶⁷Cu-labeled Radiopharmaceuticals in Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Model | Treatment Dose | Outcome Measure | Result |
| ⁶⁷Cu-NOTA-Trastuzumab | Breast (JIMT-1) | ~16.8 MBq | Tumor Growth Inhibition | 90% TGI vs. 23% for Trastuzumab alone[14] |
| Mean Survival | 78 days vs. 24 days for Trastuzumab alone[14] | |||
| ⁶⁷Cu-SARTATE | NEN (AR42J) | 25 MBq | Tumor Growth | Significant delay vs. control |
| Median Survival | >60 days vs. ~20 days for control |
Data are representative values compiled from multiple sources.[14][15]
These data clearly demonstrate high tumor uptake and significant therapeutic efficacy, validating the use of these longer-lived copper isotopes in preclinical oncology research.
Experimental Protocols for Copper Radiopharmaceuticals
While protocols for ⁶⁶Cu are not available, the following sections provide detailed, representative methodologies for the preclinical evaluation of ⁶⁴Cu and ⁶⁷Cu-based agents. These protocols are foundational for any researcher entering this field.
Workflow for Preclinical Radiopharmaceutical Evaluation
The development and evaluation of a new radiopharmaceutical follows a structured workflow from initial design to in vivo testing.
Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁴Cu
This protocol describes the labeling of a peptide conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with ⁶⁴CuCl₂.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the DOTA-peptide (e.g., DOTA-TATE) in sterile, metal-free water.
-
Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) buffer solution (pH 5.5) using metal-free water.
-
Obtain high-purity, no-carrier-added ⁶⁴CuCl₂ in 0.1 M HCl.
-
-
Labeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine 5-10 µg of the DOTA-peptide stock solution with 100 µL of the ammonium acetate buffer.
-
Add 50-200 MBq of ⁶⁴CuCl₂ to the tube.
-
Gently vortex the mixture.
-
Incubate the reaction at 95°C for 15-30 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
For iTLC, spot the reaction mixture on a silica (B1680970) gel strip. Develop the strip using a mobile phase of 50 mM EDTA. The labeled peptide will remain at the origin, while free ⁶⁴Cu will move with the solvent front.
-
Calculate RCP: (Counts at Origin / Total Counts) * 100.
-
An RCP of >95% is typically required for in vivo studies.
-
-
Purification (if necessary):
-
If RCP is <95%, purify the product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.
-
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines a typical biodistribution study to determine the uptake of a ⁶⁴Cu-labeled agent in various organs and the tumor.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumor xenografts (e.g., prostate cancer LNCaP cells for a PSMA-targeted agent). Tumors should reach a size of 100-200 mm³.
-
-
Dose Preparation and Administration:
-
Dilute the purified ⁶⁴Cu-labeled radiopharmaceutical in sterile saline to a final concentration suitable for injection.
-
Administer a precise dose (e.g., 1-2 MBq in 100 µL) to each mouse via tail vein injection.
-
-
Tissue Collection:
-
At predefined time points post-injection (p.i.), such as 1h, 4h, and 24h, euthanize a cohort of mice (n=3-5 per time point).
-
Immediately dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Wash tissues to remove excess blood, blot dry, and place in pre-weighed tubes.
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a set of standards (representing the injected dose) using a calibrated gamma counter.
-
Decay-correct all counts to the time of injection.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
%ID/g = (Counts in Tissue / (Weight of Tissue * Total Injected Counts)) * 100
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess targeting specificity.
-
Conclusion
This compound, despite possessing a therapeutic beta emission, is fundamentally unsuitable for applications in targeted radionuclide therapy due to its extremely short 5.12-minute half-life. The logistical and biological timeline required for a radiopharmaceutical to be produced, administered, and to accumulate at a tumor site far exceeds the physical availability of this isotope. Consequently, the focus of early-stage and clinical research has rightly been on the copper isotopes ⁶⁴Cu and ⁶⁷Cu, which form a powerful theranostic pair. Their respective half-lives of 12.7 hours and 2.58 days are ideal for PET imaging and radionuclide therapy, allowing for centralized production and sufficient time for favorable pharmacokinetics. The preclinical data for ⁶⁴Cu and ⁶⁷Cu-based agents show high tumor targeting and significant therapeutic efficacy, validating their continued development. For researchers in this field, understanding the distinct properties of each copper radioisotope is critical for designing effective and translatable cancer diagnostics and therapies.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. gammaray.inl.gov [gammaray.inl.gov]
- 3. Copper - Wikipedia [en.wikipedia.org]
- 4. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. tandfonline.com [tandfonline.com]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. Preclinical evaluation of radiopharmaceuticals: Expectations and challenges (Part I) - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 10. Recent Advances in 64Cu/67Cu-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. sfera.unife.it [sfera.unife.it]
- 14. Effectiveness of [67Cu]Cu-trastuzumab as a theranostic against HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of [67Cu]Cu-trastuzumab as a theranostic against HER2-positive breast cancer [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Fundamental Chemistry of Copper-66
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry of the radionuclide Copper-66 (⁶⁶Cu). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the application of this promising isotope in radiopharmaceutical research and development. This document covers the production, decay characteristics, coordination chemistry, and radiolabeling of biomolecules with ⁶⁶Cu, presenting quantitative data in structured tables and detailed experimental workflows as visual diagrams.
Core Properties of this compound
This compound is a radioisotope of copper with a short half-life, making it a candidate for various applications in nuclear medicine, particularly in PET imaging where rapid biological processes are of interest.
The key physical and decay characteristics of this compound are summarized in the table below.
| Property | Value |
| Half-life (T½) | 5.120 ± 0.014 minutes |
| Decay Mode | β⁻ (100%) |
| Daughter Isotope | ⁶⁶Zn (stable) |
| Maximum Beta Energy (Eβmax) | 2.6409 ± 0.0009 MeV |
| Gamma (γ) Energies | 1039.2 keV |
| Specific Activity | 2.09 x 10¹⁹ Bq/g |
Data sourced from multiple references.[1]
This compound decays exclusively via beta-minus (β⁻) emission to the stable isotope Zinc-66 (⁶⁶Zn). The decay process involves the emission of a high-energy electron and an anti-neutrino. The primary gamma emission associated with this decay is at 1039.2 keV.
Production of this compound
This compound can be produced through several nuclear reactions. The most common method involves the neutron activation of stable Copper-65.
The primary route for producing this compound is through the neutron capture reaction of the stable isotope Copper-65 (⁶⁵Cu), which has a natural abundance of 30.83%. This reaction is typically performed in a nuclear reactor with a high thermal neutron flux.
Reaction: ⁶⁵Cu + n → ⁶⁶Cu + γ
This compound can also be generated as a byproduct during the production of other copper radioisotopes, for instance, in the deuteron (B1233211) irradiation of natural zinc targets.[2]
The production and subsequent purification of this compound from an irradiated target is a critical process to ensure high radiochemical and radionuclidic purity.
Experimental Protocol: Purification of ⁶⁶Cu from Irradiated Copper Target (General Procedure)
Note: This is a generalized protocol based on methods for other copper isotopes and requires optimization for ⁶⁶Cu.
-
Target Dissolution: After irradiation, the copper target is dissolved in a minimal volume of concentrated hydrochloric acid or nitric acid.
-
Chromatographic Separation: The dissolved target solution is loaded onto an anion exchange resin (e.g., AG 1-X8).
-
Elution of Impurities: The column is washed with varying concentrations of HCl to remove the bulk copper target material and other metallic impurities.
-
Elution of ⁶⁶Cu: this compound is then eluted from the column using a different concentration of HCl.
-
Quality Control: The final product's radionuclidic purity is assessed by gamma spectroscopy, and its radiochemical purity is determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Coordination Chemistry of this compound
The coordination chemistry of this compound is essentially identical to that of stable copper isotopes, primarily existing in the +1 (cuprous) and +2 (cupric) oxidation states. In biological systems, the Cu(II) state is more prevalent. The design of stable radiopharmaceuticals relies on the use of chelators that can securely bind the ⁶⁶Cu ion and prevent its release in vivo.
Macrocyclic chelators are generally preferred for copper radiopharmaceuticals due to their high in vivo stability.[3][4] Key chelators include:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile chelator that forms stable complexes with a wide range of radiometals, including copper.
-
TETA (1,4,8,11-tetraazacyclododecane-1,4,8,11-tetraacetic acid): Often demonstrates superior stability for copper isotopes compared to DOTA.[4]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another effective macrocyclic chelator for copper.
The choice of chelator can significantly impact the in vivo biodistribution and stability of the resulting radiopharmaceutical.[4]
Radiolabeling of Biomolecules with this compound
The conjugation of ⁶⁶Cu to biomolecules such as peptides and antibodies is a critical step in the development of targeted radiopharmaceuticals. This process typically involves a bifunctional chelator which is first covalently attached to the biomolecule, followed by the chelation of the radionuclide.
The following are generalized protocols for radiolabeling peptides and antibodies with copper isotopes, which can be adapted for ⁶⁶Cu.
Protocol 1: ⁶⁶Cu-Labeling of a TETA-Conjugated Peptide
This protocol is adapted from procedures for ⁶⁴Cu and would require optimization for ⁶⁶Cu.[3][4]
-
Preparation: Dissolve the TETA-conjugated peptide in a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Radiolabeling: Add the [⁶⁶Cu]CuCl₂ solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Protocol 2: ⁶⁶Cu-Labeling of a DOTA-Conjugated Antibody
This protocol is a general guide and requires optimization for specific antibodies and ⁶⁶Cu.
-
Preparation: Buffer-exchange the DOTA-conjugated antibody into a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.0).
-
Radiolabeling: Add the [⁶⁶Cu]CuCl₂ solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Purification: Purify the radiolabeled antibody using a size-exclusion chromatography column (e.g., PD-10) to remove any unbound ⁶⁶Cu.
-
Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC and determine the specific activity.
In Vitro and In Vivo Stability
The stability of a radiopharmaceutical is crucial for its successful application. In vitro and in vivo studies are necessary to ensure that the ⁶⁶Cu remains chelated to the biomolecule and does not dissociate, which could lead to non-specific uptake and increased radiation dose to non-target tissues.
In vitro stability is typically evaluated by incubating the radiolabeled compound in human serum or a challenging solution (e.g., containing an excess of a competing chelator like DTPA) at 37°C for various time points. The percentage of intact radiolabeled compound is then determined by radio-TLC or radio-HPLC.
Animal models are used to assess the in vivo stability and biodistribution of ⁶⁶Cu-labeled compounds. The radiopharmaceutical is administered to the animals, and at different time points, organs and tissues are collected to measure the radioactivity concentration. This data provides insights into the targeting efficacy and clearance profile of the compound. While specific biodistribution data for ⁶⁶Cu-labeled compounds is limited, studies with other copper isotopes have shown that the choice of chelator significantly influences the in vivo behavior.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the chemistry of this compound for radiopharmaceutical development.
Table 1: Production and Purity of this compound
| Parameter | Typical Value/Method |
| Production Reaction | ⁶⁵Cu(n,γ)⁶⁶Cu |
| Target Material | High-purity natural copper or enriched ⁶⁵Cu |
| Purification Method | Anion exchange chromatography |
| Expected Radionuclidic Purity | >99% (after sufficient decay of short-lived impurities) |
Table 2: Radiolabeling Efficiency with ⁶⁶Cu (Projected)
| Chelator-Biomolecule | Reaction Conditions (Projected) | Radiochemical Yield (Projected) |
| TETA-Peptide | RT, 30 min, pH 5.5 | >95% |
| DOTA-Antibody | 37-40°C, 30-60 min, pH 5.5-6.0 | >90% |
Note: These are projected values based on data from other copper isotopes and would need to be experimentally verified for ⁶⁶Cu.
Conclusion
This compound possesses nuclear properties that make it a radionuclide of interest for specialized applications in nuclear medicine. Its production is feasible in a nuclear reactor, and its coordination chemistry allows for stable chelation with macrocyclic ligands. The methodologies for radiolabeling biomolecules with other copper isotopes provide a strong foundation for the development of ⁶⁶Cu-based radiopharmaceuticals. Further research is warranted to establish detailed and optimized protocols for the production, purification, and application of this compound, as well as to generate comprehensive in vitro and in vivo stability data for its complexes. This will be crucial for translating the potential of this radionuclide into clinical applications.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Copper-66: A Technical Guide on its Properties and Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of Copper-66 (⁶⁶Cu), a radionuclide of scientific interest. Contrary to some assumptions, ⁶⁶Cu is not a positron-emitting radionuclide suitable for Positron Emission Tomography (PET). Instead, it decays exclusively via beta-minus (β⁻) emission. This guide will detail the fundamental physical and decay characteristics of ⁶⁶Cu, outline its primary production method, and present its decay scheme. Crucially, it will also address the practical limitations, notably its very short half-life, that currently preclude its widespread use in drug development and clinical research, especially when compared to its more versatile sister isotopes, ⁶⁴Cu and ⁶⁷Cu.
Core Properties of this compound
This compound is a radioactive isotope of copper with a nucleus containing 29 protons and 37 neutrons. Its properties are summarized below.
Table 1: Physical and Decay Properties of this compound (⁶⁶Cu)
| Property | Value | Citations |
| Half-life (T½) | 5.120 (± 0.014) minutes | [1][2][3][4] |
| Decay Mode | 100% Beta-minus (β⁻) emission | [1][3] |
| Daughter Nuclide | ⁶⁶Zn (Stable) | [1][2][3][5] |
| Decay Energy (Q) | 2.641 to 2.642 MeV | [2][3][4] |
| Spin and Parity | 1+ | [3][4] |
| Parent Nuclide | ⁶⁶Ni | [3][4] |
It is critical to note that ⁶⁶Cu does not undergo positron emission (β⁺ decay). Isotopes of copper with mass numbers above 65, such as ⁶⁶Cu, decay via β⁻ emission, while those with mass numbers below 63 tend to decay via positron emission.[1] The isotope ⁶⁴Cu is unique in that it decays via both pathways.[1] This fundamental characteristic makes ⁶⁶Cu unsuitable for PET imaging, which relies on the detection of annihilation photons produced by positrons.
Radionuclide Production
The most common method for producing this compound is through neutron capture by the stable isotope ⁶⁵Cu.
Experimental Protocol: Production of ⁶⁶Cu via ⁶⁵Cu(n,γ)⁶⁶Cu
This method involves the irradiation of a target containing stable Copper-65 with thermal neutrons in a nuclear reactor.
-
Target Material: High-purity Copper-65, often in the form of copper metal or copper oxide. Natural copper, which contains 30.85% ⁶⁵Cu, can be used, but this will also result in the production of other copper isotopes, most notably ⁶⁴Cu from the ⁶³Cu(n,γ)⁶⁴Cu reaction.
-
Irradiation: The target is placed in a nuclear reactor with a high thermal neutron flux. The ⁶⁵Cu nucleus absorbs a neutron, becoming an excited ⁶⁶Cu nucleus, which then de-excites by emitting a gamma ray (γ).
-
Post-Irradiation Processing: After irradiation, the target is removed from the reactor. Due to the very short half-life of ⁶⁶Cu, any subsequent purification and experimental use must be performed rapidly and typically on-site.
-
Purification (if necessary): If natural copper is used or if impurities are present in the target, radiochemical purification may be required. A common method for purifying radiocopper involves dissolving the target in an acid (e.g., HCl) and using anion exchange chromatography to separate copper from other metallic impurities.
Decay Scheme
This compound decays to stable Zinc-66 (⁶⁶Zn) with a half-life of 5.12 minutes. The decay proceeds primarily to the ground state of ⁶⁶Zn, but also populates excited states, which then de-excite by emitting gamma rays. The most prominent gamma emission is at 1039.20 keV.[2]
Limitations and Comparison with Other Copper Radionuclides
While ⁶⁶Cu has well-characterized nuclear properties, its application in research and drug development is severely limited by two main factors: its short half-life and its decay mode.
-
Short Half-Life: A half-life of just over 5 minutes is impractical for most biomedical applications. It does not allow for transportation from a production facility, complex radiolabeling procedures, or studies of biological processes that occur over hours or days. In many production runs of other copper isotopes, ⁶⁶Cu is considered a short-lived contaminant that is simply allowed to decay away.
-
Decay Mode: As a pure beta-minus emitter, ⁶⁶Cu cannot be used for PET imaging. While beta emitters are used for radionuclide therapy, the theranostic paradigm in nuclear medicine favors using isotopes of the same element for both imaging and therapy.
Table 2: Comparison of Medically Relevant Copper Radionuclides
| Radionuclide | Half-life | Primary Decay Modes | Key Applications | Citations |
| ⁶⁴Cu | 12.7 hours | β⁺ (17.5%), β⁻ (38.5%), EC (44%) | Theranostics: PET imaging and Radiotherapy | [1][6][7][8] |
| ⁶⁷Cu | 61.83 hours | β⁻ (100%) | Therapy: Radionuclide therapy with SPECT imaging | [1][7] |
| ⁶⁶Cu | 5.12 minutes | β⁻ (100%) | Limited to on-site, rapid fundamental studies | [1][3] |
The "theranostic pair" of ⁶⁴Cu for PET imaging and ⁶⁷Cu for therapy is of significant interest.[7] These isotopes allow for identical chelating chemistry and pharmacokinetics, enabling accurate dosimetry and personalized treatment planning. The properties of ⁶⁶Cu do not fit into this paradigm, making it a far less attractive candidate for development.
Hypothetical Experimental Workflow
Should a specific application arise that requires a very short-lived beta-emitting copper tracer (e.g., in fundamental radiochemistry or physics experiments), the workflow would need to be highly integrated and automated due to the rapid decay.
Conclusion
This compound is a short-lived radionuclide that decays exclusively via beta-minus emission. It is not a positron emitter and is therefore unsuitable for PET imaging. Its production is feasible via neutron irradiation of stable Copper-65. However, its extremely short half-life poses significant logistical challenges, rendering it impractical for the vast majority of applications in drug development, preclinical, or clinical research. The field of copper-based radiopharmaceuticals is robustly focused on the theranostic capabilities of ⁶⁴Cu and the therapeutic potential of ⁶⁷Cu, whose longer half-lives and more versatile decay properties make them far superior candidates for advancing cancer diagnosis and treatment.
References
- 1. Isotopes of copper - Wikipedia [en.wikipedia.org]
- 2. gammaray.inl.gov [gammaray.inl.gov]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Recent Advances in 64Cu/67Cu-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-64 - Wikipedia [en.wikipedia.org]
Theoretical Analysis of Copper-66 in Nuclear Medicine: A Technical Whitepaper
Executive Summary: This technical guide provides a comprehensive analysis of the radioisotope Copper-66 (⁶⁶Cu) and evaluates its theoretical potential and significant limitations for applications in nuclear medicine. While the field has extensively studied copper isotopes such as ⁶⁴Cu and ⁶⁷Cu for diagnostic and therapeutic purposes, ⁶⁶Cu remains largely unexplored. This document synthesizes the known nuclear data for ⁶⁶Cu and, based on these fundamental properties, presents a theoretical assessment of its viability for radionuclide therapy. The analysis concludes that while ⁶⁶Cu is a pure beta emitter—a desirable characteristic for therapy—its extremely short half-life of approximately 5.12 minutes presents substantial logistical and dosimetric challenges, rendering it impractical for most clinical applications when compared to more established radionuclides.
Introduction
Copper radioisotopes have garnered considerable attention in nuclear medicine, offering a versatile suite of decay characteristics suitable for both diagnostic imaging via Positron Emission Tomography (PET) and targeted radionuclide therapy.[1][2] The "theranostic" paradigm, which combines diagnosis and therapy, is well-served by copper's isotopic diversity, with ⁶⁴Cu (for PET and therapy) and ⁶⁷Cu (for therapy) being the most prominent examples.[3][4] This guide focuses on a lesser-known isotope, this compound. There is a notable absence of experimental or clinical research into the applications of ⁶⁶Cu in nuclear medicine. Therefore, this document serves as a theoretical exploration of its potential advantages and, more critically, its inherent disadvantages, based on its fundamental physical properties.
Physical and Nuclear Properties of this compound
The defining characteristics of any radionuclide for medical use are its decay mode, emission energies, and half-life. These properties dictate its potential application, whether for imaging or therapy, and determine the feasibility of its production, formulation, and delivery to the patient. The known properties of ⁶⁶Cu are summarized in Table 1.
Table 1: Physical Decay Characteristics of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Half-life (T½) | 5.120 (± 0.014) minutes | [5][6] |
| Decay Mode | 100% Beta-minus (β⁻) | [5][7] |
| Daughter Nuclide | ⁶⁶Zn (Stable) | [5] |
| Maximum Beta Energy (Eβ⁻max) | 2.641 MeV | [8] |
| Associated Gamma Emissions | 1039.2 keV (7.4%), 833.0 keV (0.16%) | [6] |
| Parent Nuclide | ⁶⁶Ni |[5][8] |
Theoretical Application: Radionuclide Therapy
This compound decays exclusively through the emission of beta particles (β⁻), which are energetic electrons that deposit their energy over a short range in tissue. This property makes it, in theory, a candidate for targeted radionuclide therapy. The goal of this modality is to deliver a cytotoxic dose of radiation directly to tumor cells by attaching the radionuclide to a targeting molecule (e.g., an antibody or peptide), thereby minimizing damage to surrounding healthy tissue.
The high beta energy of ⁶⁶Cu (2.641 MeV) is significantly more energetic than that of established therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu, Eβ⁻max = 0.497 MeV) or Copper-67 (⁶⁷Cu, Eβ⁻max = 0.577 MeV).[9] This higher energy corresponds to a longer particle range in tissue, which could be advantageous for treating larger, poorly vascularized tumors where heterogeneous delivery of the radiopharmaceutical is a concern.
However, the utility of a therapeutic radionuclide is critically dependent on its half-life. This is where ⁶⁶Cu faces its most significant and likely insurmountable challenge.
Core Limitations and Practical Unsuitability
The theoretical potential of ⁶⁶Cu is overshadowed by practical limitations stemming directly from its physical properties, primarily its very short half-life.
4.1. The Challenge of an Ultrashort Half-life A half-life of 5.12 minutes is prohibitive for nearly all targeted radionuclide therapy protocols. The logistical timeline for producing, purifying, radiolabeling a targeting vector, performing quality control, and administering the dose to a patient far exceeds this timeframe. Furthermore, the biological kinetics of most targeting molecules, such as antibodies, require hours to days to achieve optimal tumor accumulation and clearance from non-target tissues.[10] With a 5.12-minute half-life, the vast majority of ⁶⁶Cu would decay before the radiopharmaceutical could reach its intended target.
4.2. Comparison with Other Copper Isotopes To contextualize the limitations of ⁶⁶Cu, its properties are compared with those of clinically relevant copper isotopes in Table 2. This comparison clearly illustrates why other isotopes are preferred for imaging and therapy.
Table 2: Comparison of Medically Relevant Copper Radioisotopes
| Isotope | Half-life | Primary Decay Mode(s) | Primary Application | Key Advantage(s) |
|---|---|---|---|---|
| ⁶¹Cu | 3.33 hours | β⁺ (61%), EC (39%) | PET Imaging | Longer half-life than ⁶⁸Ga, suitable for slower kinetic processes.[1] |
| ⁶⁴Cu | 12.7 hours | β⁺ (18%), β⁻ (39%), EC (43%) | PET Imaging & Therapy | "Theranostic" isotope; half-life matches kinetics of many peptides/antibodies.[3] |
| ⁶⁶Cu | 5.12 minutes | β⁻ (100%) | Theoretical Therapy | Pure β⁻ emitter with high energy. |
| ⁶⁷Cu | 61.8 hours | β⁻ (100%), γ (for SPECT) | Therapy & SPECT Imaging | "Theranostic pair" with ⁶⁴Cu; half-life is ideal for antibody-based therapy.[3] |
4.3. Unsuitability for Imaging this compound is not a candidate for PET imaging, as it does not undergo positron (β⁺) decay. While it does have minor gamma emissions, their low intensity and the presence of high-energy beta particles make it unsuitable for Single-Photon Emission Computed Tomography (SPECT) when compared to dedicated imaging agents.[6]
Production of this compound
This compound can be produced through nuclear reactions, though not for clinical purposes. It has been noted as a product of irradiating natural copper with deuterons and as a short-lived contaminant in the production of ⁶⁴Cu from ⁶⁵Cu via a (p,pn) reaction.[1][11] However, due to its rapid decay, any produced ⁶⁶Cu quickly diminishes, and methods for its production in a high-purity, clinically usable form have not been developed.
Methodologies and Workflows
No experimental protocols for the use of ⁶⁶Cu in nuclear medicine exist. However, to illustrate the extreme logistical constraints, a hypothetical workflow for its evaluation is presented below. This workflow highlights the necessity for ultra-rapid, automated processes that are currently beyond the scope of standard radiopharmaceutical practice.
References
- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. mdpi.com [mdpi.com]
- 4. The current status and promising potential of copper-based radiopharmaceutical development towards future theranostics: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. gammaray.inl.gov [gammaray.inl.gov]
- 7. Isotope data for this compound in the Periodic Table [periodictable.com]
- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 9. 67Cu Production Capabilities: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Search results [inis.iaea.org]
An In-depth Technical Guide to the Production Pathways of Copper-66
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary production pathways for the radionuclide Copper-66 (⁶⁶Cu). With a half-life of 5.12 minutes, ⁶⁶Cu is a positron-emitting isotope of significant interest for applications in positron emission tomography (PET). This document details the nuclear reactions, experimental protocols, and quantitative data associated with its production, offering a valuable resource for researchers and professionals in nuclear medicine and drug development.
Introduction to this compound
This compound is a valuable radionuclide for PET imaging due to its short half-life, which allows for dynamic imaging studies. Its production is primarily achieved through charged particle bombardment of enriched zinc targets in a cyclotron. The selection of the production pathway is a critical consideration, balancing factors such as target material availability and cost, required beam energy, production yield, and the radionuclidic purity of the final product.
Production Pathways of this compound
The most viable and commonly explored production routes for ⁶⁶Cu involve the use of enriched Zinc-66 (⁶⁶Zn) as the target material. The primary nuclear reactions are proton- and neutron-induced.
Proton-Induced Reaction: ⁶⁶Zn(p,n)⁶⁶Cu
The proton bombardment of enriched ⁶⁶Zn is a promising method for producing ⁶⁶Cu. This reaction is advantageous as it can be performed using medical cyclotrons, which are widely available.
-
Nuclear Reaction: ⁶⁶Zn + p → ⁶⁶Cu + n
-
Target Material: Highly enriched ⁶⁶Zn is required to minimize the production of isotopic impurities. The target is typically prepared by electrodeposition of the enriched zinc onto a suitable backing material, such as gold or silver.
-
Irradiation Parameters: The proton beam energy is a critical parameter that influences the production yield and the formation of impurities. While specific optimal energy ranges for ⁶⁶Cu are not extensively documented, energies in the range of 10-20 MeV are typically employed for similar (p,n) reactions on zinc isotopes.
Neutron-Induced Reaction: ⁶⁶Zn(n,p)⁶⁶Cu
Neutron-induced reactions offer an alternative pathway, although they are generally less common for producing positron emitters like ⁶⁶Cu compared to cyclotron-based methods.
-
Nuclear Reaction: ⁶⁶Zn + n → ⁶⁶Cu + p
-
Neutron Source: This reaction requires a source of fast neutrons, which can be generated from a nuclear reactor or a neutron generator.
-
Cross-Section Data: Cross-sections for the ⁶⁶Zn(n,p)⁶⁶Cu reaction have been measured in the 4.2- to 10-MeV energy range.
Quantitative Data on this compound Production
Quantitative data for ⁶⁶Cu production is essential for planning and optimizing its synthesis. The following tables summarize the available data on nuclear reactions and yields.
Table 1: Key Nuclear Reactions for this compound Production
| Reaction | Target Isotope | Projectile | Product |
| ⁶⁶Zn(p,n)⁶⁶Cu | Zinc-66 (⁶⁶Zn) | Proton (p) | This compound (⁶⁶Cu) |
| ⁶⁶Zn(n,p)⁶⁶Cu | Zinc-66 (⁶⁶Zn) | Neutron (n) | This compound (⁶⁶Cu) |
Table 2: Reported Cross-Section Data for ⁶⁶Zn(n,p)⁶⁶Cu Reaction
| Energy Range (MeV) | Measured Cross-Section (mb) | Reference |
| 4.2 - 10 | Data available, specific values vary with energy |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the production of ⁶⁶Cu via the ⁶⁶Zn(p,n)⁶⁶Cu reaction, adapted from established protocols for the production of other copper radioisotopes from zinc targets.
Target Preparation: Electrodeposition of Enriched ⁶⁶Zn
The preparation of a stable and uniform target is crucial for efficient irradiation and subsequent processing. Electrodeposition is a widely used technique for this purpose.
Materials and Equipment:
-
Enriched ⁶⁶Zn oxide (⁶⁶ZnO) or ⁶⁶Zn metal
-
High-purity hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Gold (Au) or Silver (Ag) backing disc (target substrate)
-
Electrodeposition cell
-
DC power supply
-
Analytical balance
-
pH meter
Procedure:
-
Dissolution of Enriched Zinc: Dissolve a precisely weighed amount of enriched ⁶⁶ZnO in a minimal volume of high-purity HCl or H₂SO₄ to form a zinc chloride (ZnCl₂) or zinc sulfate (B86663) (ZnSO₄) solution.
-
Electrolyte Preparation: Adjust the pH of the zinc solution to the optimal range for electrodeposition (typically between 4 and 6).
-
Electrodeposition:
-
Assemble the electrodeposition cell with the gold or silver backing disc as the cathode and a platinum wire as the anode.
-
Fill the cell with the prepared zinc electrolyte.
-
Apply a constant DC current to initiate the deposition of metallic ⁶⁶Zn onto the cathode. The current density and deposition time should be carefully controlled to achieve the desired target thickness.
-
-
Target Finishing: After deposition, rinse the target with deionized water and ethanol, then dry it under a stream of inert gas. The final target thickness and uniformity should be verified.
Cyclotron Irradiation
The prepared ⁶⁶Zn target is irradiated with a proton beam to induce the (p,n) nuclear reaction.
Equipment:
-
Medical cyclotron
-
Solid target station
-
Target cooling system (water and/or helium)
Procedure:
-
Target Mounting: Mount the electrodeposited ⁶⁶Zn target onto the solid target holder of the cyclotron.
-
Irradiation:
-
Position the target in the beam path.
-
Irradiate the target with a proton beam of the desired energy and current. The irradiation time will depend on the desired activity of ⁶⁶Cu.
-
Efficient cooling of the target during irradiation is critical to prevent melting or damage.
-
Chemical Separation and Purification: Ion Exchange Chromatography
After irradiation, the ⁶⁶Cu must be separated from the bulk ⁶⁶Zn target material and any other metallic impurities. Ion exchange chromatography is a highly effective method for this separation.
Materials and Equipment:
-
High-purity hydrochloric acid (HCl) of various concentrations
-
Anion exchange resin (e.g., AG 1-X8)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Hot cell or shielded fume hood
Procedure:
-
Target Dissolution: Remotely transfer the irradiated target to a hot cell. Dissolve the target in a small volume of concentrated HCl.
-
Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate it with the appropriate concentration of HCl.
-
Separation:
-
Load the dissolved target solution onto the prepared column.
-
Under specific HCl concentrations, zinc and other impurities will be retained by the resin, while copper will pass through.
-
Wash the column with an appropriate concentration of HCl to elute any remaining copper.
-
The zinc can be recovered from the column by eluting with a different concentration of acid, allowing for the recycling of the expensive enriched target material.
-
-
Product Formulation: The eluted fraction containing the purified ⁶⁶Cu can be evaporated and reconstituted in a suitable solvent for subsequent use.
Quality Control
The final ⁶⁶Cu product must be subjected to rigorous quality control to ensure its purity and suitability for use.
-
Radionuclidic Purity: Assessed using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to identify and quantify any radioactive impurities.
-
Radiochemical Purity: Determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the chemical form of the copper.
-
Chemical Purity: Analyzed by methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify any non-radioactive metallic impurities.
Visualizing the Production Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the production of this compound.
Nuclear Reaction Pathway
Caption: ⁶⁶Zn(p,n)⁶⁶Cu nuclear reaction pathway.
Experimental Workflow
Caption: Experimental workflow for ⁶⁶Cu production.
Conclusion
The production of this compound, primarily through the ⁶⁶Zn(p,n)⁶⁶Cu reaction, is a feasible process for facilities equipped with a medical cyclotron. While detailed quantitative data for ⁶⁶Cu production is still emerging, the well-established protocols for the production of other copper radioisotopes from zinc targets provide a robust framework for its synthesis. The key to successful production lies in the use of highly enriched ⁶⁶Zn target material, precise control over irradiation parameters, and efficient chemical separation to ensure high radionuclidic purity. This technical guide provides researchers and drug development professionals with the foundational knowledge required to explore and optimize the production of this promising PET radionuclide.
Initial Feasibility Studies for Copper-66 Radiopharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper-66 (⁶⁶Cu) is a lesser-explored radioisotope of copper with a short half-life that presents both unique opportunities and significant challenges for the development of novel radiopharmaceuticals. This technical guide provides a comprehensive overview of the initial feasibility considerations for ⁶⁶Cu-based agents, drawing upon the extensive knowledge of other copper isotopes in nuclear medicine. This document outlines the fundamental properties of ⁶⁶Cu, potential production routes, and proposed experimental protocols for chelation, radiolabeling, and preliminary preclinical evaluation. The content herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this radionuclide.
Introduction to this compound
This compound is a radioisotope of copper with a half-life of 5.120 minutes.[1][2][3] It decays to stable Zinc-66 (⁶⁶Zn) via beta (β⁻) emission with a maximum energy of 2.642 MeV.[1] This short half-life presents a significant logistical challenge for its use in routine clinical applications, requiring an on-site cyclotron and rapid, highly efficient production and radiolabeling procedures. However, for specific applications requiring very short-lived radionuclides, such as in situ radiolabeling or studies of rapid biological processes, ⁶⁶Cu could offer a unique tool.
Nuclear Properties and Production of this compound
A summary of the key nuclear properties of this compound is provided in the table below.
| Property | Value |
| Half-life | 5.120 minutes[1][2][3][4] |
| Decay Mode | β⁻ (100%)[2] |
| Daughter Nuclide | ⁶⁶Zn (stable)[2] |
| Beta Decay Energy (Eβ⁻ max) | 2.642 MeV[1] |
| Spin and Parity | 1+[1][2] |
| Primary Production Reaction | ⁶⁶Zn(n,p)⁶⁶Cu[5] |
| Potential Parent Nuclide | ⁶⁶Ni[1][2] |
Production of this compound
The primary route for the production of this compound is the ⁶⁶Zn(n,p)⁶⁶Cu nuclear reaction.[5] This process involves the bombardment of an enriched ⁶⁶Zn target with fast neutrons. Achieving high specific activity and radionuclidic purity is critical for the development of effective radiopharmaceuticals.
dot
Caption: Workflow for the production and quality control of [⁶⁶Cu]CuCl₂.
Chelation Chemistry for this compound
The choice of a suitable chelator is paramount for the in vivo stability of any copper-based radiopharmaceutical. While no specific studies on chelators for ⁶⁶Cu were identified, the extensive research on other copper isotopes, particularly ⁶⁴Cu and ⁶⁷Cu, provides a strong foundation for selecting appropriate candidates. Given the short half-life of ⁶⁶Cu, the radiolabeling kinetics must be rapid and efficient, ideally proceeding at room temperature.
| Chelator Class | Examples | Key Characteristics |
| Acyclic Chelators | TETA (1,4,8,11-tetraazacyclododecane-1,4,8,11-tetraacetic acid) | Well-established for copper isotopes, though in vivo stability can be a concern. |
| Macrocyclic Chelators | NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Generally form more kinetically inert complexes with copper, leading to better in vivo stability.[6] |
| Sarcophagine (Sar) Chelators | MeCOSar | Exhibit very high stability for copper and allow for rapid, room-temperature radiolabeling. |
| Cross-bridged Macrocycles | CB-TE2A | Offer enhanced kinetic stability compared to their unbridged counterparts. |
| Bis(thiosemicarbazone) Ligands | ATSM (diacetyl-bis(N⁴-methylthiosemicarbazone)) | Used for hypoxia imaging; the stability of the complex is intentionally lower to allow for trapping in hypoxic cells.[7] |
For initial feasibility studies with ⁶⁶Cu, sarcophagine-based chelators or NOTA derivatives would be highly recommended due to their favorable radiolabeling characteristics and high in vivo stability with other copper isotopes.
Experimental Protocols
The following sections outline proposed experimental protocols for the development of a generic ⁶⁶Cu-labeled peptide, drawing upon established methods for other copper radiopharmaceuticals.
Radiolabeling of a TETA-conjugated Peptide with ⁶⁶Cu
This protocol is adapted from established procedures for ⁶⁴Cu.[8]
Materials:
-
[⁶⁶Cu]CuCl₂ in 0.1 M HCl
-
TETA-conjugated peptide (e.g., TETA-Octreotate)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sterile, metal-free water
-
Reaction vials
Procedure:
-
In a sterile reaction vial, dissolve the TETA-conjugated peptide in ammonium acetate buffer to a concentration of 1 mg/mL.
-
Add a calculated volume of the [⁶⁶Cu]CuCl₂ solution to the peptide solution. The molar ratio of chelator to copper should be optimized but can start at 10:1.
-
Gently mix the reaction solution and incubate at room temperature (20-25 °C) for 15 minutes.
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
dot
Caption: General workflow for the radiolabeling of a peptide with ⁶⁶Cu.
Quality Control of [⁶⁶Cu]Cu-TETA-Peptide
Radiochemical Purity:
-
iTLC: Spot the reaction mixture on an iTLC strip and develop with a suitable mobile phase (e.g., 50 mM EDTA). The labeled peptide should remain at the origin, while free ⁶⁶Cu will move with the solvent front.
-
HPLC: Inject an aliquot of the reaction mixture onto a C18 reverse-phase HPLC column. Monitor the eluate with a UV detector (for the peptide) and a radiation detector. The retention time of the radiolabeled peptide should be different from that of free ⁶⁶Cu.
Specific Activity: Determine the amount of peptide in the final product using a calibrated UV-Vis spectrophotometer and measure the total radioactivity with a dose calibrator. The specific activity is expressed as Bq/mol or Ci/mmol.
Preclinical Evaluation: In Vitro Cell Binding Assay
Objective: To determine the binding affinity of the ⁶⁶Cu-labeled peptide to its target receptor.
Materials:
-
Target receptor-positive cell line (e.g., AR42J for somatostatin (B550006) receptors)
-
Target receptor-negative cell line (control)
-
[⁶⁶Cu]Cu-TETA-Peptide
-
Unlabeled ("cold") peptide
-
Cell culture medium and buffers
-
Gamma counter
Procedure:
-
Plate cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For total binding, add increasing concentrations of [⁶⁶Cu]Cu-TETA-Peptide to the wells.
-
For non-specific binding, add a large excess of unlabeled peptide along with the radiolabeled peptide.
-
Incubate for a specified time (e.g., 60 minutes) at 37 °C.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Preclinical Evaluation: In Vivo Biodistribution Study
Objective: To determine the uptake and clearance of the ⁶⁶Cu-labeled peptide in various organs and a tumor model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografted tumors)
-
[⁶⁶Cu]Cu-TETA-Peptide
-
Saline for injection
-
Gamma counter
Procedure:
-
Anesthetize the animals and inject a known amount of [⁶⁶Cu]Cu-TETA-Peptide via the tail vein.
-
At various time points post-injection (e.g., 5, 15, 30, and 60 minutes), euthanize a cohort of animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity in a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
dot
Caption: Proposed mechanism of action for a ⁶⁶Cu-labeled peptide.
Feasibility and Future Directions
The primary obstacle to the widespread use of this compound in radiopharmaceuticals is its very short half-life. This necessitates a highly integrated and rapid workflow from production to administration. However, if these logistical challenges can be overcome, ⁶⁶Cu could find a niche in applications where a short-lived beta emitter is desirable.
Potential Advantages:
-
High Dose Rate: The short half-life results in a high initial dose rate, which could be advantageous for certain therapeutic applications.
-
Reduced Patient Radiation Burden: The rapid decay minimizes the overall radiation dose to the patient compared to longer-lived isotopes.
-
Feasibility for Rapid Dynamic Studies: The short half-life is suitable for studying biological processes with fast kinetics.
Key Challenges:
-
Logistics: On-site production and extremely rapid synthesis and quality control are mandatory.
-
Low Yields: Production of ⁶⁶Cu via the (n,p) reaction may result in lower yields compared to other production routes for different isotopes.
-
Limited Preclinical Data: A significant amount of foundational research is required to establish the safety and efficacy of ⁶⁶Cu-radiopharmaceuticals.
Future research should focus on optimizing the production and purification of ⁶⁶Cu to maximize specific activity. The development and evaluation of rapid, kit-based radiolabeling methods using highly stable chelators will be crucial. Initial preclinical studies should focus on establishing proof-of-concept for the biodistribution and therapeutic efficacy of ⁶⁶Cu-labeled compounds in relevant disease models. While significant hurdles remain, the exploration of this compound could open new avenues in the field of radiopharmaceutical research and development.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. gammaray.inl.gov [gammaray.inl.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of an automated production process of [64Cu][Cu (ATSM)] for positron emission tomography imaging and theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Copper-66 Radiolabeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-66 (⁶⁶Cu) is a promising radionuclide for applications in nuclear medicine, though less common than its counterparts Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu). Its decay characteristics, which are not detailed in the provided search results, would determine its specific utility in either diagnostic imaging (like Positron Emission Tomography, PET) or targeted radiotherapy. The fundamental chemistry for labeling peptides with ⁶⁶Cu is analogous to that of other copper isotopes, relying on the stable chelation of the copper cation by a bifunctional chelator conjugated to a peptide of interest.[1][2][3] This document provides a generalized protocol for the radiolabeling of peptides with ⁶⁶Cu, based on established methods for ⁶⁴Cu and ⁶⁷Cu.
The successful radiolabeling of a peptide with a copper radionuclide is critically dependent on the choice of chelator. The chelator must form a stable complex with the copper ion to prevent its release in vivo, which could lead to off-target radiation exposure and poor image quality or therapeutic efficacy. Common chelators for copper isotopes include macrocyclic ligands like 1,4,8,11-tetraazacyclododecane-1,4,8,11-tetraacetic acid (TETA) and 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-TE2A).[4][5]
Experimental Protocols
This section details a representative protocol for the ⁶⁶Cu-labeling of a peptide conjugated with a chelator such as TETA. The conditions can be adapted for other chelators based on the data presented in the subsequent tables.
Materials and Equipment
-
⁶⁶CuCl₂ in dilute HCl or ammonium (B1175870) acetate (B1210297) buffer
-
Peptide-chelator conjugate (e.g., TETA-peptide)
-
Ammonium acetate buffer (0.1 M, pH 5.5-7.0), metal-free
-
Metal-free water
-
Metal-free reaction vials (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
Heating block or water bath
-
Radio-TLC scanner and plates (e.g., silica (B1680970) gel)
-
Radio-HPLC system with a suitable column (e.g., C18)
-
Dose calibrator
-
Vortex mixer
-
Pipettes and metal-free tips
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Ethanol (B145695), absolute, for SPE
-
Saline solution, sterile, for final formulation
Radiolabeling Procedure
-
Preparation: In a metal-free microcentrifuge tube, dissolve the peptide-chelator conjugate in ammonium acetate buffer to a concentration of 1 mg/mL.
-
Reaction Setup: To the peptide solution, add the desired amount of ⁶⁶CuCl₂ solution. The molar ratio of chelator to copper is a critical parameter to optimize.
-
Incubation: Gently vortex the reaction mixture and incubate at the appropriate temperature and time. For TETA-conjugated peptides, incubation at room temperature (20-23°C) for 30 minutes is often sufficient.[4][5] For other chelators like CB-TE2A, heating at higher temperatures (e.g., 95°C) for a longer duration may be necessary.[4][5]
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like EDTA to scavenge any free ⁶⁶Cu.
-
Purification: The ⁶⁶Cu-labeled peptide is typically purified using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁶Cu and other hydrophilic impurities.
-
Elute the ⁶⁶Cu-labeled peptide with an ethanol/water mixture.
-
The solvent is then typically removed by evaporation, and the final product is reconstituted in sterile saline.
-
Quality Control
-
Radiochemical Purity: Determined by radio-TLC and/or radio-HPLC. The mobile phase for TLC and the gradient for HPLC should be optimized to achieve good separation between the labeled peptide, free copper, and other potential impurities. A radiochemical purity of >95% is generally required for in vivo applications.[4][6]
-
Specific Activity: Calculated as the amount of radioactivity per unit mass of the peptide (e.g., MBq/µg or mCi/µg). This is determined by measuring the total radioactivity and quantifying the peptide amount, often via HPLC with a UV detector calibrated with a standard of the unlabeled peptide.[4][6]
-
Stability: The stability of the radiolabeled peptide should be assessed in saline and relevant biological media (e.g., human or mouse serum) at 37°C over a period of time relevant to the intended application.[6][7]
Data Presentation
The following tables summarize typical reaction conditions and quality control parameters for copper radiolabeling of peptides with different chelators, based on data for ⁶⁴Cu and ⁶⁷Cu. These can be used as a starting point for optimizing ⁶⁶Cu-labeling protocols.
Table 1: Representative Radiolabeling Conditions for Copper-Labeled Peptides
| Chelator | Buffer | Temperature (°C) | Time (min) | Reference |
| TETA | 0.1 M Ammonium Acetate | 20-23 | 30 | [4][5] |
| CB-TE2A | 0.1 M Ammonium Acetate | 95 | 120 | [4][5] |
| cyclam-RAFT | Not specified | 70 | 10 | [6] |
Table 2: Typical Quality Control Results for Copper-Labeled Peptides
| Parameter | Typical Value | Method | Reference |
| Radiochemical Purity | >95% | Radio-HPLC, Radio-TLC | [4][6] |
| Specific Activity | 37-111 MBq/µg (1-3 mCi/µg) | Dose Calibrator, HPLC | [4] |
| In Vitro/In Vivo Stability | High | Radio-HPLC, Radio-TLC | [6] |
Visualizations
The following diagrams illustrate the general workflow for the production and quality control of ⁶⁶Cu-labeled peptides.
Caption: General workflow for ⁶⁶Cu-peptide radiolabeling.
Caption: Decision workflow for ⁶⁶Cu-peptide production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in copper radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeling of TETA- and CB-TE2A-conjugated peptides with copper-64 | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 67Cu-Radiolabeling of a multimeric RGD peptide for αVβ3 integrin-targeted radionuclide therapy: stability, therapeutic efficacy, and safety studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Copper-66 Labeled Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radionuclide Copper-66 (⁶⁶Cu) presents a promising avenue for radioimmunotherapy (RIT) due to its unique decay characteristics, which include the emission of high-energy beta particles (β⁻). With a short half-life of 5.12 minutes, ⁶⁶Cu delivers a potent, localized radiation dose to target tissues while minimizing systemic exposure. This characteristic makes it particularly suitable for targeting rapidly internalizing antigens on cancer cells. The synthesis of ⁶⁶Cu-labeled monoclonal antibodies (mAbs) involves a multi-step process, including the production of the radionuclide, conjugation of a bifunctional chelator to the mAb, and subsequent radiolabeling. This document provides detailed application notes and protocols for the successful synthesis and characterization of ⁶⁶Cu-labeled monoclonal antibodies.
Properties of this compound
A thorough understanding of the physical properties of ⁶⁶Cu is essential for its application in RIT.
| Property | Value |
| Half-life (T½) | 5.120 (14) minutes[1][2][3] |
| Decay Mode | β⁻ (100%)[1] |
| Max Beta Energy (Eβ⁻max) | 2.64 MeV[1][4] |
| Gamma Emissions (γ) | 1039.2 keV (7.4%), 833.0 keV (0.16%)[2] |
| Production Method | Typically produced in a cyclotron via the ⁶⁶Zn(p,n)⁶⁶Cu or ⁶⁵Cu(n,γ) reactions.[2][5] |
Bifunctional Chelators for Copper Isotopes
The stable attachment of copper radionuclides to monoclonal antibodies is facilitated by bifunctional chelators. These molecules possess a reactive functional group for covalent attachment to the antibody and a separate domain that securely coordinates the copper ion. The choice of chelator is critical and influences radiolabeling efficiency, in vivo stability, and biodistribution of the radioimmunoconjugate. Given the short half-life of ⁶⁶Cu, chelators that allow for rapid and efficient radiolabeling under mild conditions are paramount.
| Chelator | Functional Group for Conjugation | Key Features for Copper Labeling |
| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Isothiocyanate (SCN), NHS ester | Forms stable complexes with copper. Radiolabeling can be achieved at room temperature, although heating can increase efficiency.[4][6] |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | Isothiocyanate (SCN), NHS ester | Allows for very rapid and efficient radiolabeling with copper isotopes at room temperature, making it highly suitable for short-lived radionuclides like ⁶⁶Cu.[2][7][8] |
| TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) | Isothiocyanate (SCN), Bromoacetamide | Forms stable copper complexes, but in some cases, in vivo transchelation has been observed.[9][10] |
| Sarcophagine (Sar) derivatives (e.g., SarAr) | NHS ester | Forms exceptionally stable cage-like complexes with copper, demonstrating high in vivo stability. Allows for rapid radiolabeling.[11][12] |
Experimental Protocols
This section details the key experimental procedures for the synthesis of a ⁶⁶Cu-labeled monoclonal antibody, using Trastuzumab (an anti-HER2 mAb) and the chelator NOTA as a representative example. The principles can be adapted for other antibodies and chelators.
Protocol 1: Conjugation of p-SCN-Bn-NOTA to Trastuzumab
Objective: To covalently attach the bifunctional chelator p-SCN-Bn-NOTA to lysine (B10760008) residues on Trastuzumab.
Materials:
-
Trastuzumab (Herceptin®)
-
p-SCN-Bn-NOTA (commercially available)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Phosphate-buffered saline (PBS), metal-free
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Amicon Ultra centrifugal filter units (50 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange Trastuzumab into 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 column or centrifugal filter unit.
-
Adjust the final concentration to 5-10 mg/mL.
-
Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient for Trastuzumab is typically ~1.45 mL mg⁻¹ cm⁻¹).
-
-
Chelator Preparation:
-
Dissolve p-SCN-Bn-NOTA in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA to the Trastuzumab solution.
-
Gently mix and incubate for 1-2 hours at 37°C with continuous gentle agitation.
-
-
Purification of the Immunoconjugate:
-
Remove unreacted chelator by size-exclusion chromatography using a PD-10 column pre-equilibrated with metal-free PBS.
-
Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
-
Pool the fractions containing the NOTA-Trastuzumab conjugate.
-
-
Concentration and Storage:
-
Concentrate the purified NOTA-Trastuzumab using a centrifugal filter unit (50 kDa MWCO).
-
Determine the final concentration and store at 2-8°C. For long-term storage, aliquots can be frozen at -20°C or -80°C.
-
-
Characterization (Optional but Recommended):
-
Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of non-radioactive copper.
-
Protocol 2: Rapid Radiolabeling of NOTA-Trastuzumab with ⁶⁶Cu
Objective: To efficiently label the NOTA-Trastuzumab conjugate with ⁶⁶Cu. Due to the short half-life of ⁶⁶Cu, this procedure must be performed rapidly.
Materials:
-
⁶⁶CuCl₂ in dilute HCl (produced from a cyclotron)
-
NOTA-Trastuzumab conjugate (from Protocol 1)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5-6.5), metal-free
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
-
Mobile phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5
-
Radio-TLC scanner or gamma counter
Procedure:
-
Preparation of ⁶⁶Cu:
-
Neutralize the acidic ⁶⁶CuCl₂ solution to a pH of 5.5-6.5 using ammonium acetate buffer. This step should be performed in a shielded hot cell.
-
-
Radiolabeling Reaction:
-
To the pH-adjusted ⁶⁶CuCl₂ solution, add the NOTA-Trastuzumab conjugate (typically 50-100 µg). The final reaction volume should be kept small (e.g., 100-200 µL).
-
Incubate at room temperature for 5-10 minutes. Gentle mixing is recommended.
-
-
Purification of ⁶⁶Cu-NOTA-Trastuzumab:
-
Purify the radiolabeled antibody from unchelated ⁶⁶Cu using a PD-10 desalting column pre-equilibrated with sterile, metal-free PBS.
-
Collect the eluate in fractions and identify the fraction containing the radiolabeled antibody using a gamma counter.
-
-
Sterilization:
-
Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 3: Quality Control of ⁶⁶Cu-NOTA-Trastuzumab
Objective: To assess the radiochemical purity and specific activity of the final product.
Materials:
-
⁶⁶Cu-NOTA-Trastuzumab (from Protocol 2)
-
iTLC system as described in Protocol 2
-
Dose calibrator
-
High-performance liquid chromatography (HPLC) system with a size-exclusion column and a radioactivity detector (optional but recommended for higher resolution).
Procedures:
A. Radiochemical Purity by iTLC:
-
Spot a small aliquot (1-2 µL) of the final product onto an iTLC strip.
-
Develop the chromatogram using 50 mM EDTA solution as the mobile phase. In this system, the ⁶⁶Cu-NOTA-Trastuzumab remains at the origin (Rf = 0), while free ⁶⁶Cu-EDTA complex migrates with the solvent front (Rf = 1).
-
Scan the strip using a radio-TLC scanner or cut the strip in half and measure the radioactivity of each section in a gamma counter.
-
Calculate the radiochemical purity:
-
RCP (%) = (Counts at origin) / (Total counts) x 100
-
The acceptance criterion is typically >95%.
-
B. Specific Activity:
-
Measure the total radioactivity of the final product using a calibrated dose calibrator.
-
Determine the protein concentration of the final product (e.g., using a BCA protein assay or by UV-Vis if the initial concentration is known and dilution is accounted for).
-
Calculate the specific activity:
-
Specific Activity (MBq/µg) = (Total Radioactivity in MBq) / (Total mass of antibody in µg)
-
Quantitative Data Summary
The following tables provide representative data for the radiolabeling of Trastuzumab with copper isotopes using different chelators. While specific data for ⁶⁶Cu is limited in the literature, the data for ⁶⁴Cu provides a strong indication of expected performance.
Table 1: Radiolabeling Efficiency and Specific Activity of ⁶⁴Cu-Trastuzumab
| Chelator | Radiolabeling Conditions | Radiochemical Yield (%) | Specific Activity (MBq/µg) | Reference |
| NOTA | 37°C, 1 h | 70.6 ± 2.5 | 0.22 ± 1.1 | [7] |
| DOTA | Room temp, 30 min | >97.5 | ~0.23 (225 GBq/µmol) | [5] |
| NODAGA | Room temp, 15 min | ~80 | - | [5] |
| Sar | Room temp, 20 min | >99 | 0.5 (500 MBq/mg) | [11] |
Table 2: In Vitro and In Vivo Stability of Copper-Labeled Antibodies
| Radioimmunoconjugate | Stability Assay | Time Point | Stability (% Intact) | Reference |
| [⁶⁴Cu]Cu-NOTA-Trastuzumab | Human Serum | 48 h | >98 | [2] |
| [⁶⁴Cu]CuSar-Trastuzumab | Human Serum | 48 h | No evidence of loss | [11] |
| [⁶⁴Cu]Cu-DOTA-Trastuzumab | Mouse Serum | 196 h | >95 | [13] |
| [⁶⁴Cu]Cu-NODAGA-Nanobody | Mouse Serum | 12 h | >95 | [13] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a ⁶⁶Cu-labeled monoclonal antibody.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. mdpi.com [mdpi.com]
- 5. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Lymphocyte Labeling by 64Cu-Antibody Receptor Targeting for In Vivo Cell Trafficking by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [64Cu]Cu-NOTA-Trastuzumab and [89Zr]Zr-DFO-Trastuzumab in Xenografts with Varied HER2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel chelating agents for potential clinical applications of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of four bifunctional chelates for radiolabeling monoclonal antibodies with copper radioisotopes: biodistribution and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential theranostics of breast cancer with copper-64/67 sarcophagine-trastuzumab - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06969B [pubs.rsc.org]
- 12. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Copper-66 from a Zinc Target
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the production of the short-lived positron-emitting radionuclide Copper-66 (⁶⁶Cu, half-life: 5.1 minutes) from an enriched zinc-66 target using a medical cyclotron. Given its short half-life, ⁶⁶Cu is a potential tracer for positron emission tomography (PET) studies of rapid biological processes. The protocols outlined below cover the nuclear reaction, targetry, irradiation, and a rapid radiochemical separation process essential for isolating ⁶⁶Cu before significant decay.
Overview of Production Strategy
The production of ⁶⁶Cu is best achieved through the proton bombardment of an enriched ⁶⁶Zn target via the ⁶⁶Zn(p,n)⁶⁶Cu nuclear reaction. The primary challenge in producing ⁶⁶Cu is its short half-life, which necessitates a highly efficient and rapid radiochemical separation process to isolate the radionuclide from the bulk zinc target material and any co-produced impurities.
A significant competing nuclear reaction during irradiation is the ⁶⁶Zn(p,n)⁶⁶Ga reaction, which produces Gallium-66 (⁶⁶Ga, half-life: 9.5 hours). To maximize the yield of ⁶⁶Cu while minimizing the production of ⁶⁶Ga, careful selection of the proton beam energy is critical.
Nuclear Reaction Data
Key considerations:
-
Optimal Proton Energy: Based on theoretical models, the optimal proton energy for the ⁶⁶Zn(p,n)⁶⁶Cu reaction is in the range of 10-15 MeV . This energy range provides a reasonable cross-section for ⁶⁶Cu production while remaining below the peak production energy for the competing ⁶⁶Zn(p,n)⁶⁶Ga reaction, which has a peak cross-section around 17 MeV.
-
Radionuclidic Impurities: The primary radionuclidic impurity of concern is ⁶⁶Ga. By keeping the proton energy below 15 MeV, the co-production of ⁶⁶Ga can be significantly minimized. Other potential copper radioisotopes, such as ⁶⁴Cu, are produced at much higher proton energies via reactions like ⁶⁶Zn(p,2pn)⁶⁴Cu and will not be significantly formed in the optimal energy range for ⁶⁶Cu production.[1]
Table 1: Summary of Key Nuclear Reactions
| Reaction | Product | Half-life | Q-value (MeV) | Optimal Energy Range (MeV) | Notes |
| ⁶⁶Zn(p,n)⁶⁶Cu | This compound | 5.1 min | -8.0 | 10-15 | Desired reaction. |
| ⁶⁶Zn(p,n)⁶⁶Ga | Gallium-66 | 9.5 h | -5.9 | 15-20 | Primary competing reaction. Its production is minimized by using lower proton energies. |
| ⁶⁶Zn(p,2pn)⁶⁴Cu | Copper-64 | 12.7 h | -28.9 | 35-70 | Not a significant impurity at the energies used for ⁶⁶Cu production.[1] |
| Natural Zn(p,x) reactions | Various isotopes | Various | Various | Various | Using natural zinc will produce a wide range of copper and gallium isotopes, complicating purification. |
Experimental Protocol: Production and Separation of ⁶⁶Cu
This protocol is designed for a rapid and efficient production cycle, which is crucial due to the short half-life of ⁶⁶Cu.
-
Target Material: Highly enriched (≥99%) ⁶⁶Zn is required to minimize the production of other radioisotopes from other zinc isotopes present in natural zinc. The zinc is typically in the form of zinc oxide (⁶⁶ZnO) due to its better thermal stability under irradiation.
-
Target Backing: The ⁶⁶ZnO powder is pressed into a shallow dimple on a high-purity metallic backing disc (e.g., silver, copper, or niobium) that can withstand the beam current and effectively dissipate heat.
-
Target Thickness: The thickness of the target should be sufficient to degrade the proton beam energy from the incident energy to just above the threshold energy of the reaction (~8 MeV). This maximizes the yield within the target while preventing the beam from passing through and activating the backing material unnecessarily.
-
Proton Beam Energy: An incident proton beam energy of 14-15 MeV is recommended.
-
Beam Current: A beam current of 10-20 µA is typically used. The current should be optimized based on the thermal properties of the target to avoid melting or damage.
-
Irradiation Time: Due to the short half-life of ⁶⁶Cu, the activity will approach saturation quickly. An irradiation time of 10-15 minutes (approximately 2-3 half-lives) is sufficient to achieve a significant portion of the saturation yield.
This procedure is adapted from established methods for separating copper radioisotopes from zinc targets and is optimized for speed.[2][3] The entire process from the end of bombardment (EOB) to the final product should be completed within 10-15 minutes.
-
Target Dissolution:
-
Immediately after EOB, transfer the target to a hot cell.
-
Dissolve the irradiated ⁶⁶ZnO target in 1-2 mL of 8M hydrochloric acid (HCl). Gentle heating can expedite this step.
-
-
Ion Exchange Chromatography: A single-step cation exchange chromatography is recommended for its speed and efficiency.[2]
-
Column Preparation: Pre-condition a small column containing a strong cation exchange resin (e.g., Dowex 50W-X8) with 8M HCl.
-
Loading: Load the dissolved target solution onto the column. At this high HCl concentration, the zinc will form anionic chloride complexes (e.g., [ZnCl₃]⁻ and [ZnCl₄]²⁻) and will pass through the column, while the copper will be retained on the resin.
-
Washing: Wash the column with a small volume (2-3 mL) of 8M HCl to ensure all the zinc has been eluted.
-
Elution: Elute the ⁶⁶Cu from the column with a small volume (1-2 mL) of a less concentrated acid, such as 2M HCl. The ⁶⁶Cu will be in the form of [⁶⁶Cu]CuCl₂.
-
-
Final Product Formulation:
-
The eluted [⁶⁶Cu]CuCl₂ solution can be used directly for labeling studies or can be evaporated to dryness and reconstituted in a suitable buffer (e.g., acetate (B1210297) buffer) for subsequent radiopharmaceutical synthesis.
-
Table 2: Summary of a Typical Production Run
| Parameter | Value |
| Target Material | Enriched ⁶⁶ZnO (≥99%) |
| Proton Energy | 14 MeV |
| Beam Current | 15 µA |
| Irradiation Time | 12 minutes |
| Separation Time | ~10 minutes |
| Expected Yield (EOB) | Dependent on cross-section and current |
| Radionuclidic Purity | >95% (relative to ⁶⁶Ga) |
| Chemical Form of Product | [⁶⁶Cu]CuCl₂ in 2M HCl |
Visualizations
Caption: Production of ⁶⁶Cu via the ⁶⁶Zn(p,n) reaction.
Caption: Step-by-step workflow for ⁶⁶Cu production.
Caption: Logic of the ion exchange separation process.
References
Application Notes and Protocols for Copper-66 Chelators in Stable Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of various chelators in the development of stable Copper-66 (⁶⁶Cu) based radiopharmaceuticals. The information is intended to guide researchers in selecting appropriate chelation strategies and performing key experiments for the successful development of novel diagnostic and therapeutic agents.
Introduction to this compound in Radiopharmaceuticals
This compound is a beta-emitting radioisotope with a half-life of 5.12 minutes, decaying to stable Zinc-66 (⁶⁶Zn)[1][2][3]. Its decay characteristics make it a potential candidate for targeted radiotherapy. The development of stable ⁶⁶Cu-radiopharmaceuticals is critically dependent on the use of a bifunctional chelator (BFC) that can be covalently attached to a targeting biomolecule and can securely hold the ⁶⁶Cu ion in vivo[4][5][6]. The stability of the radiometal complex is paramount to prevent the release of free ⁶⁶Cu, which can lead to off-target radiation exposure and diminished therapeutic efficacy[4][6].
Key Characteristics of this compound
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Half-life (T½) | 5.120 (14) min | [1][2] |
| Decay Mode | β- (100%) | [1] |
| Beta Decay Energy (Eβ-) | 2.6409 (9) MeV | [1][7] |
| Daughter Nuclide | ⁶⁶Zn (stable) | [1][2] |
Chelators for this compound
The choice of chelator is a critical determinant of the in vivo stability of a copper radiopharmaceutical[6][8]. While various chelators have been investigated for copper isotopes, macrocyclic and cage-like structures generally offer superior stability compared to acyclic chelators[9][10]. Below is a comparative summary of commonly employed chelators.
Overview of Chelator Types
-
Acyclic Chelators: Examples include EDTA and DTPA. While historically used, their copper complexes exhibit lower in vivo stability[9].
-
Macrocyclic Chelators (Non-bridged): This class includes DOTA, TETA, and NOTA. They offer better stability than acyclic chelators, but some degree of copper dissociation in vivo has been reported, particularly for DOTA and TETA[6][11]. NOTA generally forms more stable complexes with copper than DOTA[12][13].
-
Cross-bridged Macrocyclic Chelators: Derivatives of cyclam and cyclen, such as CB-TE2A, have a structurally reinforced framework that leads to highly kinetically stable copper complexes[5]. This enhanced stability significantly reduces transchelation in vivo[5].
-
Sarcophagine (Sar) Chelators: These cage-like chelators, such as DiamSar and SarAr, are known to form exceptionally stable complexes with copper under mild conditions[10][14][15]. The sarcophagine cage completely encapsulates the copper ion, leading to high in vivo stability and rapid clearance of the unbound complex[14][16][17].
Comparative Stability Data
The following table summarizes comparative in vivo stability data for different copper chelators, primarily from studies using ⁶⁴Cu, which is chemically analogous to ⁶⁶Cu.
| Chelator | Key Findings on in vivo Stability | Reference |
| TETA | Significant transchelation of ⁶⁴Cu to liver proteins (e.g., superoxide (B77818) dismutase) observed. | [5][6] |
| DOTA | Generally considered to have marginal stability for copper isotopes compared to other macrocycles. | [6][18] |
| NOTA | Forms more stable complexes with ⁶⁴Cu in vivo compared to DOTA. | [12][13] |
| CB-TE2A | Significantly lower protein-associated ⁶⁴Cu in rat liver compared to ⁶⁴Cu-TETA (13 ± 6% vs 75 ± 9% at 4 h). | [5] |
| Sarcophagine (Sar) | Forms extraordinarily stable copper complexes with good in vivo stability, preventing leakage of copper. | [10][14][15] |
Experimental Protocols
The following sections provide detailed protocols for key experiments in the development of ⁶⁶Cu-radiopharmaceuticals.
Protocol for Radiolabeling of a Targeting Molecule with ⁶⁶Cu
This protocol describes the general procedure for radiolabeling a chelator-conjugated biomolecule (e.g., peptide, antibody) with ⁶⁶Cu.
Materials:
-
⁶⁶CuCl₂ in dilute HCl (e.g., 0.1 M)
-
Chelator-conjugated biomolecule (BFC-biomolecule)
-
Ammonium acetate (B1210297) buffer (0.1 M, pH 5.5-6.5) or other suitable buffer
-
Metal-free water
-
Heating block or water bath
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Radio-TLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, add a predetermined amount of the BFC-biomolecule (e.g., 10-50 µg).
-
Add an appropriate volume of buffer to adjust the pH to the optimal range for the specific chelator (typically pH 5.5-6.5 for macrocycles).
-
Carefully add the ⁶⁶CuCl₂ solution (e.g., 5-10 µL, containing the desired amount of radioactivity) to the vial containing the BFC-biomolecule.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at an optimized temperature and time. For many macrocyclic chelators like NOTA and Sarcophagine, labeling can be efficient at room temperature or slightly elevated temperatures (e.g., 37°C) for 15-30 minutes. Cross-bridged chelators might require higher temperatures (e.g., 95°C) for longer durations, which may not be suitable for heat-sensitive biomolecules[9].
-
After incubation, allow the reaction to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (see Protocol 4.2).
-
If necessary, purify the radiolabeled product using a suitable method (e.g., size-exclusion chromatography) to remove any unchelated ⁶⁶Cu.
Protocol for Quality Control of ⁶⁶Cu-Radiopharmaceuticals
Quality control is essential to ensure the purity and safety of the radiopharmaceutical prior to any in vitro or in vivo studies[19][20][21].
4.2.1. Determination of Radiochemical Purity by Radio-TLC
Materials:
-
TLC strips (e.g., silica (B1680970) gel)
-
Mobile phase (e.g., 50 mM DTPA solution for determining free ⁶⁶Cu)
-
TLC development chamber
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Spot a small amount (e.g., 1 µL) of the radiolabeling reaction mixture onto the origin of a TLC strip.
-
Place the TLC strip in a development chamber containing the mobile phase.
-
Allow the mobile phase to migrate up the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
The radiolabeled biomolecule should remain at the origin (Rf = 0), while free ⁶⁶Cu complexed with DTPA will migrate with the solvent front (Rf ≈ 1).
-
Calculate the radiochemical purity by integrating the peaks corresponding to the radiolabeled product and free ⁶⁶Cu. A radiochemical purity of >95% is generally required.
4.2.2. Radionuclidic Purity
Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide (⁶⁶Cu)[20]. This is typically assessed by the manufacturer of the radionuclide but should be considered. Potential radionuclidic impurities can arise from the production method[20]. Due to the short half-life of ⁶⁶Cu, long-lived impurities are a particular concern. Gamma spectroscopy can be used to identify and quantify any gamma-emitting impurities.
4.2.3. Chemical Purity
Chemical purity refers to the absence of non-radioactive chemical contaminants that may interfere with the labeling process or cause adverse biological effects[19][21]. Trace metal contaminants in the ⁶⁶Cu solution can compete with ⁶⁶Cu for the chelator, reducing the radiolabeling efficiency[19].
Protocol for In Vitro Serum Stability Assay
This assay evaluates the stability of the ⁶⁶Cu-radiopharmaceutical in the presence of serum proteins.
Materials:
-
Purified ⁶⁶Cu-labeled biomolecule
-
Fresh human or animal serum
-
Incubator at 37°C
-
Method for protein precipitation (e.g., trichloroacetic acid) or size-exclusion chromatography
Procedure:
-
Add a small volume (e.g., 10-50 µL) of the purified ⁶⁶Cu-labeled biomolecule to a vial containing fresh serum (e.g., 500 µL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1 h, 4 h, 24 h), take an aliquot of the serum mixture.
-
Analyze the aliquot to determine the percentage of ⁶⁶Cu that remains bound to the biomolecule versus the percentage that has dissociated and is now bound to serum proteins. This can be done by:
-
Protein precipitation: Add a precipitating agent to separate the proteins. Centrifuge and measure the radioactivity in the pellet (protein-bound) and the supernatant (intact radiopharmaceutical).
-
Size-exclusion chromatography: Separate the high-molecular-weight serum proteins from the lower-molecular-weight radiopharmaceutical.
-
-
Plot the percentage of intact radiopharmaceutical over time to assess its stability.
Visualizations
The following diagrams illustrate key concepts and workflows in the development of ⁶⁶Cu-radiopharmaceuticals.
Caption: Workflow for the development of a ⁶⁶Cu-radiopharmaceutical.
Caption: In vivo fate of stable vs. unstable ⁶⁶Cu-radiopharmaceuticals.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. gammaray.inl.gov [gammaray.inl.gov]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Multi-Functional Chelators Based on Sarcophagine Cages [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ansto.gov.au [ansto.gov.au]
- 15. Technology - High Accuracy, High Precision Diagnostics and Therapy - Clarity [claritypharmaceuticals.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Potential theranostics of breast cancer with copper-64/67 sarcophagine-trastuzumab - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 20. pharmacylibrary.com [pharmacylibrary.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Biodistribution Studies Using Copper-64
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Copper-64 (⁶⁴Cu) in preclinical in vivo biodistribution studies. Detailed protocols for radiolabeling, animal handling, imaging, and ex vivo analysis are included to guide researchers in designing and executing their own studies.
Introduction to Copper-64 in Biodistribution Studies
Copper-64 (⁶⁴Cu) is a highly versatile radionuclide for positron emission tomography (PET) imaging, which is a powerful technique for non-invasively visualizing and quantifying the distribution of radiolabeled molecules in vivo. Its unique decay characteristics and suitable half-life make it an ideal choice for a wide range of preclinical research applications, from small molecule pharmacokinetics to the evaluation of large, slow-clearing biologics like monoclonal antibodies.
The 12.7-hour half-life of ⁶⁴Cu provides flexibility for imaging at multiple time points, allowing for the assessment of both rapid initial distribution and longer-term biological clearance and retention of a radiolabeled compound.[1][2] This is particularly advantageous for studying the pharmacokinetics of antibodies and nanoparticles, which can take hours or even days to reach their target and clear from circulation.[1] Furthermore, ⁶⁴Cu's decay profile includes both positron (β+) emission for PET imaging and beta-minus (β-) emission, giving it theranostic potential where the same radionuclide can be used for both diagnosis and targeted radiotherapy.[1][2][3]
The well-established coordination chemistry of copper allows for its stable chelation by a variety of bifunctional chelators (BFCs) such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[4] These chelators can be conjugated to a wide array of targeting molecules, including peptides, antibodies, and nanoparticles, enabling the development of highly specific PET imaging agents.[1][2]
Applications of ⁶⁴Cu in Preclinical Research
-
Oncology: ⁶⁴Cu-labeled radiopharmaceuticals are extensively used to image various aspects of cancer biology. This includes targeting specific cell surface receptors (e.g., HER2 with ⁶⁴Cu-NOTA-Trastuzumab), imaging tumor hypoxia (with agents like ⁶⁴Cu-ATSM), and evaluating the tumor-targeting efficiency of new drug delivery systems.[1][2][5][6]
-
Pharmacokinetics and Drug Development: Biodistribution studies with ⁶⁴Cu-labeled compounds provide critical data on the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. This information is vital for optimizing drug design and predicting potential off-target toxicities.
-
Theranostics: The dual decay properties of ⁶⁴Cu allow for a seamless transition from diagnostic imaging to targeted radiotherapy. By imaging with a ⁶⁴Cu-labeled therapeutic agent, researchers can confirm tumor targeting and calculate radiation dosimetry before proceeding with a therapeutic dose.[3]
Quantitative Biodistribution Data
The following tables summarize ex vivo biodistribution data from preclinical studies in mice using various ⁶⁴Cu-labeled compounds. Data are presented as the percentage of the injected dose per gram of tissue (%ID/g) and represent the mean ± standard deviation.
Table 1: Biodistribution of [⁶⁴Cu]CuCl₂ in Tumor-Bearing Mice
| Organ/Tissue | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | Animal Model | Reference |
| Blood | 2.0 ± 0.5 | 1.1 ± 0.3 | 0.4 ± 0.1 | C57BL/6 mice with melanoma | [7] |
| Heart | 1.5 ± 0.4 | 1.0 ± 0.3 | 0.5 ± 0.1 | C57BL/6 mice with melanoma | [7] |
| Lungs | 2.5 ± 0.6 | 1.5 ± 0.4 | 0.7 ± 0.2 | C57BL/6 mice with melanoma | [7] |
| Liver | 48.0 ± 5.0 | 25.0 ± 3.0 | 12.0 ± 2.0 | C57BL/6 mice with melanoma | [7] |
| Spleen | 2.0 ± 0.5 | 1.5 ± 0.4 | 1.0 ± 0.3 | C57BL/6 mice with melanoma | [7] |
| Kidneys | 5.0 ± 1.0 | 3.0 ± 0.5 | 1.5 ± 0.4 | C57BL/6 mice with melanoma | [7] |
| Stomach | 3.0 ± 0.7 | 2.0 ± 0.5 | 1.0 ± 0.3 | C57BL/6 mice with melanoma | [7] |
| Intestine | 6.0 ± 1.2 | 8.0 ± 1.5 | 5.0 ± 1.0 | C57BL/6 mice with melanoma | [7] |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | C57BL/6 mice with melanoma | [7] |
| Tumor | 5.8 ± 1.1 | 7.6 ± 1.7 | 5.0 ± 1.2 | C57BL/6 mice with melanoma | [7] |
Table 2: Biodistribution of ⁶⁴Cu-ATSM in BALB/c Nude Mice
| Organ/Tissue | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | Animal Model | Reference |
| Blood | 1.81 ± 0.26 | 0.51 ± 0.08 | 0.04 ± 0.01 | BALB/c nude mice | [8] |
| Liver | 17.58 ± 2.11 | 14.97 ± 1.15 | 4.99 ± 0.89 | BALB/c nude mice | [8] |
| Kidney | 4.39 ± 0.52 | 2.87 ± 0.29 | 0.69 ± 0.11 | BALB/c nude mice | [8] |
| Small Intestine | 6.23 ± 1.54 | 10.31 ± 1.21 | 1.21 ± 0.23 | BALB/c nude mice | [8] |
| Large Intestine | 1.98 ± 0.39 | 7.98 ± 1.01 | 3.54 ± 0.54 | BALB/c nude mice | [8] |
| Muscle | 1.15 ± 0.19 | 0.69 ± 0.12 | 0.11 ± 0.02 | BALB/c nude mice | [8] |
Table 3: Biodistribution of a ⁶⁴Cu-labeled Peptide (FHT-peptide) in Tumor-Bearing Mice
| Organ/Tissue | 1 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) | Animal Model | Reference |
| Blood | 2.51 ± 0.45 | 0.62 ± 0.11 | 0.07 ± 0.01 | C57BL/6 mice with LLC tumor | [9] |
| Heart | 1.12 ± 0.21 | 0.31 ± 0.06 | 0.04 ± 0.01 | C57BL/6 mice with LLC tumor | [9] |
| Lungs | 2.15 ± 0.38 | 0.58 ± 0.10 | 0.09 ± 0.02 | C57BL/6 mice with LLC tumor | [9] |
| Liver | 4.89 ± 0.87 | 3.11 ± 0.55 | 0.89 ± 0.16 | C57BL/6 mice with LLC tumor | [9] |
| Spleen | 0.89 ± 0.16 | 0.45 ± 0.08 | 0.12 ± 0.02 | C57BL/6 mice with LLC tumor | [9] |
| Kidneys | 15.23 ± 2.72 | 8.98 ± 1.60 | 1.54 ± 0.27 | C57BL/6 mice with LLC tumor | [9] |
| Muscle | 0.45 ± 0.08 | 0.15 ± 0.03 | 0.03 ± 0.01 | C57BL/6 mice with LLC tumor | [9] |
| Tumor | 8.54 ± 1.52 | 6.23 ± 1.11 | 1.87 ± 0.33 | C57BL/6 mice with LLC tumor | [9] |
Experimental Protocols
The following sections provide detailed protocols for conducting in vivo biodistribution studies using ⁶⁴Cu-labeled compounds in preclinical models, typically mice.
Protocol 1: Radiolabeling of a DOTA/NOTA-Conjugated Molecule with ⁶⁴Cu
This protocol describes the general procedure for labeling a peptide or antibody conjugated with a DOTA or NOTA chelator.[4][10]
Materials:
-
DOTA- or NOTA-conjugated molecule (e.g., peptide, antibody)
-
[⁶⁴Cu]CuCl₂ in dilute HCl or [⁶⁴Cu]Cu(OAc)₂
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5-7.0), metal-free
-
Metal-free water and reaction vials
-
Heating block or water bath
-
Radiochemical purity analysis system (e.g., radio-TLC or radio-HPLC)
-
Purification system (e.g., PD-10 desalting column or HPLC)
Procedure:
-
Preparation: Dissolve the DOTA/NOTA-conjugated molecule in the ammonium acetate buffer to a known concentration (e.g., 1 mg/mL).
-
Reaction: In a metal-free microcentrifuge tube, add the desired amount of the conjugated molecule. Add the [⁶⁴Cu]CuCl₂ solution. The molar ratio of chelator to copper is critical and should be optimized.
-
Incubation: Gently mix the reaction solution and incubate at a temperature ranging from 37°C to 80°C for 15-60 minutes. The optimal temperature and time will depend on the specific molecule and chelator.[4]
-
Quality Control (QC): After incubation, determine the radiochemical purity by radio-TLC or radio-HPLC to quantify the percentage of ⁶⁴Cu incorporated into the conjugate.
-
Purification: If the radiochemical purity is below the desired level (typically >95%), purify the ⁶⁴Cu-labeled product from unchelated ⁶⁴Cu using a size-exclusion column (like a PD-10 column) or preparative HPLC.[4]
-
Final Formulation: After purification, formulate the final product in a sterile, biocompatible solution (e.g., saline) for injection. Perform a final QC check on the purified product.
Caption: Workflow for ⁶⁴Cu radiolabeling.
Protocol 2: Preclinical In Vivo Biodistribution Study
This protocol outlines the steps for a typical ex vivo biodistribution study in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Anesthesia (e.g., isoflurane)
-
⁶⁴Cu-labeled radiopharmaceutical
-
Injection equipment (e.g., insulin (B600854) syringes)
-
Gamma counter
-
Precision balance
-
Dissection tools
-
Vials for organ collection
Procedure:
-
Animal Model Preparation: Tumor cells are implanted subcutaneously in immunocompromised mice. The study begins when tumors reach a suitable size.
-
Radiotracer Administration: Anesthetize the mice (e.g., using 2-3% isoflurane). Administer a known amount of the ⁶⁴Cu-labeled compound (typically 0.7-4 MBq in 100-150 µL) via intravenous tail vein injection.[9] Record the exact injected dose for each mouse by measuring the syringe before and after injection.
-
Uptake Period: House the animals for the predetermined uptake periods (e.g., 1, 4, 24, 48 hours).[4] Provide food and water ad libitum.
-
Euthanasia and Dissection: At each time point, euthanize a cohort of mice (n=3-5 per group) by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Organ Harvesting: Immediately perform dissection. Collect blood via cardiac puncture. Harvest organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, bone, brain, stomach, intestines).[4]
-
Measurement: Rinse exterior of organs, blot dry, and place each in a pre-weighed tube. Weigh the tubes with the organs to determine the wet weight of each tissue.
-
Radioactivity Counting: Measure the radioactivity in each organ, along with standards of the injected dose, using a calibrated gamma counter.
-
Data Calculation: Correct the counts for radioactive decay back to the time of injection. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Counts per minute in organ / Net weight of organ in g) / (Total injected counts per minute) * 100
Caption: Workflow for a preclinical biodistribution study.
Protocol 3: Small Animal PET/CT Imaging
PET/CT imaging provides non-invasive, longitudinal assessment of radiotracer biodistribution in the same animal over time.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (isoflurane)
-
Animal monitoring system (respiration, temperature)
-
⁶⁴Cu-labeled radiopharmaceutical
-
Animal holder/bed for scanner
Procedure:
-
Scanner Preparation and QC: Perform daily quality control and calibration of the PET/CT scanner according to the manufacturer's instructions.
-
Animal Preparation and Injection: Anesthetize the mouse and inject the ⁶⁴Cu-radiopharmaceutical as described in Protocol 2.
-
Uptake Period: Allow the radiotracer to distribute for the desired time. For dynamic scans, imaging begins immediately after injection. For static scans, the animal is imaged at specific time points post-injection (e.g., 1, 4, 24 h).
-
Imaging:
-
Anesthetize the animal and place it on the scanner bed.
-
Position the animal in the center of the field of view.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire the PET emission scan. Scan duration is typically 10-30 minutes for static scans, depending on the injected dose and time point.
-
Monitor the animal's vital signs throughout the scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the fused images over various organs and the tumor.
-
Quantify the radioactivity concentration in the ROIs, typically expressed as Standardized Uptake Value (SUV) or %ID/g.
-
Caption: Workflow for a small animal PET/CT imaging study.
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 radiopharmaceuticals for PET imaging of cancer: advances in preclinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A preliminary clinical trial to evaluate 64Cu-NOTA-Trastuzumab as a positron emission tomography imaging agent in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 64Cu-NOTA-Trastuzumab for HER2 Targeting: A Radiopharmaceutical with Improved Pharmacokinetics for Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Copper-66 in Small Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-66 (⁶⁶Cu) is a positron-emitting radionuclide with a short half-life of 5.1 minutes, making it a promising candidate for Positron Emission Tomography (PET) imaging in preclinical research, particularly for studying dynamic biological processes.[1][2] Accurate dosimetry calculations are crucial for interpreting quantitative PET imaging data, assessing potential radiation-induced toxicities, and guiding the development of novel ⁶⁶Cu-labeled radiopharmaceuticals. These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ⁶⁶Cu in small animal models.
Due to the limited availability of specific biodistribution data for ⁶⁶Cu, this document utilizes data from the closely related and well-characterized isotope, Copper-64 (⁶⁴Cu), as a surrogate for dosimetry calculations. This approach is a common practice in preclinical research when data for a specific short-lived isotope is not available. The provided protocols and data will enable researchers to estimate the absorbed radiation dose in various organs of small animals, a critical step in the preclinical evaluation of ⁶⁶Cu-based imaging agents.
Physical Decay Data for this compound
Accurate dosimetry calculations begin with precise knowledge of the physical decay characteristics of the radionuclide. The key decay properties of ⁶⁶Cu are summarized in the table below.
| Property | Value | Reference |
| Half-life (T½) | 5.120 (14) minutes | [1] |
| Decay Mode | β- (100%) | [1] |
| Maximum Beta Energy (Eβmax) | 2.641 MeV | [3] |
| Gamma-ray Energy (Intensity) | 1039.2 keV (7.4%) | [2] |
| 833.0 keV (0.16%) | [2] |
Experimental Protocols
Small Animal Biodistribution Studies
Objective: To determine the time-dependent biodistribution of a ⁶⁶Cu-labeled radiopharmaceutical in a small animal model (e.g., mouse or rat) to calculate the percentage of injected dose per gram of tissue (%ID/g).
Materials:
-
⁶⁶Cu-labeled radiopharmaceutical
-
Small animal model (e.g., healthy mice, tumor-bearing mice)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter
-
Calibrated dose of the radiopharmaceutical
-
Standard laboratory equipment for animal handling and dissection
Protocol:
-
Animal Preparation: Acclimatize animals to laboratory conditions. For tumor models, allow tumors to reach a predetermined size.
-
Dose Preparation and Administration: Prepare a known activity of the ⁶⁶Cu-labeled radiopharmaceutical in a suitable vehicle (e.g., sterile saline). Administer a precise volume of the radiopharmaceutical to each animal via an appropriate route (e.g., intravenous tail vein injection).
-
Time Points: Euthanize cohorts of animals (n=3-5 per time point) at various times post-injection (e.g., 5, 15, 30, 60 minutes). The short half-life of ⁶⁶Cu necessitates rapid and well-timed procedures.
-
Organ Harvesting and Weighing: Immediately following euthanasia, dissect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable). Carefully weigh each collected sample.
-
Radioactivity Measurement: Measure the radioactivity in each organ/tissue sample and in the injection standard using a calibrated gamma counter.
-
Data Analysis: Calculate the %ID/g for each organ at each time point using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) * 100%
Small Animal PET/CT Imaging
Objective: To non-invasively quantify the in vivo distribution of a ⁶⁶Cu-labeled radiopharmaceutical over time using PET/CT imaging.
Materials:
-
⁶⁶Cu-labeled radiopharmaceutical
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane) with a system for monitoring vital signs
-
Animal handling bed compatible with the scanner
-
Image analysis software
Protocol:
-
Animal Preparation: Anesthetize the animal and position it on the scanner bed.
-
Radiopharmaceutical Administration: Administer a known activity of the ⁶⁶Cu-labeled radiopharmaceutical to the animal.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Acquire dynamic or a series of static PET scans over a predetermined duration, covering the expected biological clearance of the tracer.
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the major organs and tumor on the CT images and project them onto the PET images.
-
Extract the time-activity curves (TACs) for each ROI, expressed in Bq/mL or %ID/g.
-
Dosimetry Calculations
Dosimetry calculations are typically performed using the Medical Internal Radiation Dose (MIRD) formalism.[4][5] The mean absorbed dose (D) to a target organ is calculated by summing the contributions from all source organs.
Formula: D(target) = Σ Ã(source) × S(target ← source)
Where:
-
Ã(source) is the time-integrated activity (cumulated activity) in the source organ.
-
S(target ← source) is the absorbed dose to the target organ per unit of cumulated activity in the source organ (S-value).
Steps for Dosimetry Calculation:
-
Determine Time-Integrated Activity (Ã):
-
From the biodistribution data (%ID/g), plot the activity concentration in each source organ as a function of time.
-
Fit the time-activity curves to an appropriate mathematical function (e.g., exponential decay).
-
Calculate the area under the curve (AUC) to obtain the time-integrated activity concentration.
-
Multiply the time-integrated activity concentration by the organ mass to get the total time-integrated activity (Ã) in Bq·s.
-
-
Obtain S-values:
-
S-values are specific to the radionuclide, the source-target organ pair, and the animal model.
-
For small animal models, S-values can be obtained from published literature or calculated using Monte Carlo simulations (e.g., using MCNP, Geant4) with a digital mouse phantom.[6]
-
-
Calculate Absorbed Dose:
-
Multiply the time-integrated activity in each source organ by the corresponding S-value for each target organ.
-
Sum the contributions from all source organs to determine the total absorbed dose in each target organ.
-
Quantitative Data Summary
The following table provides hypothetical biodistribution data for a ⁶⁴Cu-labeled compound in a mouse model, which can be used as a surrogate for ⁶⁶Cu dosimetry estimations. This data is presented as the percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.2 ± 0.1 |
| Heart | 1.8 ± 0.4 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 3.1 ± 0.6 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Liver | 15.2 ± 2.5 | 12.5 ± 2.1 | 8.0 ± 1.5 |
| Spleen | 2.0 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| Kidneys | 10.5 ± 1.8 | 8.2 ± 1.5 | 3.5 ± 0.7 |
| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Bone | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.2 |
| Tumor | 5.0 ± 1.0 | 6.5 ± 1.2 | 7.0 ± 1.5 |
Note: This is example data and should be replaced with experimentally determined values for the specific ⁶⁶Cu-radiopharmaceutical being studied.
Visualizations
Cellular Copper Uptake and Efflux Pathway
The following diagram illustrates the key proteins involved in the cellular transport of copper, which is relevant for understanding the uptake of ⁶⁶Cu-labeled radiopharmaceuticals.
Experimental Workflow for Small Animal Dosimetry
This diagram outlines the logical flow of a typical preclinical dosimetry study for a novel radiopharmaceutical.
References
- 1. How Mammalian Cells Acquire Copper: An Essential but Potentially Toxic Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of Copper-64 and Copper-67 in Targeted Radionuclide Therapy: Application Notes and Protocols
A Note on Copper-66: While interest exists in various copper radioisotopes for medical applications, this compound (⁶⁶Cu), with a very short half-life of 5.1 minutes, is generally not suitable for targeted radionuclide therapy.[1] This therapeutic modality requires radionuclides with longer half-lives to allow for the administration of the radiopharmaceutical, its circulation in the body, and the specific accumulation at the target site (e.g., a tumor) before the radionuclide decays. The rapid decay of ⁶⁶Cu precludes its effective use in such applications. Therefore, this document will focus on the clinically relevant and extensively studied copper isotopes for targeted radionuclide therapy: Copper-64 (⁶⁴Cu) and Copper-67 (⁶⁷Cu).
Introduction to Copper-Based Theranostics
Copper radioisotopes offer a versatile platform for the development of theranostic agents in nuclear medicine, which combine diagnostic imaging and targeted radiotherapy.[1] The nearly identical chemistry of different copper isotopes allows for the same targeting molecule to be labeled with either a diagnostic or a therapeutic radionuclide, ensuring similar pharmacokinetics and biodistribution.[1] This "theranostic pair" concept is exemplified by ⁶⁴Cu and ⁶⁷Cu. ⁶⁴Cu serves as a diagnostic agent for Positron Emission Tomography (PET) imaging and also possesses therapeutic β⁻ emissions, while ⁶⁷Cu is a potent β⁻ emitter for targeted radiotherapy.[1][2][3]
Application Note 1: ⁶⁴Cu for PET Imaging and Targeted Radiotherapy
Copper-64 has emerged as a valuable radionuclide for both PET imaging and targeted therapy due to its unique decay characteristics. Its 12.7-hour half-life is suitable for radiolabeling molecules with slower pharmacokinetics, such as peptides and antibodies, allowing for sufficient time for tumor accumulation and clearance from non-target tissues.[4]
Key Applications:
-
Oncology: ⁶⁴Cu-labeled radiopharmaceuticals are extensively investigated for imaging and therapy of various cancers, including neuroendocrine tumors, prostate cancer, and breast cancer.[5] The overexpression of specific receptors on cancer cells, such as somatostatin (B550006) receptors in neuroendocrine tumors, provides a target for ⁶⁴Cu-labeled peptides like DOTATATE.[2]
-
Hypoxia Imaging: ⁶⁴Cu-ATSM has been used to image hypoxic tumors, which are often resistant to conventional therapies.[6]
-
Gene Expression Imaging: Reporter gene imaging with ⁶⁴Cu can be used to monitor the delivery and expression of therapeutic genes.
Application Note 2: ⁶⁷Cu for Targeted Radionuclide Therapy
Copper-67 is a promising therapeutic radionuclide due to its optimal decay properties for treating small to medium-sized tumors.[1] Its 61.83-hour half-life is well-matched for antibody-based therapies, which have long biological half-lives.[1] The accompanying gamma emissions can be utilized for SPECT imaging to monitor the biodistribution of the therapeutic agent.[7]
Key Applications:
-
Radioimmunotherapy: ⁶⁷Cu can be conjugated to monoclonal antibodies that target tumor-specific antigens, delivering a cytotoxic radiation dose directly to the cancer cells. This approach is being explored for cancers like non-Hodgkin lymphoma.[2]
-
Peptide Receptor Radionuclide Therapy (PRRT): Similar to ⁶⁴Cu, ⁶⁷Cu can be chelated and conjugated to peptides targeting receptors overexpressed on cancer cells for therapeutic purposes.[8]
Quantitative Data Summary
The physical and production characteristics of ⁶⁴Cu and ⁶⁷Cu are summarized in the tables below.
Table 1: Physical Decay Characteristics of ⁶⁴Cu and ⁶⁷Cu
| Radionuclide | Half-life (hours) | Decay Mode | Emissions (Energy) |
| ⁶⁴Cu | 12.7 | β⁺ (17.4%), β⁻ (39%), EC (43.6%) | β⁺ (Emax = 653 keV), β⁻ (Emax = 579 keV), γ (1346 keV, 0.47%) |
| ⁶⁷Cu | 61.83 | β⁻ (100%) | β⁻ (Eavg = 141 keV, Emax = 562 keV), γ (93 keV, 16%; 185 keV, 49%) |
Table 2: Production Routes for ⁶⁴Cu and ⁶⁷Cu
| Radionuclide | Production Reaction | Target Material | Particle Accelerator |
| ⁶⁴Cu | ⁶⁴Ni(p,n)⁶⁴Cu | Enriched ⁶⁴Ni | Cyclotron |
| ⁶⁸Zn(p,αn)⁶⁴Cu | Enriched ⁶⁸Zn | Cyclotron | |
| ⁶⁷Cu | ⁶⁸Zn(p,2p)⁶⁷Cu | Enriched ⁶⁸Zn | Cyclotron (intermediate energy) |
| ⁷⁰Zn(p,α)⁶⁷Cu | Enriched ⁷⁰Zn | Cyclotron | |
| ⁶⁸Zn(γ,p)⁶⁷Cu | Enriched ⁶⁸Zn | Electron Accelerator |
Experimental Protocols
Protocol 1: Radiolabeling of a DOTA-conjugated Peptide with ⁶⁴Cu
This protocol provides a general method for radiolabeling a peptide conjugated with the chelator DOTA (1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid).
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water
-
PD-10 column (or equivalent size exclusion chromatography)
-
Radio-TLC system
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add 10-100 µg of the DOTA-conjugated peptide dissolved in metal-free water.
-
Add a sufficient volume of sodium acetate buffer to adjust the pH to 5.0-5.5.
-
Add 37-370 MBq of ⁶⁴CuCl₂ to the peptide solution.
-
Gently mix and incubate the reaction mixture at 85-95°C for 15-30 minutes.
-
Allow the reaction to cool to room temperature.
-
Determine the radiolabeling efficiency using a radio-TLC system with a suitable mobile phase (e.g., 10 mM EDTA).
-
Purify the ⁶⁴Cu-labeled peptide using a pre-conditioned PD-10 column, eluting with sterile saline.
-
Collect the fractions containing the radiolabeled peptide and measure the radioactivity.
-
Perform quality control on the final product, including radiochemical purity, sterility, and endotoxin (B1171834) levels.
Protocol 2: In Vitro Cell Uptake and Internalization Assay
This protocol describes a method to evaluate the specific binding and internalization of a ⁶⁴Cu-labeled radiopharmaceutical in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor
-
Appropriate cell culture medium
-
⁶⁴Cu-labeled radiopharmaceutical
-
Unlabeled ("cold") peptide for blocking studies
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Plate the cancer cells in 24-well plates and allow them to adhere overnight.
-
For blocking studies, pre-incubate a subset of wells with a 100-fold molar excess of the unlabeled peptide for 30 minutes at 37°C.
-
Add the ⁶⁴Cu-labeled radiopharmaceutical (typically 0.1-1 nM) to all wells and incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
To determine surface-bound radioactivity, add ice-cold acid wash buffer to the cells and incubate for 5 minutes on ice. Collect the supernatant.
-
To determine internalized radioactivity, lyse the cells with lysis buffer.
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of added radioactivity that is cell-associated (surface-bound + internalized).
Visualizations
Caption: Theranostic workflow using the ⁶⁴Cu/⁶⁷Cu pair for cancer diagnosis and therapy.
Caption: General experimental workflow for radiopharmaceutical development.
Caption: Mechanism of action for a targeted radionuclide therapy agent.
References
- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. mdpi.com [mdpi.com]
- 4. pub.dzne.de [pub.dzne.de]
- 5. mdpi.com [mdpi.com]
- 6. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-64 PET Imaging of Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of copper radioisotopes represents a significant advancement in the management of neuroendocrine tumors (NETs), embodying the "theranostic" paradigm by pairing diagnostic imaging with targeted radionuclide therapy. While the user inquired about Copper-66, the predominant and clinically evaluated copper isotope for Positron Emission Tomography (PET) imaging of NETs is Copper-64 (64Cu) .[1][2] Its relatively long half-life of 12.7 hours allows for flexible imaging protocols and centralized production.[3][4] 64Cu is often paired with the therapeutic radionuclide Copper-67 (67Cu), which has similar chemistry, allowing the same targeting molecule to be used for both imaging and therapy.[5][6]
These application notes provide a detailed overview of the experimental setup for 64Cu imaging of NETs, focusing on the well-established radiopharmaceutical, 64Cu-DOTATATE, and the promising agent, 64Cu-SARTATE. Both molecules target the somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed on the surface of most well-differentiated NETs.[7][8]
Principle of SSTR2-Targeted Imaging
Neuroendocrine tumor cells frequently overexpress SSTR2, a G-protein coupled receptor.[9] Radiopharmaceuticals like 64Cu-DOTATATE and 64Cu-SARTATE are synthetic analogs of the natural hormone somatostatin. They bind with high affinity to SSTR2 on the tumor cell surface. Upon binding, the radiolabeled peptide is internalized by the cell. The positron-emitting 64Cu radionuclide decays, and the emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for the three-dimensional visualization and quantification of tumor lesions throughout the body.
SSTR2 Signaling Pathway
The binding of somatostatin analogs to SSTR2 triggers a cascade of intracellular events. While classically viewed as an inhibitory pathway for cell growth, its role in some cancers may be more complex.[9][10] The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[11] This is mediated by a pertussis toxin-sensitive G-protein.[11][12] Additionally, SSTR2 activation can modulate ion channel activities, such as inhibiting Ca2+ influx, and activate protein tyrosine phosphatases like SHP1 and SHP2, which can influence downstream pathways like the MAPK/ERK pathway, ultimately affecting cell proliferation and survival.[10][11]
Caption: Simplified SSTR2 signaling cascade upon ligand binding.
Experimental Protocols
The following protocols provide a framework for preclinical evaluation of 64Cu-labeled somatostatin analogs in neuroendocrine tumor models.
Protocol 1: Radiolabeling of SARTATE with 64Cu
This protocol is adapted from methods described for clinical trial production and preclinical studies.[13][14]
Materials:
-
SARTATE peptide conjugate
-
64CuCl2 in dilute HCl (cyclotron-produced)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH adjusted)
-
Gentisic acid (radiolysis quencher)
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
0.22 µm sterile filter
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation: Reconstitute lyophilized SARTATE to a known concentration (e.g., 1 mg/mL) in a suitable buffer.
-
Reaction Mixture: In a sterile vial, combine the SARTATE solution with the ammonium acetate buffer containing gentisic acid and ethanol.
-
Radiolabeling: Add the 64CuCl2 solution to the reaction mixture. The typical activity will depend on the scale (preclinical vs. clinical).
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.[13][14]
-
Purification:
-
Condition a C18 SPE cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The 64Cu-SARTATE will be retained.
-
Wash the cartridge with sterile water to remove unchelated 64Cu and hydrophilic impurities.
-
Elute the purified 64Cu-SARTATE from the cartridge using an ethanol/water solution.
-
-
Formulation: Pass the eluted product through a 0.22 µm sterile filter into a sterile vial. The final product can be diluted with saline for injection.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-HPLC or radio-TLC. The acceptance criterion is typically >95%.[13]
-
pH: Ensure the final product pH is suitable for injection (typically between 5.0 and 7.0).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and pyrogen-free for clinical applications.
-
Protocol 2: Preclinical PET/CT Imaging in a NET Mouse Model
This protocol outlines the general procedure for in vivo imaging using a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
SSTR2-expressing NET cell line (e.g., AR42J, BON-1, QGP-1).[6][8]
-
64Cu-SARTATE or 64Cu-DOTATATE, formulated for injection
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Tumor Model Generation:
-
Subcutaneously inject ~5-10 million NET cells into the flank of each mouse.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to imaging to reduce background signal, although this is more critical for 18F-FDG than for peptide imaging.[15]
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
Position the mouse on the scanner bed, ensuring the tumor is within the field of view. Maintain body temperature with a heating pad.[15]
-
-
Radiotracer Administration:
-
Administer a defined activity of the 64Cu-labeled peptide (e.g., 3-5 MBq) via tail vein injection.[6]
-
-
PET/CT Acquisition:
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform dynamic or static PET scans at various time points post-injection. Given the 12.7-hour half-life of 64Cu, imaging can be performed at early (e.g., 1 hour), intermediate (e.g., 4 hours), and late time points (e.g., 24 hours).[5][6] This flexibility is a key advantage over 68Ga-based tracers.[3]
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 3: Ex Vivo Biodistribution Study
This protocol is essential for validating PET imaging data and provides a more precise quantification of radiotracer distribution.[16][17]
Procedure:
-
Follow Steps 1-3 from Protocol 2.
-
Euthanasia and Tissue Collection:
-
At a predetermined time point post-injection (e.g., 4 hours), euthanize the mouse via a humane method.[6]
-
Promptly dissect and collect tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone, etc.).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
-
Data Analysis:
-
Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Experimental Workflow Diagram
Caption: Preclinical workflow for 64Cu-radiopharmaceutical evaluation.
Data Presentation
Quantitative data from preclinical and clinical studies are crucial for evaluating the performance of 64Cu-based radiopharmaceuticals.
Table 1: Properties of PET Radionuclides for NET Imaging
| Property | 64Cu | 68Ga |
| Half-life | 12.7 hours[4] | 68 minutes[4] |
| Positron (β+) Energy (Max) | 0.656 MeV[2] | 1.899 MeV[18] |
| Positron (β+) Abundance | 17.4%[2] | 89% |
| Mean Positron Range in Tissue | ~0.6 mm | ~3.5 mm |
| Production Method | Cyclotron[4] | 68Ge/68Ga Generator[19] |
| Logistical Advantage | Centralized production, flexible imaging window (≥3 hours)[3][20] | On-site production, rapid imaging |
Table 2: Comparative Lesion Detection in Patients (64Cu-DOTATATE vs. 68Ga-DOTATOC)
Data from a prospective head-to-head study of 59 NET patients.[3][21]
| Metric | 64Cu-DOTATATE | 68Ga-DOTATOC |
| Concordant Lesions Detected | 701 | 701 |
| Discordant Lesions Detected | 42 | 26 |
| - of which True Positive | 33 | 7 |
| Total True Positive Lesions | 734 | 708 |
| Patients with Additional True Lesions | 13 | 3 |
Table 3: Preclinical Tumor Uptake and Tumor-to-Muscle Ratio of 64Cu-SARTATE
Data from a murine xenograft model (AR42J cells).[5]
| Time Post-Injection | Tumor Uptake (%ID/g ± SD) | Tumor-to-Muscle Ratio |
| 2 hours | 63.0 ± 15.0 | Not Reported |
| 24 hours | 105.0 ± 27.1 | Not Reported |
Table 4: SUVmax in Lesions and Normal Organs in Patients (64Cu-SARTATE)
Data from a first-in-human trial of 10 patients.[5]
| Region | SUVmax at 1 hour (Mean ± SD) | SUVmax at 4 hours (Mean ± SD) | SUVmax at 24 hours (Mean ± SD) |
| Most Intense Lesion | 61.6 ± 36.6 | 75.9 ± 44.4 | 64.9 ± 37.9 |
| Liver | 15.5 ± 4.0 | 14.1 ± 3.4 | 10.4 ± 3.0 |
| Kidney (Cortex) | 48.0 ± 11.0 | 44.5 ± 11.2 | 26.8 ± 7.9 |
| Spleen | 37.8 ± 14.2 | 39.0 ± 14.4 | 28.3 ± 10.6 |
Conclusion
The experimental framework for utilizing 64Cu-labeled somatostatin analogs provides a robust platform for the diagnosis and staging of neuroendocrine tumors. The favorable physical characteristics of 64Cu, combined with highly specific targeting molecules like DOTATATE and SARTATE, offer significant advantages, including superior lesion detection compared to 68Ga-based agents and a flexible imaging window that enhances clinical workflow.[3][21] The detailed protocols and compiled data herein serve as a comprehensive resource for researchers and clinicians aiming to implement and advance the use of copper-based radiopharmaceuticals in the management of neuroendocrine tumors.
References
- 1. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in copper radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 8. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helda.helsinki.fi [helda.helsinki.fi]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]
- 18. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guideline for PET/CT imaging of neuroendocrine neoplasms with 68Ga-DOTA-conjugated somatostatin receptor targeting peptides and 18F-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors | Semantic Scholar [semanticscholar.org]
- 21. Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT: A Prospective Study of 59 Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Quality Control of Copper-66 Radiopharmaceuticals
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quality control (QC) of Copper-66 (⁶⁶Cu) radiopharmaceuticals. Adherence to these guidelines is crucial to ensure the safety, efficacy, and quality of the final radiopharmaceutical product for preclinical and clinical applications.
Introduction
This compound (⁶⁶Cu) is a promising radionuclide for theranostic applications in nuclear medicine, owing to its unique decay characteristics, which include the emission of high-energy beta particles suitable for therapy and positrons for PET imaging. Rigorous quality control is mandatory to ensure that the ⁶⁶Cu-labeled radiopharmaceutical is free from impurities and meets all specifications before administration.[1][2][3] This protocol outlines the critical quality control tests, their acceptance criteria, and detailed experimental procedures.
Quality Control Specifications
All ⁶⁶Cu radiopharmaceuticals must undergo a series of quality control tests to determine their identity, purity, and safety. The following table summarizes the key QC tests and their recommended acceptance criteria.
| Quality Control Test | Method | Acceptance Criteria | Reference |
| 1. Radionuclide Identity | Gamma Spectroscopy | Characteristic gamma-ray peaks of ⁶⁶Cu (e.g., 1039 keV) | Inferred from general radiopharmaceutical QC |
| 2. Radionuclide Purity | Gamma Spectroscopy | ≥ 99% ⁶⁶Cu | [2] |
| 3. Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) / Thin-Layer Chromatography (TLC) | ≥ 95% | [4][5] |
| 4. Chemical Purity | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Specific limits for metallic impurities (e.g., Ni, Zn, Fe, Cu) | [2][6] |
| 5. pH | pH meter or pH-indicator strips | 4.5 - 7.5 | [1][2] |
| 6. Sterility | Membrane Filtration or Direct Inoculation | No microbial growth | [7][8] |
| 7. Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (intravenous) | [9][10][11] |
Experimental Protocols
Radionuclide Identity and Purity
Objective: To confirm the identity of ⁶⁶Cu and quantify the percentage of total radioactivity attributable to ⁶⁶Cu.
Methodology: Gamma Ray Spectroscopy
-
Instrumentation: A calibrated high-purity germanium (HPGe) detector coupled to a multichannel analyzer is required.[12][13]
-
Sample Preparation: Place a small, accurately measured aliquot of the ⁶⁶Cu radiopharmaceutical in a standard geometry vial.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient time to obtain statistically valid counts in the peaks of interest.
-
Analysis:
-
Identity: Identify the characteristic gamma-ray photopeaks of ⁶⁶Cu. The principal gamma emission for ⁶⁶Cu is at 1039 keV.
-
Purity: Identify and quantify any gamma-emitting impurities by their characteristic photopeaks. Calculate the radionuclide purity by dividing the activity of ⁶⁶Cu by the total activity of all detected radionuclides. For long-lived impurities, the sample may need to be stored to allow for the decay of ⁶⁶Cu.[13][14]
-
Radiochemical Purity
Objective: To determine the percentage of ⁶⁶Cu that is in the desired chemical form (i.e., bound to the targeting molecule).
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a suitable stationary phase column (e.g., C18), a UV detector, and a radioactivity detector (e.g., NaI scintillation or BGO).[4][14][15]
-
Mobile Phase: Prepare an appropriate mobile phase to achieve separation of the ⁶⁶Cu-radiopharmaceutical from potential radiochemical impurities like free ⁶⁶Cu.
-
Sample Preparation: Dilute a small aliquot of the final radiopharmaceutical product with the mobile phase.
-
Chromatography: Inject the sample onto the HPLC column and run the separation according to a validated method.
-
Data Analysis: Integrate the peaks from the radio-chromatogram. Calculate the radiochemical purity by dividing the area of the peak corresponding to the ⁶⁶Cu-radiopharmaceutical by the total area of all radioactive peaks.[15]
Methodology: Thin-Layer Chromatography (TLC)
-
Materials: TLC plates (e.g., silica (B1680970) gel), a developing chamber, and a suitable mobile phase.[16][17][18]
-
Procedure:
-
Spot a small aliquot of the radiopharmaceutical onto the baseline of the TLC plate.
-
Develop the chromatogram in the developing chamber containing the mobile phase.
-
After development, dry the plate and determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip and counting each section in a gamma counter.[17]
-
-
Data Analysis: Calculate the percentage of radioactivity associated with the desired compound.
Chemical Purity
Objective: To quantify the concentration of non-radioactive chemical impurities, particularly metallic contaminants that may originate from the target or cyclotron components.
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Allow the sample to decay to a safe handling level.
-
Accurately dilute the sample in high-purity nitric acid.
-
-
Analysis: Analyze the sample for the presence of relevant metallic impurities such as nickel (Ni), zinc (Zn), iron (Fe), and non-radioactive copper (Cu).
-
Quantification: Determine the concentration of each metal against a certified reference standard.
pH Determination
Objective: To ensure the pH of the final radiopharmaceutical solution is within a physiologically acceptable range.
Methodology:
-
Instrumentation: A calibrated pH meter or narrow-range pH-indicator strips.[1]
-
Procedure:
-
Place a small drop of the radiopharmaceutical solution onto the pH strip or into the electrode of the pH meter.
-
Record the pH value.
-
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product. Due to the short half-life of ⁶⁶Cu, sterility testing is often performed retrospectively.[8][20]
Methodology: Membrane Filtration
-
Procedure:
-
Aseptically filter the entire content of a vial of the radiopharmaceutical through a sterile 0.22 µm membrane filter.
-
Rinse the filter with a sterile flushing fluid.
-
Aseptically cut the membrane in half and transfer one half to a tube containing Soybean-Casein Digest Medium (for bacteria) and the other half to a tube with Fluid Thioglycollate Medium (for fungi and anaerobic bacteria).
-
-
Incubation: Incubate the media at appropriate temperatures (e.g., 30-35°C for Soybean-Casein Digest Medium and 20-25°C for Fluid Thioglycollate Medium) for 14 days.[8]
-
Observation: Visually inspect the media for any signs of microbial growth (turbidity).
Bacterial Endotoxin (B1171834) Testing
Objective: To quantify the level of bacterial endotoxins in the final product.
Methodology: Limulus Amebocyte Lysate (LAL) Test (Gel-Clot Method)
-
Materials: LAL reagent, control standard endotoxin, and pyrogen-free test tubes.[9][10][11][21][22][23][24]
-
Procedure:
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
In duplicate, mix 0.1 mL of the radiopharmaceutical sample (or a valid dilution) with 0.1 mL of the LAL reagent in a pyrogen-free test tube.
-
Prepare positive and negative controls in parallel. The positive product control consists of the sample spiked with a known amount of endotoxin.
-
Incubate all tubes at 37 ± 1°C for 60 ± 2 minutes in a non-circulating water bath or dry block incubator.[23]
-
-
Interpretation: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact. The endotoxin level is considered acceptable if the sample is negative and both the positive and negative controls perform as expected.
Visualizations
Caption: Workflow for the quality control of ⁶⁶Cu radiopharmaceuticals.
Caption: Simplified signaling pathway of the LAL test for endotoxin detection.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. analytik-jena.com [analytik-jena.com]
- 7. youthfilter.com [youthfilter.com]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. itelpharma.com [itelpharma.com]
- 13. digicollections.net [digicollections.net]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.ymaws.com [cdn.ymaws.com]
- 18. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacterial survival in radiopharmaceutical solutions: a critical impact on current practices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validation of the limulus amebocyte lysate (LAL) test for routine PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acciusa.com [acciusa.com]
- 24. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Troubleshooting & Optimization
Technical Support Center: High-Yield Production of Copper-66
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-yield production of the medical radioisotope Copper-66 (⁶⁶Cu).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for medical applications? A1: this compound (⁶⁶Cu) is a radioisotope of copper with a half-life of 5.1 minutes. It decays primarily through beta decay, making it a candidate for targeted radiotherapy. Its short half-life requires that it be produced close to the point of use, often via a generator system.
Q2: What are the primary methods for producing this compound? A2: The two main production routes for ⁶⁶Cu are:
-
Cyclotron Production: This typically involves the proton bombardment of an enriched zinc-66 (⁶⁶Zn) target via the ⁶⁶Zn(p,n)⁶⁶Cu reaction.
-
Generator System: A ⁶⁶Ni/⁶⁶Cu generator can be used, where the parent isotope Nickel-66 (⁶⁶Ni, half-life of 54.6 hours) decays to ⁶⁶Cu. This allows for on-site, repeated elution of ⁶⁶Cu.
Q3: What are the main challenges in achieving high-yield ⁶⁶Cu production? A3: Key challenges include:
-
Low Production Cross-Sections: The nuclear reactions to produce ⁶⁶Cu or its parent ⁶⁶Ni may have relatively low cross-sections, limiting the theoretical maximum yield.
-
Targetry Issues: For cyclotron production, creating stable, high-purity enriched ⁶⁶Zn targets that can withstand high beam currents is difficult.
-
Radionuclidic Purity: Separating ⁶⁶Cu from the target material and minimizing isotopic impurities (e.g., ⁶⁴Cu, ⁶⁷Cu, and other copper radioisotopes) is critical and complex.[1][2]
-
Rapid and Efficient Radiochemistry: Due to its very short half-life, the purification and separation of ⁶⁶Cu must be extremely fast and efficient to prevent significant decay losses.
-
Generator Breakthrough: In generator systems, preventing breakthrough of the parent ⁶⁶Ni isotope into the final ⁶⁶Cu eluate is a major concern for radionuclidic purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound.
Low Radionuclide Yield
Q: We are experiencing significantly lower than expected yields of ⁶⁶Cu from our cyclotron irradiation of a ⁶⁶Zn target. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors related to the target, the cyclotron beam, and the subsequent chemical processing.
| Potential Cause | Troubleshooting Steps & Solutions |
| Target Integrity Issues | 1. Verify Target Thickness and Uniformity: Inaccuracies in target thickness can lead to incorrect energy deposition. Use profilometry or other methods to confirm the electroplated target's uniformity. 2. Check for Target Degradation: High beam currents can cause blistering or melting. Inspect the target post-irradiation. If damaged, consider reducing beam current, improving target cooling, or using a more robust target backing material like gold.[3] |
| Beam Parameters | 1. Confirm Beam Energy and Current: Ensure the cyclotron is delivering the specified proton beam energy and current. The energy window is critical for maximizing the ⁶⁶Zn(p,n)⁶⁶Cu reaction and minimizing competing reactions.[4] 2. Check Beam Positioning: Misalignment of the beam on the target can result in incomplete activation. Use beam profilers or witness foils to verify accurate positioning. |
| Inefficient Radiochemical Separation | 1. Optimize Separation Chemistry: Review the efficiency of your ion-exchange chromatography or other separation methods. Ensure resin is fresh and properly conditioned. 2. Minimize Separation Time: The 5.1-minute half-life of ⁶⁶Cu means every minute counts. Automate the process where possible to reduce decay losses during purification. |
| Inaccurate Yield Calculation | 1. Verify Detector Calibration: Ensure your dose calibrator or gamma spectrometer is accurately calibrated for the specific gamma emissions of ⁶⁶Cu. 2. Account for Decay: Double-check that all decay corrections are applied correctly from the End of Bombardment (EOB) to the final measurement time. |
Poor Radionuclidic Purity
Q: Our final ⁶⁶Cu product shows contamination with other copper isotopes (e.g., ⁶⁴Cu) and zinc isotopes. How can we improve the radionuclidic purity?
A: Radionuclidic impurities compromise the quality of the final product and can arise from the target material itself or from competing nuclear reactions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Isotopic Impurities in Target Material | 1. Verify Target Enrichment: Use a highly enriched ⁶⁶Zn target (>99%) to minimize reactions on other zinc isotopes (e.g., ⁶⁴Zn, ⁶⁸Zn). Request a certificate of analysis for the enriched material.[5] 2. Pre-screen Target Material: Analyze the raw enriched zinc for trace metal impurities before target fabrication. |
| Competing Nuclear Reactions | 1. Optimize Proton Beam Energy: The energy of the proton beam is crucial. For the ⁶⁶Zn(p,n)⁶⁶Cu reaction, higher energies can open channels for other reactions, such as ⁶⁸Zn(p,αn)⁶⁴Cu, if ⁶⁸Zn is present as an impurity.[6] Consult evaluated nuclear data to select the optimal energy range that maximizes ⁶⁶Cu production while minimizing contaminants. 2. Consider Alternative Routes: If purity remains an issue, a ⁶⁶Ni/⁶⁶Cu generator might provide a purer product, although the initial production of ⁶⁶Ni presents its own challenges. |
| Ineffective Chemical Separation | 1. Enhance Separation Selectivity: The chemical separation process must efficiently remove the bulk zinc target material. Anion-exchange chromatography is commonly used.[3] Optimize the HCl concentrations used for loading and elution to maximize the separation factor between copper and zinc ions. 2. Use Multiple Purification Steps: A second, smaller chromatography column can be used as a polishing step to remove any remaining trace contaminants. |
Inconsistent Generator Performance
Q: Our ⁶⁶Ni/⁶⁶Cu generator provides inconsistent ⁶⁶Cu yields and we are concerned about ⁶⁶Ni breakthrough. What should we check?
A: Generator performance depends on the robust binding of the parent isotope (⁶⁶Ni) to the column matrix and efficient elution of the daughter (⁶⁶Cu).
| Potential Cause | Troubleshooting Steps & Solutions |
| Column Degradation | 1. Inspect for Radiolysis: High radioactivity can damage the column's stationary phase over time, reducing its binding capacity for ⁶⁶Ni. This can lead to both lower ⁶⁶Cu elution efficiency and higher ⁶⁶Ni breakthrough. 2. Check for Channeling: Physical shock or improper packing can create channels in the column bed, leading to poor elution profiles. |
| Elution Issues | 1. Verify Eluent Composition: Ensure the eluent is prepared correctly. The chemical form and concentration are critical for selectively stripping ⁶⁶Cu while leaving ⁶⁶Ni on the column. 2. Optimize Elution Volume and Flow Rate: Eluting with too small a volume may leave ⁶⁶Cu on the column, while too high a flow rate may not allow for complete elution. Experiment to find the optimal parameters for your specific generator. |
| ⁶⁶Ni Breakthrough | 1. Perform Quality Control on Every Elution: Use a gamma spectrometer to check for the characteristic gamma rays of ⁶⁶Ni in the eluate. Set a strict action limit for acceptable breakthrough. 2. Use a Guard Column: Place a smaller secondary column after the main generator column to trap any ⁶⁶Ni that may have broken through. |
Experimental Protocols
Protocol: Cyclotron Production and Purification of ⁶⁶Cu
This protocol outlines a general method for producing ⁶⁶Cu via the ⁶⁶Zn(p,n)⁶⁶Cu reaction.
1. Target Preparation:
-
Obtain highly enriched (>99%) ⁶⁶ZnO.
-
Dissolve the ⁶⁶ZnO in dilute nitric acid.
-
Electroplate the ⁶⁶Zn onto a high-purity gold or silver backing disc. The target thickness should be optimized for the intended proton energy range.
-
Anneal the target under a controlled atmosphere to ensure adhesion and stability.
2. Cyclotron Irradiation:
-
Mount the target in a water-cooled target holder.
-
Irradiate the target with a proton beam. Typical parameters might be in the range of 10-15 MeV protons at a current of 10-30 µA. The irradiation time will be short, typically 10-20 minutes, due to the short half-life of ⁶⁶Cu.
3. Radiochemical Purification (Automated System Recommended):
-
Following irradiation, remotely transfer the target to a hot cell.
-
Dissolve the irradiated target material (⁶⁶Zn and product ⁶⁶Cu) in 6M HCl.
-
Load the resulting solution onto an anion-exchange column (e.g., AG1-X8 resin) pre-conditioned with 6M HCl. Zinc will form a stable chloro-complex and be retained on the resin, while copper will pass through.
-
Collect the eluate containing the ⁶⁶Cu.
-
For further purification, evaporate the solution to dryness and reconstitute in a different concentration of HCl (e.g., 0.1 M) to remove other potential metal impurities on a second column.
-
The final product is typically formulated as [⁶⁶Cu]CuCl₂ in dilute HCl.
4. Quality Control:
-
Radionuclide Identity and Purity: Perform gamma-ray spectroscopy to confirm the identity of ⁶⁶Cu via its characteristic gamma peaks and quantify any radionuclidic impurities.
-
Chemical Purity: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of stable zinc and other metal impurities.
-
Radiochemical Purity: Ensure the copper is in the desired chemical form (e.g., Cu²⁺).
Quantitative Data
Table 1: Nuclear Reactions for Copper Isotope Production
This table summarizes key nuclear reactions for producing medically relevant copper isotopes, highlighting the challenges of avoiding co-production of impurities.
| Target Isotope | Nuclear Reaction | Product Isotope | Typical Proton Energy (MeV) | Key Considerations & Potential Impurities |
| ⁶⁶Zn | ⁶⁶Zn(p,n)⁶⁶Cu | ⁶⁶Cu | 10 - 15 | Primary route for ⁶⁶Cu. Requires highly enriched ⁶⁶Zn to avoid other reactions. |
| ⁶⁴Ni | ⁶⁴Ni(p,n)⁶⁴Cu | ⁶⁴Cu | 10 - 18 | High-yield route for ⁶⁴Cu, but ⁶⁴Ni is expensive.[3][7] |
| ⁶⁸Zn | ⁶⁸Zn(p,αn)⁶⁴Cu | ⁶⁴Cu | 20 - 37 | Can produce ⁶⁴Cu, but may also produce ⁶⁷Cu via ⁶⁸Zn(p,2p) if energy is not carefully controlled.[1][6] |
| ⁷⁰Zn | ⁷⁰Zn(p,α)⁶⁷Cu | ⁶⁷Cu | 15 - 25 | A potential route for producing the therapeutic isotope ⁶⁷Cu.[8] |
Table 2: Example Production Yields for Copper Radioisotopes
Note: Actual yields are highly dependent on specific cyclotron parameters, target design, and processing efficiency.
| Production Route | Product | Reported Yield (MBq/µAh) | Reference |
| ⁶⁶Zn(p,2pn)⁶⁴Cu | ⁶⁴Cu | ~777 (in 70→35 MeV range) | [6] |
| ⁶⁸Zn(p,x)⁶⁴Cu | ⁶⁴Cu | ~185 (in 37→20 MeV range) | [6] |
| ⁶⁴Ni(p,n)⁶⁴Cu | ⁶⁴Cu | High yield, often preferred route | [7][9] |
| ⁶⁸Zn(p,αn)⁶⁴Cu | ⁶⁴Cu | ~67 (in 25→10 MeV range) | [1] |
Visualized Workflows
Cyclotron Production and Purification Workflow
Caption: Workflow for cyclotron production of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Zn + p reactions for production of copper radioisotopes for medical studies [inis.iaea.org]
- 5. Production of 64Cu and 67Cu with accelerator neutrons by deuterons and their separation from zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Cross-section measurements of the nuclear reactions natZn(d,x)64Cu, 66Zn(d,alpha)64Cu and 68Zn(p,alphan)64Cu for production of 64Cu and technical developments for small-scale production of 67Cu via the 70Zn(p,alpha)67Cu process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. projects.itn.pt [projects.itn.pt]
Technical Support Center: Enhancing the Specific Activity of Copper-66
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the production and purification of high specific activity Copper-66 (⁶⁶Cu). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is specific activity and why is it crucial for this compound applications?
A1: Specific activity refers to the radioactivity per unit mass of a radionuclide, often expressed in Becquerels per gram (Bq/g) or Curies per gram (Ci/g)[1]. For ⁶⁶Cu-based radiopharmaceuticals, high specific activity is critical. It ensures that a therapeutically or diagnostically effective amount of radioactivity can be administered with a minimal mass of the substance. This is particularly important in receptor-targeted therapies where the number of available binding sites is limited. Low specific activity can lead to receptor saturation with non-radioactive isotopes, reducing the efficacy of the radiopharmaceutical.
Q2: What are the primary production routes for generating high specific activity this compound?
A2: High specific activity, or no-carrier-added (NCA), ⁶⁶Cu is typically produced using a cyclotron. The most common reaction involves the proton bombardment of enriched zinc (Zn) targets. The primary reaction is:
-
⁶⁶Zn(p,n)⁶⁶Ga → ⁶⁶Cu: This indirect route involves the production of Gallium-66 (⁶⁶Ga), which then decays to ⁶⁶Cu.
Another potential, though less common, route is:
-
⁶⁹Ga(n,α)⁶⁶Cu: This reaction requires a neutron source.
To achieve high specific activity, it is imperative to use highly enriched ⁶⁶Zn target material to minimize the co-production of other copper isotopes and stable copper.
Q3: What are the common radionuclidic impurities in this compound production and how can they be minimized?
A3: When producing copper radioisotopes from zinc targets, several other copper and gallium isotopes can be co-produced, depending on the isotopic composition of the target and the beam energy[2][3]. For ⁶⁶Cu production from a ⁶⁶Zn target, potential impurities could include ⁶⁴Cu, ⁶⁷Cu, and various gallium isotopes. Minimizing these impurities involves:
-
Using highly enriched ⁶⁶Zn target material: This is the most critical factor to reduce reactions with other zinc isotopes.
-
Optimizing proton beam energy: The cross-section for each nuclear reaction is energy-dependent. By carefully selecting the energy of the proton beam, the production of ⁶⁶Ga (the parent of ⁶⁶Cu) can be maximized while minimizing the reactions that lead to impurities[4].
-
Effective purification: Post-irradiation chemical separation is essential to remove any co-produced radionuclidic impurities.
Q4: How is the specific activity of this compound determined?
A4: Determining the specific activity of ⁶⁶Cu involves two measurements: the total radioactivity of ⁶⁶Cu and the total mass of all copper isotopes in the final product[2].
-
Radioactivity Measurement: This is typically done using a calibrated ionization chamber or a gamma spectrometer.
-
Total Copper Mass Measurement: Due to the very small masses involved, highly sensitive analytical techniques are required, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[2].
The specific activity is then calculated by dividing the radioactivity by the total copper mass.
Q5: What are the essential quality control parameters for a final this compound product?
A5: For use in radiopharmaceutical preparations, the final ⁶⁶Cu product must meet stringent quality control standards. Key parameters include:
-
Radionuclidic Purity: The percentage of the total radioactivity that is present as ⁶⁶Cu. This is determined by gamma spectroscopy, identifying and quantifying any radioisotopic impurities[2].
-
Radiochemical Purity: The percentage of ⁶⁶Cu that is in the desired chemical form (e.g., ⁶⁶CuCl₂). This is often assessed by radio-TLC or radio-HPLC.
-
Chemical Purity: The absence of metallic impurities (e.g., Zn, Ni, Fe, Co) that could compete with ⁶⁶Cu during radiolabeling. This is typically measured by ICP-MS or ICP-OES[2][5].
-
pH: The pH of the final solution should be within a range suitable for subsequent radiolabeling reactions[6].
-
Appearance: The solution should be clear, colorless, and free of particulate matter[6].
Troubleshooting Guides
Targetry and Irradiation Issues
Q: We are experiencing low yields of ⁶⁶Cu. What are the potential target-related causes?
A: Low yields can often be traced back to the target preparation and irradiation conditions. Consider the following:
-
Target Thickness: An incorrect target thickness can result in the proton beam energy not being optimal for the ⁶⁶Zn(p,n)⁶⁶Ga reaction. Use software like SRIM to calculate the optimal thickness for your specific beam energy.
-
Target Purity: The use of natural zinc or low-enrichment ⁶⁶Zn will significantly decrease the yield of ⁶⁶Cu and increase the production of other isotopes. Ensure the highest possible enrichment of your ⁶⁶Zn target material.
-
Electroplating Quality: Uneven or poorly adhered electroplated targets can lead to hot spots and material loss during irradiation, resulting in lower yields.
-
Beam Current and Duration: Ensure the beam current and irradiation time are sufficient. However, be mindful that excessively long irradiations of a short-lived isotope like ⁶⁶Cu (half-life ~5.1 minutes) are inefficient. The production rate will plateau as decay losses match the production rate.
Q: Our electroplated zinc targets show poor adhesion and tend to flake. How can we improve this?
A: Good target adhesion is critical to withstand the high temperatures and vacuum conditions during irradiation. Here are some solutions:
-
Substrate Preparation: Thoroughly clean and degrease the substrate (e.g., gold or copper backing) before electroplating. This may involve sonication in solvents and acid etching to create a pristine surface for deposition.
-
Plating Bath Composition and Conditions: Optimize the pH, temperature, and current density of your electroplating bath. For zinc electrodeposition, acidic baths are often used. The optimal conditions often involve a specific pH (e.g., around 3) and current density to ensure a fine-grained, dense deposit[3][7].
-
Strike Layer: Applying a thin, initial "strike" layer of a different metal, like nickel, can sometimes improve the adhesion of the primary metal layer.
Purification and Quality Control Issues
Q: The separation of ⁶⁶Cu from the zinc target using ion exchange chromatography is inefficient. What could be the problem?
A: Inefficient separation can result from several factors related to your chromatography setup and procedure:
-
Resin Choice and Conditioning: Ensure you are using the correct type of resin (anion or cation exchange) and that it is properly conditioned before loading the sample. For separating copper from zinc, both anion and cation exchange resins can be used, but the choice of resin dictates the required acid concentrations for elution[7][8].
-
Incorrect Acid Concentration: The separation of copper, zinc, and other potential impurities on an ion exchange column is highly dependent on the concentration of the acid (typically HCl) used for loading and elution. Zinc and copper form different anionic chloride complexes at various HCl concentrations, which is the basis for their separation on an anion exchange resin[8]. A slight deviation in the acid molarity can significantly impact the separation efficiency.
-
Flow Rate: An excessively high flow rate can prevent the proper binding and separation of ions on the resin. Maintain a slow, controlled flow rate as recommended for your specific column and resin.
-
Column Overloading: Ensure you are not exceeding the capacity of your ion exchange column.
Q: We observe a low recovery of ⁶⁶Cu after solvent extraction. What are the potential reasons?
A: Low recovery in solvent extraction can be due to several factors:
-
Incorrect pH: The efficiency of extraction of metal ions with organic chelators like dithizone (B143531) or Versatic 10 acid is highly pH-dependent. Ensure the pH of the aqueous phase is adjusted to the optimal range for selective copper extraction[9][10].
-
Inadequate Mixing: Thorough mixing of the aqueous and organic phases is essential to ensure efficient transfer of the copper complex into the organic phase.
-
Phase Separation Issues: Incomplete separation of the aqueous and organic phases can lead to loss of product. Allow sufficient time for the phases to separate completely.
-
Stripping Inefficiency: The back-extraction (stripping) of copper from the organic phase into a fresh aqueous phase may be incomplete. Ensure the stripping solution (e.g., a more acidic solution) and conditions are optimal.
Q: Our final ⁶⁶Cu product is contaminated with stable metal impurities. How can we minimize this?
A: Contamination with stable metals like copper, zinc, iron, and nickel can significantly lower the specific activity. To mitigate this:
-
Use High-Purity Reagents: All acids, water, and other chemicals used in the target dissolution and purification process should be of high purity (e.g., trace metal grade)[2].
-
Use Metal-Free Labware: Whenever possible, use labware made of materials like PFA or acid-leached polypropylene (B1209903) to avoid leaching of metallic impurities.
-
Thorough Cleaning Procedures: All equipment that comes into contact with the product should be meticulously cleaned with high-purity acid.
-
Dedicated Equipment: If possible, dedicate a set of labware and purification apparatus solely for high specific activity radionuclide production.
Quantitative Data Summary
Table 1: Nuclear Data for this compound
| Property | Value |
| Half-life | 5.120(14) minutes[1] |
| Decay Mode | β⁻ (100%)[1] |
| Max β⁻ Energy | 2.6409(9) MeV[1] |
| Specific Activity | 2.09 x 10¹⁹ Bq/g[1] |
Table 2: Comparison of Production Routes for High Specific Activity Copper Radioisotopes
| Reaction | Target Isotope | Particle | Advantages | Disadvantages |
| ⁶⁶Zn(p,n)⁶⁶Ga→⁶⁶Cu | Enriched ⁶⁶Zn | Proton | High theoretical specific activity (NCA). | Requires enriched and expensive target material. Short half-life of ⁶⁶Cu necessitates rapid processing. |
| ⁶⁴Ni(p,n)⁶⁴Cu | Enriched ⁶⁴Ni | Proton | Well-established for ⁶⁴Cu production; high yields and purity are achievable[11][12]. | High cost of enriched ⁶⁴Ni. Potential for Ni and Co isotopic impurities[5]. |
| ⁶⁸Zn(p,2p)⁶⁷Cu | Enriched ⁶⁸Zn | Proton | A primary route for ⁶⁷Cu production[13]. | Requires higher proton energies. Co-production of other radionuclides necessitates extensive purification[13]. |
| ⁶⁴Zn(n,p)⁶⁴Cu | Enriched ⁶⁴Zn | Fast Neutron | Can produce high specific activity ⁶⁴Cu in a reactor[12]. | Often results in ⁶⁵Zn contamination if natural zinc is used. Access to high-flux fast neutron sources can be limited[13]. |
Table 3: Typical Quality Control Specifications for Radiocopper (using ⁶⁴Cu as a reference for ⁶⁶Cu)
| Parameter | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH strip or meter |
| Radionuclidic Identity | Confirmed by characteristic gamma emissions | Gamma Spectroscopy |
| Radionuclidic Purity | ≥ 99% | Gamma Spectroscopy |
| Radiochemical Purity | ≥ 95% (as CuCl₂) | Radio-TLC / Radio-HPLC |
| Metal Impurities (e.g., Zn, Ni, Fe) | Typically < 1 µg per GBq | ICP-MS / ICP-OES |
Experimental Protocols
Protocol 1: Preparation of Enriched ⁶⁶Zn Target by Electroplating
Objective: To prepare a uniform and adherent target of enriched ⁶⁶Zn on a suitable backing for cyclotron irradiation.
Materials:
-
Enriched ⁶⁶ZnCl₂ or ⁶⁶ZnSO₄
-
High-purity gold or copper disc (backing)
-
Sulphuric acid (H₂SO₄), high purity
-
Ammonium (B1175870) chloride (NH₄Cl), high purity
-
Deionized water (18 MΩ·cm)
-
Electroplating cell
-
DC power supply
-
Platinum anode
Procedure:
-
Substrate Preparation: Meticulously clean the gold or copper disc by sonicating in acetone, followed by ethanol, and then deionized water. Etch the surface with dilute nitric acid, rinse thoroughly with deionized water, and dry under a stream of nitrogen.
-
Plating Bath Preparation: Dissolve the enriched ⁶⁶Zn salt in a solution of dilute H₂SO₄ or an ammonium chloride buffer to achieve the desired zinc concentration and pH (typically pH 2-4 for acidic baths)[3].
-
Electrodeposition:
-
Assemble the electroplating cell with the cleaned disc as the cathode and a platinum wire or foil as the anode.
-
Fill the cell with the plating solution.
-
Apply a constant DC current. The optimal current density needs to be determined empirically but is typically in the range of 10-100 mA/cm²[3].
-
Continue the electrodeposition until the desired target thickness is achieved. The thickness can be estimated based on the amount of zinc in the solution and the plating efficiency.
-
-
Target Finalization: Once plating is complete, carefully remove the target, rinse it with deionized water, and dry it thoroughly. Inspect the target for uniformity and adhesion.
Protocol 2: Purification of ⁶⁶Cu using Anion Exchange Chromatography
Objective: To separate no-carrier-added ⁶⁶Cu from the bulk enriched zinc target and other metallic impurities.
Materials:
-
Irradiated ⁶⁶Zn target
-
Hydrochloric acid (HCl), various concentrations (e.g., 8M, 4M, 0.1M), trace metal grade
-
Anion exchange resin (e.g., AG 1-X8)
-
Chromatography column
-
High-purity collection vials
Procedure:
-
Target Dissolution: After a sufficient cooling time to allow for the decay of very short-lived isotopes, dissolve the irradiated ⁶⁶Zn target in a minimal volume of concentrated HCl (e.g., 8M HCl).
-
Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate it by passing several column volumes of 8M HCl through it[7].
-
Sample Loading: Load the dissolved target solution onto the equilibrated column. At high HCl concentrations, zinc forms anionic complexes (e.g., [ZnCl₄]²⁻) that bind strongly to the resin. Copper (II) forms weaker anionic complexes or remains cationic and will not bind as strongly.
-
Elution of Copper: Elute the ⁶⁶Cu from the column using an intermediate concentration of HCl (e.g., 4M HCl). Collect the eluate in fractions.
-
Elution of Zinc (for target recovery): The bound zinc can be subsequently eluted for recovery and reuse using a very dilute acid (e.g., 0.005M HCl) or water[7].
-
Product Formulation: Evaporate the pooled ⁶⁶Cu fractions to dryness and reconstitute the ⁶⁶CuCl₂ in a suitable solution for radiolabeling, such as 0.1M HCl or sterile saline.
Visualizations
Caption: Overall workflow for the production of high specific activity this compound.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. 67Cu Production Capabilities: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Extraction and Separation of Copper and Zinc from a Pickling Solution [article.sapub.org]
- 10. eprints.nmlindia.org [eprints.nmlindia.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient production of high specific activity 64Cu using a biomedical cyclotron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Radiolabeling Efficiency with Copper-66
Welcome to the technical support center for Copper-66 (⁶⁶Cu) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the radiolabeling process. With a short half-life of 5.12 minutes, radiolabeling with ⁶⁶Cu requires rapid and efficient procedures. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiolabeling efficiency with ⁶⁶Cu?
A1: Low radiolabeling efficiency with ⁶⁶Cu can stem from several factors, often exacerbated by its short half-life. The most common issues include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the chelation process.
-
Poor Precursor Quality: Degradation or impurity of the chelator-conjugated molecule (precursor) can lead to inefficient labeling.
-
Metal Ion Impurities: The presence of trace metal ions in the ⁶⁶Cu solution or reaction buffers can compete with ⁶⁶Cu for the chelator.
-
Incorrect Reagent Concentrations: An inappropriate molar ratio of the precursor to ⁶⁶Cu can result in incomplete labeling.
-
Radiolysis: At high radioactivities, the formation of free radicals can degrade the radiolabeled compound, although this is less of a concern for the short-lived ⁶⁶Cu compared to longer-lived isotopes.
Q2: How does the short half-life of ⁶⁶Cu affect the radiolabeling strategy?
A2: The 5.12-minute half-life of ⁶⁶Cu necessitates a highly efficient and rapid workflow.[1] Key considerations include:
-
Rapid Chelation Kinetics: Chelators with fast complexation rates at or near room temperature, such as NOTA and its derivatives, are highly advantageous.[2]
-
Streamlined Protocols: The entire process, from elution of ⁶⁶Cu to quality control, must be optimized for speed to maximize the final product's radioactivity.
-
Fast Quality Control: Rapid quality control methods, such as instant thin-layer chromatography (radio-TLC) or ultra-performance liquid chromatography (UPLC), are essential to confirm radiochemical purity before the product decays significantly.[3][4]
Q3: Which chelators are recommended for ⁶⁶Cu?
A3: The choice of chelator is critical for successful radiolabeling. For copper isotopes, macrocyclic chelators are generally preferred due to the stability of the resulting complexes.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Often considered a gold standard for copper isotopes, NOTA and its derivatives (e.g., NODAGA) typically offer rapid and efficient labeling at room temperature and under mild pH conditions.[2][5]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): While forming very stable complexes, DOTA generally requires higher temperatures and longer reaction times for efficient labeling compared to NOTA, which may be less ideal for the short-lived ⁶⁶Cu.[6][7]
-
Sarcophagine (Sar) Chelators: These have shown promise for rapid and stable copper chelation.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your ⁶⁶Cu radiolabeling experiments.
Issue 1: Low Radiochemical Yield (<90%)
| Possible Cause | Recommended Action |
| Incorrect pH of the reaction mixture. | The optimal pH for copper chelation is typically slightly acidic to neutral (pH 5.5-7.5). Verify the pH of your buffer and the final reaction mixture using a calibrated pH meter or pH strips. Adjust as necessary with metal-free acids or bases.[8] |
| Suboptimal Reaction Temperature. | While many copper chelators work well at room temperature, some may require gentle heating to achieve optimal yields. If labeling at room temperature is inefficient, try incubating the reaction at a slightly elevated temperature (e.g., 37-50°C) for a very short duration (1-2 minutes), keeping the short half-life of ⁶⁶Cu in mind.[7] |
| Insufficient Reaction Time. | Given the 5.12-minute half-life, reaction times must be kept to a minimum. However, ensure the reaction proceeds long enough for complete chelation. For fast-chelating agents like NOTA, 1-5 minutes is often sufficient.[2] You may need to perform rapid time-course experiments to determine the optimal window. |
| Poor Quality of Precursor. | Ensure your chelator-conjugated precursor is of high purity and has been stored correctly to prevent degradation. If in doubt, use a fresh batch or re-purify the existing stock. |
| Metal Ion Contamination. | Use high-purity, metal-free reagents and consumables (e.g., vials, pipette tips). If metal contamination of the ⁶⁶Cu eluate is suspected, consider a pre-purification step using an ion-exchange cartridge.[9] |
Issue 2: Inconsistent Radiolabeling Results
| Possible Cause | Recommended Action |
| Variability in ⁶⁶Cu Quality. | The specific activity and purity of the ⁶⁶Cu eluate can vary between productions. Ensure consistent production and purification of ⁶⁶Cu. If possible, quantify trace metal impurities in the eluate. |
| Inaccurate Reagent Dispensing. | Due to the small volumes often used in radiolabeling, minor inaccuracies in pipetting can lead to significant variations in reagent concentrations. Use calibrated pipettes and ensure proper technique. |
| Buffer Capacity Issues. | The addition of the acidic ⁶⁶Cu eluate can lower the pH of the reaction mixture if the buffer capacity is insufficient. Use a buffer with adequate capacity and at an appropriate concentration. |
Data Presentation
The following tables summarize key quantitative data relevant to ⁶⁶Cu radiolabeling, adapted from studies with ⁶⁴Cu where specific ⁶⁶Cu data is unavailable. These values should be used as a starting point for optimization.
Table 1: Recommended Reaction Conditions for Common Chelators
| Chelator | Typical pH Range | Typical Temperature (°C) | Typical Reaction Time (min) |
| NOTA | 5.5 - 7.0 | 20 - 40 | 1 - 5 |
| DOTA | 5.5 - 7.5 | 60 - 95 | 5 - 15 |
| Sar-CO₂H | 6.0 - 7.5 | 20 - 25 | 1 - 5 |
Note: Reaction times are suggestive and should be optimized for ⁶⁶Cu's short half-life.
Table 2: Influence of pH on Radiolabeling Efficiency (Conceptual)
| pH | Expected Radiolabeling Efficiency (%) |
| < 4.5 | Decreased |
| 4.5 - 5.5 | Moderate to High |
| 5.5 - 7.0 | Optimal |
| > 7.5 | Decreased (risk of copper hydroxide (B78521) formation) |
Experimental Protocols
Protocol 1: General Radiolabeling of a NOTA-conjugated Peptide with ⁶⁶Cu
-
Objective: To perform a rapid and efficient radiolabeling of a NOTA-peptide conjugate with ⁶⁶Cu.
-
Materials:
-
⁶⁶CuCl₂ in dilute HCl
-
NOTA-conjugated peptide (1 mg/mL in metal-free water)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5, metal-free)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Heating block (optional)
-
-
Procedure:
-
In a sterile microcentrifuge tube, add 5 µL of the NOTA-peptide solution (5 µg).
-
Add 50 µL of ammonium acetate buffer.
-
Add the ⁶⁶CuCl₂ solution (e.g., 50-100 MBq in 10-20 µL).
-
Gently vortex the mixture.
-
Incubate at room temperature (or 37°C) for 2-5 minutes.
-
Immediately proceed to quality control analysis.
-
Protocol 2: Rapid Quality Control of ⁶⁶Cu-labeled Peptides by Radio-TLC
-
Objective: To quickly determine the radiochemical purity of the ⁶⁶Cu-labeled peptide.
-
Materials:
-
ITLC-SG strips
-
Mobile phase: 50 mM EDTA solution, pH 5.
-
Developing chamber
-
Radio-TLC scanner or gamma counter
-
-
Procedure:
-
Spot a small amount (approx. 1 µL) of the reaction mixture onto the origin of an ITLC-SG strip.
-
Develop the strip in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip (typically 1-2 minutes).
-
Remove the strip and allow it to dry briefly.
-
Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.
-
Expected Result: The ⁶⁶Cu-labeled peptide will remain at the origin (Rf = 0), while free ⁶⁶Cu will migrate with the solvent front (Rf ≈ 1).
-
-
Calculate the radiochemical purity by dividing the counts at the origin by the total counts on the strip.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for addressing low radiolabeling efficiency with ⁶⁶Cu.
Caption: A streamlined workflow for the rapid radiolabeling of a precursor with ⁶⁶Cu.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Production of High-Purity Copper-66
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metallic impurities during the production of Copper-66 (⁶⁶Cu).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of metallic impurities in ⁶⁶Cu production?
A1: Metallic impurities in ⁶⁶Cu production can originate from several sources throughout the production process. The primary sources include:
-
Target Material: The enriched nickel target (typically ⁶⁴Ni for ⁶⁴Cu production, which is analogous to ⁶⁶Cu production from enriched zinc or other targets) may contain inherent metallic impurities such as iron (Fe), zinc (Zn), and non-radioactive copper (Cu).
-
Target Backing: The material used for the target backing, often gold (Au) or copper (Cu), can be a source of contamination if not properly prepared and handled.
-
Reagents and Solvents: Acids and other chemicals used for dissolving the target and in the purification process can introduce trace metals.
-
Equipment: The cyclotron target holder, dissolution vessels, and chromatography columns can leach metallic impurities into the product solution.
-
Electroplating Process: The electroplating of the target material onto the backing is a critical step where impurities can be introduced from the plating bath or anode.
Q2: Why is it crucial to minimize metallic impurities in the final ⁶⁶Cu product?
A2: Minimizing metallic impurities is critical for several reasons:
-
Radiolabeling Efficiency: Non-radioactive metallic impurities, particularly stable isotopes of copper and other metals like nickel and zinc, can compete with ⁶⁶Cu for binding to chelators on biomolecules. This competition reduces the specific activity of the resulting radiopharmaceutical and can negatively impact the radiochemical yield. For instance, trace amounts of Cu²⁺ and Ni²⁺ have been shown to affect the radiochemical yield of [⁶⁴Cu]Cu-ATSM.[1]
-
Toxicity: Certain metallic impurities can be toxic and must be controlled to ensure the safety of the final radiopharmaceutical product for preclinical or clinical use.
-
Image Quality: High levels of impurities can potentially interfere with the biodistribution and targeting of the radiopharmaceutical, leading to suboptimal PET imaging results.
Q3: What are the most common metallic impurities found in ⁶⁶Cu preparations?
A3: The most commonly reported metallic impurities in copper radioisotope production are iron (Fe), zinc (Zn), nickel (Ni), and non-radioactive copper (Cu).[1][2] The presence and levels of these impurities can vary depending on the specific production route and purification methods employed.
Q4: What are the acceptance criteria for metallic impurities in the final copper-radioisotope product?
A4: While specific limits for ⁶⁶Cu are not universally established and may vary by institution and application, guidelines for the well-established ⁶⁴Cu can be referenced. For [⁶⁴Cu]CuCl₂ solution for injection, the acceptance criteria for metallic impurities such as Ni, Zn, Fe, and Cu are typically less than 1 µg/GBq.[3]
Troubleshooting Guides
Troubleshooting Nickel Electroplating for Target Preparation
This guide addresses common issues encountered during the electroplating of enriched nickel onto a target substrate (e.g., gold-coated copper).
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Adhesion (Peeling, Flaking) | - Incomplete pretreatment of the substrate (oil, oxide residues).- Incorrect pH or temperature of the plating bath. | - Strengthen Pretreatment: Ensure thorough degreasing and acid activation of the substrate before plating.[4]- Optimize Bath Parameters: Maintain the pH of the plating solution between 3.5 and 4.5 and the temperature between 50-60°C for Watt's nickel plating.[4] |
| Rough or Powdery Deposit | - Contamination of the plating solution with solid particles (e.g., anode sludge).- Imbalance of plating additives (e.g., wetting agents, brighteners).- Excessive current density. | - Filter Plating Solution: Regularly filter the plating solution to remove suspended particles.[5]- Check Additive Concentrations: Analyze and adjust the concentration of additives as needed.[6]- Optimize Current Density: Operate at the recommended current density for the specific plating setup. |
| Pitting in the Deposit | - Insufficient wetting agent, leading to hydrogen bubble adherence.- Presence of organic impurities in the plating bath. | - Adjust Wetting Agent: Ensure the correct concentration of wetting agent is present in the bath.[6]- Carbon Treatment: Treat the plating solution with activated carbon to remove organic contaminants.[4] |
| Uneven Plating Thickness | - Improper anode-to-cathode distance or geometry.- Inadequate agitation of the plating solution. | - Optimize Electrode Configuration: Ensure uniform distance between the anode and the target substrate.- Improve Agitation: Use appropriate agitation to ensure a uniform supply of ions to the target surface.[7] |
| Black Deposit on Anode | - This can be caused by the presence of ammonium (B1175870) hydroxide (B78521) or ammonium sulfate (B86663) in the plating solution. | - Modify Plating Solution: Consider using a plating bath formulation that does not rely on these additives. A method using purified NiSO₄ has been shown to be effective.[8] |
Troubleshooting Ion-Exchange Chromatography for ⁶⁶Cu Purification
This guide focuses on resolving common problems during the purification of ⁶⁶Cu using anion exchange chromatography (e.g., with AG1-X8 resin).
| Problem | Potential Causes | Troubleshooting Steps |
| Low ⁶⁶Cu Recovery | - Incomplete elution of ⁶⁶Cu from the column.- Co-elution of ⁶⁶Cu with other metals in the wrong fraction. | - Optimize Eluent Volume and Concentration: Ensure a sufficient volume of the appropriate concentration of HCl is used for elution. For AG1-X8, ⁶⁴Cu is typically eluted with 0.1 M or 1 M HCl.[9]- Verify Elution Profile: Perform a calibration run with a small amount of activity to determine the exact elution profile of ⁶⁶Cu and interfering ions. |
| Breakthrough of Metallic Impurities (e.g., Ni, Zn) | - Overloading the column with target material.- Depleted or improperly conditioned resin. | - Reduce Target Loading: Decrease the amount of dissolved target material loaded onto the column.- Regenerate or Replace Resin: The resin can be used multiple times but will eventually lose its separation efficiency. Follow the manufacturer's instructions for regeneration or replace the resin.[10] |
| High Levels of Stable Copper in the Final Product | - Contamination from reagents or equipment.- Incomplete separation from non-radioactive copper present in the target or introduced during processing. | - Use High-Purity Reagents: Ensure all acids and water are of high purity (e.g., trace metal grade).- Pre-clean Equipment: Thoroughly clean all vials, tubing, and connectors with acid to remove any trace metal contamination. |
| Slow Column Flow Rate | - Clogging of the column frit with particulate matter.- Swelling or compaction of the resin bed. | - Filter the Loading Solution: Filter the dissolved target solution before loading it onto the column to remove any particulates.- Repack the Column: If the resin bed is compromised, it may be necessary to repack the column. |
Quantitative Data on Metallic Impurities
The following table summarizes typical levels of metallic impurities that may be encountered during the production of copper radioisotopes. The "After Purification" values represent the desired outcome after implementing robust purification protocols.
| Metallic Impurity | Typical Concentration in Irradiated Target Solution (ppb) | Target Concentration After Purification (ppb) | Acceptance Criteria (µg/GBq) |
| Copper (non-radioactive) | 36 ± 22 | < 10 | < 1 |
| Nickel | 12 ± 27 | < 5 | < 1 |
| Iron | 64 ± 48 | < 10 | < 1 |
| Zinc | 157 ± 42 | < 10 | < 1 |
Note: The "Typical Concentration in Irradiated Target Solution" values are based on reported data for ⁶⁴Cu production and may vary depending on the specific targetry and irradiation conditions.[1] The "Acceptance Criteria" are based on guidelines for ⁶⁴CuCl₂ for injection.[3]
Experimental Protocols
Protocol for Nickel Electroplating on a Gold-Coated Copper Substrate
This protocol is adapted from methods used for the production of ⁶⁴Cu targets and is applicable for preparing targets for ⁶⁶Cu production.
Materials:
-
Gold-coated copper target disk (cathode)
-
High-purity nickel wire or foil (anode)
-
Nickel sulfate hexahydrate (NiSO₄·6H₂O)
-
Deionized water
-
Electroplating cell
-
DC power supply
-
Sandpaper (320-500 mesh)
-
Acetone
Procedure:
-
Substrate Preparation:
-
Mechanically polish the surface of the gold-coated copper disk with sandpaper.
-
Rinse thoroughly with deionized water.
-
Degrease by sonicating in acetone, followed by another rinse with deionized water.
-
-
Plating Solution Preparation:
-
Dissolve approximately 500 g of NiSO₄·6H₂O in 1000 mL of deionized water to create the plating solution.[11]
-
-
Electroplating Setup:
-
Place the plating solution in the electroplating cell.
-
Immerse the prepared copper disk (cathode) and the nickel anode in the solution.
-
Connect the cathode and anode to the DC power supply.
-
-
Electroplating Process:
-
Apply a constant DC current. The optimal current density should be determined empirically but is typically in the range of 2-10 mA/cm².
-
Continue the electroplating for a sufficient duration to achieve the desired thickness of the nickel layer. This can range from several hours to overnight.
-
Monitor the process for any signs of problems such as gas evolution at the cathode or discoloration of the solution.
-
-
Post-Plating Treatment:
-
Once the desired thickness is achieved, turn off the power supply.
-
Carefully remove the plated target from the cell.
-
Rinse the target thoroughly with deionized water and dry it carefully.
-
The target is now ready for irradiation.
-
Protocol for Anion Exchange Purification of ⁶⁶Cu using AG1-X8 Resin
This protocol describes the separation of ⁶⁶Cu from an irradiated target matrix (e.g., enriched zinc or nickel).
Materials:
-
AG1-X8 anion exchange resin (100-200 mesh)
-
Chromatography column
-
High-purity hydrochloric acid (HCl) at various concentrations (e.g., 6 M, 5 M, 1 M, 0.1 M)
-
High-purity deionized water
-
Collection vials
Procedure:
-
Column Preparation:
-
Prepare a slurry of the AG1-X8 resin in deionized water and pour it into the chromatography column to the desired bed height.
-
Wash the resin with several column volumes of deionized water.
-
Condition the column by passing several column volumes of 6 M HCl through it.
-
-
Target Dissolution and Loading:
-
Dissolve the irradiated target material in a minimal volume of concentrated HCl.
-
Dilute the dissolved target solution with 6 M HCl to a final volume suitable for loading onto the column.
-
-
Separation and Elution:
-
Load the dissolved target solution onto the conditioned AG1-X8 column.
-
Elution of Impurities:
-
Elution of ⁶⁶Cu:
-
Elute the purified ⁶⁶Cu from the column using 1 M or 0.1 M HCl.[9] Collect the eluate in a clean collection vial.
-
-
-
Final Product Formulation:
-
The collected ⁶⁶Cu fraction can be evaporated to dryness and reconstituted in a suitable solvent (e.g., sterile water or saline) for subsequent radiolabeling.
-
Visualizations
Caption: Overall workflow for the production and purification of this compound.
Caption: Anion exchange chromatography purification scheme for this compound.
References
- 1. Trace Metal Impurities Effects on the Formation of [64Cu]Cu-diacetyl-bis(N4-methylthiosemicarbazone) ([64Cu]Cu-ATSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]
- 5. nmfrc.org [nmfrc.org]
- 6. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 7. casf.ca [casf.ca]
- 8. wttc.triumf.ca [wttc.triumf.ca]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. www-pub.iaea.org [www-pub.iaea.org]
Technical Support Center: Enhancing In Vivo Stability of Copper-66 Radiopharmaceuticals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper-66 (⁶⁶Cu). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of ⁶⁶Cu chelates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of ⁶⁶Cu chelates?
The primary challenge is the potential for the ⁶⁶Cu ion to dissociate from its chelator in vivo. This dissociation can be caused by several factors:
-
Transchelation: The transfer of ⁶⁶Cu to other biological molecules with a high affinity for copper, such as superoxide (B77818) dismutase (SOD), which is abundant in the liver.[1][2] This is a significant issue, particularly for less stable chelates.
-
Bioreduction: The reduction of Cu(II) to Cu(I) within the biological environment can lead to instability.[1][3] Many chelators that are highly stable for Cu(II) do not bind Cu(I) as strongly, leading to the release of the radionuclide.[3]
-
Kinetic Inertness: Even if a complex is thermodynamically stable, it may not be kinetically inert, meaning it can dissociate over time when faced with competing ligands in vivo. Macrocyclic chelators generally offer greater kinetic inertness than acyclic ones.[1]
Q2: My ⁶⁶Cu-labeled compound shows high liver uptake in biodistribution studies. What is the likely cause and how can I fix it?
High liver uptake is a classic indicator of poor in vivo stability.[4][5] When the ⁶⁶Cu complex breaks down, the released "free" ⁶⁶Cu is often sequestered by copper-binding proteins in the liver, such as superoxide dismutase (SOD).[2][4][5]
Troubleshooting Steps:
-
Re-evaluate Your Chelator Choice: Acyclic chelators like DTPA and its derivatives are known for poor serum stability and can lead to significant dissociation of ⁶⁶Cu.[6] Consider switching to a macrocyclic chelator, which generally provides superior stability.[1][4]
-
Select a More Constrained Macrocycle: Among macrocycles, some are more stable than others.
-
Sarcophagine (Sar) Cages: These hexaazamacrobicyclic chelators form exceptionally stable complexes with copper and have demonstrated great in vivo stability with low liver uptake.[4][7][8][9]
-
Cross-Bridged Chelators: Cross-bridged macrocycles like CB-TE2A offer enhanced kinetic stability compared to their non-bridged counterparts (e.g., TETA), reducing transchelation.[10][11]
-
NOTA Derivatives: NOTA and its derivatives often show higher stability for copper than DOTA, attributed to a better size-fit for the Cu(II) ion.[5][12]
-
Logical Flow: Diagnosing and Solving High Liver Uptake
Caption: Troubleshooting workflow for high liver uptake of ⁶⁶Cu chelates.
Q3: How do I choose the best chelator for my specific application?
The choice of chelator depends on the biomolecule being labeled (e.g., peptide, antibody) and the required in vivo pharmacokinetics. The key is to match the biological half-life of the targeting molecule with a chelator that provides sufficient stability over that timeframe.
Decision Pathway for Chelator Selection
Caption: Decision-making diagram for selecting a suitable ⁶⁶Cu chelator.
Quantitative Data: Chelator Stability Comparison
The stability of a ⁶⁶Cu-radiopharmaceutical is often assessed by its ability to remain intact in human or mouse serum over time. The following tables summarize comparative stability data for various chelators conjugated to the antibody Rituximab, as reported in the literature.
Table 1: In Vitro Serum Stability of ⁶⁴Cu-Labeled Rituximab Conjugates (Data is directly applicable to ⁶⁶Cu due to identical chemistry)
| Bifunctional Chelator (BFC) | Chelator Type | % Intact Complex at 24h in Serum | % Intact Complex at 48h in Serum | Reference |
| p-SCN-Bn-NOTA | Macrocyclic | >95% | 97.5% ± 0.3% | [6] |
| sar-CO₂H | Macrocyclic (Sarcophagine) | >95% | >94.9% | [6] |
| p-SCN-Bn-DOTA | Macrocyclic | >95% | >94.9% | [6] |
| p-SCN-Bn-Oxo-DO3A | Macrocyclic | >95% | >94.9% | [6] |
| p-SCN-Bn-PCTA | Macrocyclic | >95% | >94.9% | [6] |
| p-SCN-CHX-A”-DTPA | Acyclic | Not Reported | 38.2% | [6] |
| ITC-2B3M-DTPA | Acyclic | Not Reported | 37.8% | [6] |
| p-SCN-Bn-DTPA | Acyclic | Not Reported | 14.0% | [6] |
Source: Adapted from data presented in Cooper et al.[6]
Table 2: Comparative In Vivo Behavior of Common ⁶⁴Cu Chelators
| Chelator Class | Key Characteristic | Typical In Vivo Behavior | Common Issues |
| Acyclic (e.g., DTPA) | Flexible, open structure | Poor stability, significant dissociation.[6] | High liver and non-target tissue uptake due to transchelation.[6] |
| Macrocyclic (e.g., TETA, DOTA) | Cyclic, more constrained | More stable than acyclic, but can still show some dissociation, especially TETA and DOTA with Cu.[1][2] | Transchelation to liver SOD is a known issue for ⁶⁴Cu-TETA complexes.[1][2] |
| Macrocyclic (e.g., NOTA) | Smaller macrocyclic ring | Generally higher in vivo stability for copper compared to DOTA/TETA, leading to lower liver uptake.[5][12] | Less prevalent than DOTA, but gaining traction for copper isotopes. |
| Cross-Bridged (e.g., CB-TE2A) | Highly rigid, constrained | Excellent kinetic stability and resistance to dissociation.[10][11] | May require more stringent radiolabeling conditions (e.g., heat).[7] |
| Sarcophagine (Sar) | Cage-like structure | Extraordinarily high stability, rapid and efficient labeling under mild conditions.[4][7][9] | Synthesis can be more complex than simpler macrocycles. |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol is used to assess the stability of the ⁶⁶Cu-chelate bond in the presence of competing biological molecules in serum.
Workflow: Serum Stability Assay
Caption: Standard workflow for an in vitro serum stability experiment.
Methodology:
-
Preparation: Prepare the ⁶⁶Cu-labeled compound and purify it to remove any free ⁶⁶Cu.
-
Incubation: Add a small volume (e.g., 5-10 µL) of the purified radiopharmaceutical to a larger volume of fresh human or animal serum (e.g., 500 µL).
-
Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
Analysis: Analyze the aliquot using a suitable method to separate the intact radiolabeled conjugate from any released or transchelated ⁶⁶Cu.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): This is the preferred method for antibody conjugates, as it separates molecules based on size. The intact radioimmunoconjugate will elute earlier than smaller species like free ⁶⁶Cu or ⁶⁶Cu bound to smaller serum proteins.[6]
-
Instant Thin-Layer Chromatography (ITLC): A faster but less detailed method. A suitable mobile phase is chosen to separate the labeled conjugate (which typically remains at the origin) from free ⁶⁶Cu (which moves with the solvent front).
-
-
Quantification: Measure the radioactivity in the different fractions (e.g., HPLC peaks or ITLC sections) to determine the percentage of radioactivity that remains associated with the intact conjugate at each time point.[6]
Protocol 2: In Vivo Biodistribution Study
This protocol determines the distribution and clearance of the ⁶⁶Cu-radiopharmaceutical in a living organism, providing crucial insights into its in vivo stability.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., normal mice or a disease model).
-
Injection: Administer a known quantity of the purified ⁶⁶Cu-labeled compound to each animal, typically via intravenous (tail vein) injection.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (p.i.), for example, 1h, 4h, 24h, and 48h.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, muscle, bone, tumor).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards prepared from the injectate to allow for decay correction and calculation of percent injected dose per gram (%ID/g).
-
Data Analysis: Calculate the %ID/g for each tissue at each time point. High uptake and retention in the liver and kidneys, relative to the target tissue, can indicate poor in vivo stability.[4][12]
References
- 1. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficient Synthesis and Biological Evaluation of Novel Bi-Functionalized Sarcophagine for 64Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Copper-66 Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges encountered when scaling up the production of Copper-66 (⁶⁶Cu) for preclinical and clinical applications. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most promising production routes for scaling up ⁶⁶Cu production?
A1: While data specifically for ⁶⁶Cu is emerging, promising production routes can be inferred from established methods for other medical copper isotopes, such as ⁶⁴Cu and ⁶⁷Cu. High-yield production of ⁶⁶Cu would likely involve the bombardment of enriched zinc (Zn) or nickel (Ni) targets in a cyclotron. A potential high-yield reaction is the ⁶⁶Zn(p,n)⁶⁶Cu reaction. The use of highly enriched target materials is crucial to maximize the yield of ⁶⁶Cu and minimize the formation of isotopic impurities.[1][2]
Q2: What are the main sources of impurities in ⁶⁶Cu production?
A2: Impurities can be categorized as radionuclidic, radiochemical, or chemical.
-
Radionuclidic impurities are other radioactive isotopes. These can arise from nuclear reactions with other isotopes present in the target material (e.g., ⁶⁷Cu, ⁶⁴Cu, or isotopes of gallium and zinc). The choice of target enrichment and proton/deuteron beam energy is critical to minimize these.[1] For example, in the production of ⁶⁴Cu from ⁶⁸Zn targets, beam energy must be carefully selected to prevent the formation of ⁶⁷Cu.[1]
-
Radiochemical impurities are different chemical forms of ⁶⁶Cu in the final product (e.g., unbound ⁶⁶Cu after a labeling reaction). These are often the result of inefficient purification or the decomposition of the radiolabeled compound.[3]
-
Chemical impurities are non-radioactive substances, most commonly residual target material (e.g., zinc or nickel ions) or contaminants from reagents and labware used during processing.[4]
Q3: How can I improve the separation of ⁶⁶Cu from the target material?
A3: Efficient separation is critical for achieving high specific activity and chemical purity. Ion exchange chromatography is a widely used and effective method for separating copper radionuclides from bulk target material like zinc or nickel.[4][5][6] The process typically involves dissolving the irradiated target in an appropriate acid (e.g., HCl) and passing the solution through a series of chromatography columns.[4][7] The choice of resin and elution conditions must be optimized to selectively retain the copper while allowing the target material and other impurities to be washed away. Multi-step separation processes may be required to achieve the desired purity.[5]
Q4: What are the essential quality control tests for clinical-grade ⁶⁶Cu?
A4: For any radiopharmaceutical intended for human use, a series of rigorous quality control (QC) tests are mandatory to ensure safety and efficacy.[8][9] These tests, performed before the product is released, include:
-
Radionuclidic Purity: To identify and quantify any radioactive impurities, typically using gamma-ray spectroscopy.
-
Radiochemical Purity: To determine the percentage of the radionuclide in the desired chemical form, commonly assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3]
-
Chemical Purity: To quantify non-radioactive chemical impurities, especially residual target metals.
-
Sterility: To ensure the absence of microbial contamination.
-
Endotoxin (B1171834) (Pyrogen) Testing: To ensure the absence of fever-inducing substances.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Question: My radiochemical yield of ⁶⁶Cu is consistently lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a common challenge when scaling up production. The issue can often be traced back to problems with the target, irradiation parameters, or chemical processing. A systematic approach is necessary to identify and resolve the root cause.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Target Quality | 1. Verify Isotopic Enrichment: Confirm the isotopic purity of the enriched zinc or nickel target material. Low enrichment leads to lower ⁶⁶Cu yield and higher radionuclidic impurities. 2. Check Target Thickness & Uniformity: Ensure the target is electroplated or pressed to the correct, uniform thickness. Non-uniformity can cause localized overheating and loss of target material during irradiation.[2] 3. Assess Target Purity: Analyze the target for stable copper or other metallic impurities that could compete with the desired nuclear reaction or interfere with purification. |
| Suboptimal Irradiation | 1. Optimize Beam Energy: The cross-section for the nuclear reaction is highly energy-dependent. Ensure the cyclotron beam energy is optimized for the peak production of ⁶⁶Cu while minimizing impurity-producing side reactions.[10] 2. Monitor Beam Current: A lower-than-expected beam current on the target will result in a proportionally lower yield. Verify the beam current and ensure the target cooling is sufficient to handle the deposited power. 3. Check Irradiation Time: Given ⁶⁶Cu's short half-life of ~5.1 minutes, irradiation times must be carefully planned. Extremely long irradiations offer diminishing returns as the decay rate approaches the production rate. |
| Inefficient Chemical Processing | 1. Target Dissolution: Ensure complete dissolution of the irradiated target material. Incomplete dissolution leaves some of the product behind. 2. Purification Efficiency: Evaluate the efficiency of the ion exchange chromatography. Activity loss can occur if the ⁶⁶Cu does not bind effectively to the column or is prematurely eluted. Test different resins and elution profiles.[5] 3. Reagent Quality: Use high-purity, metal-free reagents and solvents to prevent contamination that can interfere with the separation chemistry.[3] |
Issue 2: Poor Radionuclidic Purity
Question: My final ⁶⁶Cu product is contaminated with other radioisotopes. How can I improve its radionuclidic purity?
Answer: Radionuclidic contamination is a critical issue that affects imaging quality and delivers unnecessary radiation dose to the patient. Improving purity requires careful management of the entire production process, from target selection to final purification.
| Strategy | Detailed Action |
| Enhance Target Quality | Use the highest available enrichment for your zinc or nickel target material. This is the most effective way to reduce unwanted side reactions on other stable isotopes present in the target. For instance, producing ⁶⁷Cu requires enriched ⁶⁸Zn to avoid contamination from other zinc isotopes.[2] |
| Optimize Irradiation Energy | Each nuclear reaction has a unique threshold energy and peak cross-section energy. By carefully selecting the incident beam energy and the target thickness, you can maximize ⁶⁶Cu production while staying below the energy thresholds for many competing reactions that produce undesirable radionuclides.[10] |
| Implement Post-Irradiation Cooling | If the contaminating radionuclides have shorter half-lives than ⁶⁶Cu, a "cooling" or waiting period after irradiation can allow them to decay, thereby increasing the relative purity of the ⁶⁶Cu. However, this is not feasible for ⁶⁶Cu due to its own very short half-life (5.1 min). |
| Refine Chemical Separation | While chromatography primarily removes chemical impurities, some methods can help separate different radioelements (e.g., separating radiocopper from radiogallium).[4] Develop and validate a separation process that is highly selective for copper. |
Experimental Protocols
Protocol 1: General Method for ⁶⁶Cu Production and Purification from an Enriched Zinc Target
This protocol is a generalized procedure based on methods for similar medical copper isotopes and should be optimized for your specific experimental setup.
1. Target Preparation:
-
Highly enriched (>99%) ⁶⁶Zn metal is dissolved in acid and then electroplated onto a suitable backing material (e.g., gold or platinum).[2]
-
The thickness of the plated zinc should be optimized based on the desired proton energy range for the nuclear reaction.
2. Irradiation:
-
The prepared target is bombarded with a proton beam in a medical cyclotron.
-
Beam energy and current are set to values optimized to maximize the ⁶⁶Zn(p,n)⁶⁶Cu reaction cross-section while minimizing impurity production.[10]
3. Target Dissolution:
-
Post-irradiation, the target is remotely transferred to a hot cell.
-
The enriched zinc layer is dissolved off the backing using a strong acid, such as 6-8 M hydrochloric acid (HCl).[5]
4. Purification via Ion Exchange Chromatography:
-
The dissolved target solution (containing [⁶⁶Cu]CuCl₂, bulk ZnCl₂, and other trace radiometals) is loaded onto an anion exchange column (e.g., AG-1x8 resin).
-
In concentrated HCl, zinc forms anionic complexes (e.g., [ZnCl₄]²⁻) that are retained by the resin, while copper passes through.
-
Further purification steps using different columns may be necessary to remove any remaining traces of zinc or other metallic impurities.[4][6][7]
-
The purified [⁶⁶Cu]CuCl₂ is collected in a sterile vial, and the solvent is evaporated and reconstituted in a pharmaceutically acceptable solution (e.g., 0.9% saline or dilute HCl).
5. Quality Control:
-
A sample of the final product is taken for the full panel of QC tests as described in the FAQ section (radionuclidic and radiochemical purity, endotoxin levels, sterility, etc.) before it is released for use.[8][11][12]
References
- 1. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 67Cu Production Capabilities: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nucleusrad.com [nucleusrad.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of the PET radionuclide 61Cu via the 62Ni(p,2n)61Cu nuclear reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a simple and selective separation of 67Cu from irradiated zinc for use in antibody labelling: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 12. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Best Practices for Handling and Storage of Copper-66
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the safe handling and storage of Copper-66 (⁶⁶Cu). The following information is compiled from established radiological safety principles and the known physical properties of ⁶⁶Cu.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a radioisotope of copper with a very short half-life of 5.120 minutes.[1][2][3] It decays to the stable isotope Zinc-66 (⁶⁶Zn) through beta (β⁻) emission.[1][2][4] This rapid decay is a critical factor in its handling and storage.
2. What type of radiation does this compound emit?
This compound primarily emits beta particles (β⁻) with a maximum energy of 2.641 MeV.[2] Beta particles are a form of ionizing radiation.
3. What are the primary safety concerns when working with this compound?
The main concerns are:
-
External Exposure: Beta particles can cause skin and eye exposure.
-
Internal Exposure: Ingestion or inhalation of ⁶⁶Cu can lead to internal radiation exposure.
-
Contamination: Spills can lead to the spread of radioactive material.
4. What kind of shielding is required for this compound?
Due to the nature of beta emission, low-Z materials like Plexiglas (acrylic) or thick plastic are effective for shielding. High-Z materials like lead are not recommended as primary shielding for beta emitters because they can produce secondary radiation called bremsstrahlung (X-rays). A combination of a low-Z material to stop the beta particles followed by a thin layer of a high-Z material to absorb any bremsstrahlung is an effective strategy.
5. How should this compound be stored?
This compound should be stored in a designated and properly labeled radioactive materials area. Key storage considerations include:
-
Shielding: Store in appropriate shielding containers (e.g., lead pigs with a low-Z liner).
-
Security: The storage area must be secured to prevent unauthorized access.
-
Ventilation: While not highly volatile, storage in a well-ventilated area is a good practice.[5]
-
Decay-in-Storage: Given its short half-life, waste can be stored for decay.
6. How do I dispose of this compound waste?
The most common and effective method for disposing of short-lived isotopes like this compound is decay-in-storage . This involves:
-
Segregating ⁶⁶Cu waste from other radioactive and non-radioactive waste.
-
Placing the waste in a designated, shielded, and labeled container.
-
Storing the waste for a period of at least 10 half-lives (approximately 52 minutes for ⁶⁶Cu). After this time, the radioactivity will have decayed to less than 0.1% of its original level.
-
After the decay period, survey the waste with a suitable radiation detection meter to ensure it is at background levels.
-
If at background, the waste can be disposed of as non-radioactive waste, with all radioactive labels removed or defaced.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly high radiation readings in the work area. | - Spillage of this compound solution.- Contamination of lab equipment.- Improper shielding. | 1. Immediately notify the Radiation Safety Officer (RSO).2. Evacuate non-essential personnel from the area.3. Use a survey meter to identify the location and extent of the contamination.4. Follow established spill cleanup procedures for radioactive materials.5. Review and reinforce proper handling and shielding protocols. |
| Skin or personal clothing contamination. | - Direct contact with a this compound source.- Splashing of a liquid source. | 1. Remove the contaminated clothing immediately.2. Wash the affected skin area thoroughly with lukewarm water and mild soap.3. Do not abrade the skin.4. Use a survey meter to check for residual contamination.5. Repeat washing if necessary.6. Report the incident to the RSO. |
| Inconsistent experimental results. | - Inaccurate measurement of activity due to rapid decay.- Contamination of samples or reagents. | 1. Account for the rapid decay of ⁶⁶Cu in all activity measurements. Use a decay correction formula.2. Ensure all equipment and reagents are free from radioactive contamination before starting an experiment.3. Perform regular quality control checks on counting equipment. |
Quantitative Data Summary
| Property | Value | Reference |
| Half-life (T½) | 5.120 (± 0.014) minutes | [1][2][3] |
| Decay Mode | Beta (β⁻) emission | [1][2] |
| Daughter Isotope | Zinc-66 (⁶⁶Zn) (Stable) | [1][4] |
| Beta Decay Energy (Max) | 2.6419 (± 0.0012) MeV | [2] |
Experimental Protocols
Protocol 1: Receipt and Inspection of this compound Shipment
-
Preparation:
-
Prepare a designated and shielded receiving area.
-
Have a calibrated survey meter, personal protective equipment (PPE) including lab coat, safety glasses, and disposable gloves readily available.
-
Have spill control materials on hand.
-
-
Visual Inspection:
-
Visually inspect the exterior of the shipping package for any signs of damage or leakage.
-
If damage is observed, do not open the package. Cordon off the area and immediately contact your institution's Radiation Safety Officer (RSO).
-
-
Radiation Survey:
-
Survey the external surface of the package with a survey meter at a distance of 1 meter and at the surface.
-
Record the readings. The readings should be within the limits specified on the shipping documents and regulatory requirements.
-
-
Opening the Package:
-
Move the package to a designated radioactive material handling area (e.g., a fume hood with a shielded work surface).
-
Open the outer package and remove the inner container.
-
Survey the packing material and the inner container.
-
-
Source Verification:
-
Carefully open the inner container.
-
Visually inspect the primary vial for any damage.
-
Verify that the radionuclide and activity match the information on the label and shipping papers.
-
-
Final Steps:
-
Place the ⁶⁶Cu source in its designated storage location.
-
Survey the empty shipping container and packing materials to ensure they are not contaminated before disposal. Deface any radiation symbols on the empty package.
-
Document the receipt of the material in the radioisotope inventory log.
-
Visualizations
Caption: Workflow for the safe receipt and inspection of a this compound shipment.
Caption: Decision tree for responding to a this compound spill.
References
Validation & Comparative
Copper-66 vs. Copper-64 for PET Imaging of Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic and therapeutic radiopharmaceuticals is continually evolving, with copper isotopes emerging as versatile candidates for positron emission tomography (PET) imaging and targeted radionuclide therapy. Among these, Copper-64 (⁶⁴Cu) has established a significant presence in clinical and preclinical research. Its lesser-known counterpart, Copper-66 (⁶⁶Cu), presents a different set of characteristics that warrant a comparative evaluation for its potential in oncological imaging. This guide provides an objective comparison of ⁶⁶Cu and ⁶⁴Cu for PET imaging of tumors, supported by available data and outlining key experimental considerations.
Physicochemical Properties: A Tale of Two Isotopes
The fundamental differences between ⁶⁶Cu and ⁶⁴Cu lie in their nuclear decay properties, which directly influence their suitability for PET imaging. A summary of these key characteristics is presented below.
| Property | This compound (⁶⁶Cu) | Copper-64 (⁶⁴Cu) |
| Half-life | ~5.1 minutes[1][2] | 12.7 hours[3] |
| Decay Mode (%) | β⁻ (100%)[1] | β⁺ (17.5%), β⁻ (38.5%), EC (44.0%)[4] |
| Positron Emission Branching Ratio (%) | Not applicable (decays 100% via β⁻) | 17.5%[4] |
| Maximum Positron Energy (MeV) | Not applicable | 0.653[3] |
| Maximum Beta Energy (MeV) | 2.641 | 0.579[3] |
Note: The decay characteristics of ⁶⁶Cu indicate that it is not a positron emitter and therefore not suitable for PET imaging. It decays exclusively through beta emission. In contrast, ⁶⁴Cu has a distinct positron emission branch, making it a viable option for PET imaging. Given that ⁶⁶Cu is not a positron emitter, a direct comparison of its PET imaging performance with ⁶⁴Cu is not feasible. The remainder of this guide will focus on the established PET imaging applications of ⁶⁴Cu and the therapeutic potential of both isotopes.
Copper-64 for PET Imaging: A Robust and Versatile Tool
The 12.7-hour half-life of ⁶⁴Cu is advantageous for imaging biological processes that occur over several hours, such as the targeting of tumors with monoclonal antibodies or larger peptides.[5] Its positron energy allows for good spatial resolution in PET images.
Experimental Workflow for Preclinical ⁶⁴Cu-PET Imaging
A typical workflow for a preclinical PET imaging study using a ⁶⁴Cu-labeled radiopharmaceutical is outlined below. This generalized protocol can be adapted for specific tumor models and targeting molecules.
Experimental Protocol: Radiolabeling of a Targeting Peptide with ⁶⁴Cu
This protocol provides a general method for radiolabeling a DOTA-conjugated peptide with ⁶⁴Cu.
Materials:
-
⁶⁴CuCl₂ in 0.1 M HCl
-
DOTA-conjugated peptide
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water
-
PD-10 desalting column
-
Radio-TLC system
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add the DOTA-conjugated peptide (e.g., 10-50 µg).
-
Add ammonium acetate buffer to achieve the desired reaction pH (typically 5.5-6.5).
-
Add the ⁶⁴CuCl₂ solution (e.g., 37-185 MBq).
-
Incubate the reaction mixture at a specific temperature (e.g., 37-95°C) for a designated time (e.g., 15-60 minutes). The optimal conditions will depend on the specific peptide and chelator.
-
After incubation, perform quality control using a radio-TLC system to determine the radiochemical purity.
-
If necessary, purify the ⁶⁴Cu-labeled peptide using a PD-10 desalting column to remove unchelated ⁶⁴Cu.
-
The final product should be formulated in a physiologically compatible solution (e.g., saline) for injection.
Tumor Targeting with Copper Radiopharmaceuticals: Signaling Pathways
The effectiveness of copper-based radiopharmaceuticals in tumor imaging and therapy relies on their ability to specifically target cancer cells. This is often achieved by conjugating the copper isotope to a molecule that binds to overexpressed receptors on the tumor cell surface. Two prominent examples are the somatostatin (B550006) receptor and the hypoxia-inducible pathways.
Somatostatin Receptor Signaling
Many neuroendocrine tumors overexpress somatostatin receptors (SSTRs). Peptides that are analogues of somatostatin, such as octreotate, can be labeled with ⁶⁴Cu and used to image these tumors.
Hypoxia Signaling Pathway
Tumor hypoxia, or low oxygen levels, is a common feature of solid tumors and is associated with aggressive disease and treatment resistance. The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs). Certain ⁶⁴Cu-based radiopharmaceuticals, such as ⁶⁴Cu-ATSM, can be trapped in hypoxic cells, allowing for their visualization with PET.
Therapeutic Implications: ⁶⁶Cu and ⁶⁴Cu as Theranostic Agents
While ⁶⁶Cu is not suitable for PET imaging, its high-energy beta emission makes it a potential candidate for targeted radionuclide therapy. The concept of "theranostics" involves using a matched pair of radionuclides from the same element, one for diagnosis and one for therapy. In this context, ⁶⁴Cu could serve as the diagnostic partner for the therapeutic ⁶⁶Cu, allowing for pre-therapeutic imaging and dosimetry calculations using the same targeting molecule.
The beta emission of ⁶⁴Cu also imparts a therapeutic effect, making it a theranostic agent in its own right. However, the higher energy and 100% beta decay of ⁶⁶Cu could potentially deliver a more potent therapeutic dose to the tumor.
Conclusion
In the comparison of this compound versus Copper-64 for PET imaging of tumors, it is clear that only ⁶⁴Cu is a viable candidate for this imaging modality due to its positron emission decay. ⁶⁴Cu has proven to be a valuable tool in preclinical and clinical research, offering a favorable half-life and imaging characteristics for a variety of tumor targeting strategies. While ⁶⁶Cu is not suitable for PET, its decay properties suggest a potential role in targeted radionuclide therapy, possibly in a theranostic pairing with ⁶⁴Cu. Further research is warranted to explore the therapeutic efficacy of ⁶⁶Cu and to develop robust production and radiolabeling methods to facilitate such investigations. For researchers and drug development professionals, ⁶⁴Cu remains the copper isotope of choice for developing novel PET imaging agents for oncology.
References
The Theranostic Potential of Copper Isotopes: A Comparative Guide to Copper-64/Copper-67 and the Unsuitability of Copper-66
For researchers, scientists, and drug development professionals, the quest for effective cancer treatments has led to the rise of theranostics—a paradigm that combines therapy and diagnostics in a single platform. The "matched pair" of radioisotopes, one for imaging and one for therapy, is the cornerstone of this approach. While Copper-67 (⁶⁷Cu) has emerged as a promising therapeutic radionuclide, the selection of its diagnostic partner is critical. This guide provides a comprehensive comparison of copper isotopes, validating the use of Copper-64 (⁶⁴Cu) as the ideal diagnostic match for ⁶⁷Cu and explaining the impracticality of using Copper-66 (⁶⁶Cu) in this role.
The ideal theranostic pair consists of two radioisotopes of the same element, ensuring identical biological and chemical properties when attached to a targeting molecule.[1] This allows for accurate prediction of the therapeutic dose distribution based on the diagnostic images. While ⁶⁷Cu is a potent beta-emitter suitable for therapy, its diagnostic counterpart must possess favorable decay characteristics for imaging, primarily through Positron Emission Tomography (PET).
This compound: An Unsuitable Candidate for Theranostic Imaging
Initial considerations for a diagnostic partner to ⁶⁷Cu might include other copper radioisotopes. However, a critical evaluation of the nuclear properties of this compound reveals its profound limitations for clinical theranostic applications.
The most significant drawback of ⁶⁶Cu is its extremely short half-life of approximately 5.12 minutes.[1][2][3] This brief window is insufficient for the necessary steps of radiopharmaceutical administration, biodistribution to the target tissue, and acquisition of high-quality PET images. For many targeting molecules, particularly antibodies, the timescale for optimal tumor accumulation can be several hours to days, rendering a 5-minute half-life completely impractical.
Copper-64 and Copper-67: The Validated Theranostic Matched Pair
In contrast to the limitations of ⁶⁶Cu, Copper-64 has been extensively validated as an excellent diagnostic partner for ⁶⁷Cu.[4][5] The ⁶⁴Cu/⁶⁷Cu pair offers a compelling combination of physical and chemical properties that make it a leading "perfect pairing" in the field of theranostics.[6]
The chemical identity of ⁶⁴Cu and ⁶⁷Cu ensures that a targeting molecule labeled with either isotope will exhibit the same behavior in the body, allowing for precise dosimetric calculations and personalized treatment planning.[5]
Below is a detailed comparison of the key properties of these copper isotopes.
Quantitative Data Comparison
| Property | This compound (⁶⁶Cu) | Copper-64 (⁶⁴Cu) | Copper-67 (⁶⁷Cu) |
| Half-life | 5.12 minutes[2][3] | 12.7 hours[4][5] | 61.83 hours[7] |
| Decay Mode | β- (100%)[3] | β+ (17.5%), β- (39.0%), EC (43.5%)[1][5] | β- (100%) |
| Primary Emission for Imaging | None (No positron emission) | Positron (β+) | Gamma (for SPECT)[5] |
| Max Positron Energy (MeV) | N/A | 0.653[1] | N/A |
| Primary Emission for Therapy | Beta (β-) | Beta (β-) | Beta (β-) |
| Mean Beta Energy (keV) | Not well-documented for therapy | 190 (β-) | 141 |
| Primary Production Reaction | ⁶⁵Cu(n,γ)⁶⁶Cu[1] | ⁶⁴Ni(p,n)⁶⁴Cu[5][8] | ⁶⁸Zn(p,2p)⁶⁷Cu[4][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of the ⁶⁴Cu/⁶⁷Cu theranostic pair. Below are representative protocols for production, radiolabeling, and preclinical validation.
Production of Copper-64 and Copper-67
Copper-64 Production: ⁶⁴Cu is typically produced in a biomedical cyclotron via the ⁶⁴Ni(p,n)⁶⁴Cu reaction.[8]
-
Target Preparation: Highly enriched ⁶⁴Ni is electroplated onto a gold or rhodium disc.
-
Irradiation: The target is bombarded with a proton beam (typically 11-15 MeV).
-
Purification: Following irradiation, the ⁶⁴Cu is separated from the nickel target material using ion exchange chromatography to yield high-purity [⁶⁴Cu]CuCl₂.[8]
Copper-67 Production: ⁶⁷Cu can be produced using a cyclotron through the ⁶⁸Zn(p,2p)⁶⁷Cu reaction.[4][9]
-
Target Preparation: An enriched ⁶⁸Zn target is used.
-
Irradiation: The target is irradiated with high-energy protons.
-
Purification: ⁶⁷Cu is separated from the bulk zinc target and other contaminants through various chromatographic techniques.[4]
Radiolabeling of a Monoclonal Antibody with ⁶⁴Cu/⁶⁷Cu
This protocol describes the labeling of an antibody conjugated with a bifunctional chelator (e.g., DOTA).
-
Conjugation: The monoclonal antibody is conjugated with a bifunctional chelator like p-SCN-Bn-DOTA. The reaction is typically carried out in a bicarbonate buffer (pH 8.5-9.0) for 1-2 hours at room temperature. The chelator-to-antibody ratio is optimized to ensure sufficient chelation sites without compromising antibody immunoreactivity.
-
Purification of the Conjugate: The antibody-chelator conjugate is purified from excess chelator using size-exclusion chromatography (e.g., a PD-10 column).
-
Radiolabeling:
-
An aliquot of the purified antibody-chelator conjugate is incubated with [⁶⁴Cu]CuCl₂ or [⁶⁷Cu]CuCl₂ in a suitable buffer (e.g., ammonium (B1175870) acetate, pH 5.5-6.5).
-
The reaction is incubated at 37-42°C for 30-60 minutes.[6]
-
-
Quality Control:
-
Radiochemical Purity: Determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to separate labeled antibody from free copper.
-
Immunoreactivity: Assessed by a cell-binding assay using an antigen-positive cell line to ensure the biological activity of the antibody is retained after labeling.
-
Preclinical Validation Workflow
A rigorous preclinical evaluation is necessary to validate a new theranostic agent.
-
In Vitro Studies:
-
Cell Binding and Internalization: The binding affinity and rate of internalization of the radiolabeled compound are assessed in cancer cell lines that overexpress the target antigen.
-
Stability: The stability of the radiolabeled compound is evaluated in serum and other relevant biological fluids over time.
-
-
In Vivo Studies (Animal Models):
-
Biodistribution: The radiolabeled compound is administered to tumor-bearing mice, and the uptake in various organs and the tumor is measured at different time points to determine the tumor-to-background ratios.
-
PET/SPECT Imaging: PET imaging with the ⁶⁴Cu-labeled compound is performed to visualize tumor uptake and inform dosimetry. SPECT imaging can be performed with the ⁶⁷Cu-labeled compound to monitor its distribution during therapy.
-
Therapy Studies: Tumor-bearing mice are treated with the ⁶⁷Cu-labeled compound at various doses to evaluate therapeutic efficacy (tumor growth inhibition, survival) and assess any potential toxicity.[10][11][12]
-
Visualizing the Theranostic Concept and Workflow
Conclusion
The concept of a theranostic matched pair holds immense promise for personalized cancer medicine. While Copper-67 is a highly suitable radionuclide for therapy, the choice of its diagnostic partner is paramount for clinical success. Due to its impractically short half-life, this compound is not a viable option for theranostic applications. In contrast, the Copper-64/Copper-67 pair has been robustly validated, offering identical chemistry for accurate dosimetry and a favorable half-life for high-quality PET imaging. As research in this field continues, the ⁶⁴Cu/⁶⁷Cu platform is poised to become a leading example of a "perfect theranostic pair," driving the development of novel and effective cancer treatments.
References
- 1. gammaray.inl.gov [gammaray.inl.gov]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Copper - Wikipedia [en.wikipedia.org]
- 8. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Copper-67-Labeled Bombesin Peptide for Targeted Radionuclide Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-67-Labeled Bombesin Peptide for Targeted Radionuclide Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Production Yield of Copper-66 and Other Copper Radioisotopes for Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
The unique decay characteristics of copper radioisotopes have positioned them as promising agents in the field of theranostics, enabling both diagnosis and therapy of various cancers. This guide provides a comparative analysis of the production yield of Copper-66 (⁶⁶Cu) against other medically relevant copper isotopes: Copper-61 (⁶¹Cu), Copper-64 (⁶⁴Cu), and Copper-67 (⁶⁷Cu). The information presented herein is supported by experimental data to aid researchers in selecting the most suitable isotope for their specific applications.
Production Yield Comparison
The production of copper radioisotopes for medical use predominantly relies on cyclotrons, utilizing proton or deuteron (B1233211) beams to irradiate enriched target materials. The choice of target material, projectile particle, and beam energy significantly influences the production yield and the purity of the final product. Below is a summary of typical production yields for ⁶¹Cu, ⁶⁴Cu, ⁶⁶Cu, and ⁶⁷Cu based on reported experimental data.
| Radioisotope | Production Reaction | Target Material | Projectile | Beam Energy (MeV) | Production Yield (MBq/µAh) | Reference |
| Copper-61 (⁶¹Cu) | ⁶¹Ni(p,n)⁶¹Cu | Enriched ⁶¹Ni | Proton | 9 | 461.32 | [1] |
| ⁶⁴Zn(p,α)⁶¹Cu | Enriched ⁶⁴Zn | Proton | 14 | 155 | [1] | |
| Copper-64 (⁶⁴Cu) | ⁶⁴Ni(p,n)⁶⁴Cu | Enriched ⁶⁴Ni | Proton | 11.66 | 129.5 (3.5 mCi/µAh) | [2] |
| ⁶⁶Zn(p,2pn)⁶⁴Cu | Enriched ⁶⁶Zn | Proton | 70 → 35 | 777 | [3] | |
| ⁶⁸Zn(p,αn)⁶⁴Cu | Enriched ⁶⁸Zn | Proton | 37 → 20 | 185 | [3] | |
| This compound (⁶⁶Cu) | ⁶⁶Zn(n,p)⁶⁶Cu | Enriched ⁶⁶Zn | Neutron | - | Yield data less commonly reported | [4] |
| Copper-67 (⁶⁷Cu) | ⁶⁸Zn(p,2p)⁶⁷Cu | Enriched ⁶⁸Zn | Proton | 70 → 35 | - | [5] |
| ⁷⁰Zn(p,α)⁶⁷Cu | Enriched ⁷⁰Zn | Proton | 30 → 10 | 5.76 | [5] | |
| ⁷⁰Zn(d,x)⁶⁷Cu | Enriched ⁷⁰Zn | Deuteron | 26 → 16 | 6.4 | [5] |
Note: Production yields can vary significantly based on the specific cyclotron setup, target thickness, and irradiation time. The values presented are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible production of high-purity copper radioisotopes. The following sections outline the key steps involved in the production and purification of these isotopes.
Target Preparation
The most common method for preparing solid targets, such as enriched Nickel-64 or Zinc-68, is electrodeposition.
-
Dissolution: The enriched target material (e.g., 50 mg of ⁹⁹.⁵³% enriched ⁶⁴Ni) is dissolved in an appropriate acid, such as nitric acid (HNO₃).[2]
-
pH Adjustment: The pH of the resulting solution is adjusted using a buffer solution (e.g., ammonium (B1175870) acetate/ammonium hydroxide) to optimize the electroplating process.[2]
-
Electroplating: The target material is electroplated onto a suitable backing material, typically a gold (Au) or platinum (Pt) disc, which serves as the cathode. A platinum wire is commonly used as the anode. The electroplating is carried out at a constant current for a specified duration (e.g., 15-20 hours) until the target material is deposited onto the backing.[2]
Irradiation
The prepared target is then irradiated in a cyclotron.
-
Target Mounting: The electroplated target is mounted in a solid target holder.
-
Irradiation Parameters: The target is bombarded with a proton or deuteron beam of a specific energy and current for a predetermined duration to induce the desired nuclear reaction. For example, for ⁶⁴Cu production from a ⁶⁴Ni target, a 14 MeV proton beam, degraded to 11.66 MeV on the target, at a current of 20 µA for 4 hours is a typical protocol.[2][6] The target is cooled during irradiation to prevent overheating.[7]
Radiochemical Separation and Purification
After irradiation, the desired copper radioisotope must be separated from the target material and any produced impurities. This is typically achieved using ion-exchange chromatography.
-
Target Dissolution: The irradiated target is dissolved in a suitable acid, such as hydrochloric acid (HCl).[8]
-
Column Chromatography: The dissolved solution is loaded onto an anion-exchange resin column (e.g., AG 1-X8).[9]
-
Elution: A series of acid solutions with varying concentrations are used to selectively elute the different components.
-
The bulk of the target material (e.g., Nickel) is eluted with a high concentration of HCl (e.g., 6 M HCl).[2]
-
Radionuclidic impurities, such as cobalt isotopes, can be eluted with an intermediate concentration of HCl (e.g., 4 M HCl).[9]
-
The desired copper radioisotope is then eluted with a lower concentration of HCl (e.g., 0.1 M or 0.5 M HCl).[2][8]
-
-
Final Formulation: The purified copper radioisotope is collected, and the solution can be evaporated and reconstituted in a suitable solution (e.g., 0.1 M HCl) for subsequent radiolabeling.[8]
Signaling Pathways and Experimental Workflows
The theranostic potential of copper radioisotopes is intrinsically linked to the biology of copper in cancer cells. Elevated copper levels have been observed in various tumors, and cancer cells often exhibit an increased demand for this metal.[10] This biological context provides a basis for the targeted delivery of radioactive copper.
Copper Uptake and Trafficking in Cancer Cells
The primary mechanism for copper uptake into cells is through the high-affinity copper transporter 1 (CTR1).[11] Once inside the cell, copper is bound by chaperone proteins, such as ATOX1 and CCS, which deliver it to various cellular compartments and copper-dependent enzymes.[10][12] This trafficking system can be exploited to deliver therapeutic doses of radioactive copper to cancer cells.
Caption: Cellular copper uptake and trafficking pathway in cancer cells.
Experimental Workflow for Copper Isotope Production
The overall process for producing copper radioisotopes for research and clinical applications follows a standardized workflow, from target preparation to quality control of the final product.
Caption: A generalized experimental workflow for cyclotron-based production of copper radioisotopes.
References
- 1. Comparison of Copper-61 Radioisotop Production Yield via Reactions of 64Zn(pα)61Cu natZn(px)61Cu 61Ni(pn)61Cu and natNi(px)61Cu in Hospital Cyclotron using TALYS EMPIRE and MCNPX Nuclear Codes - Studies in Medical Sciences - مجله مطالعات علوم پزشکی [umj.umsu.ac.ir]
- 2. Frontiers | Cyclotron production of 64Cu by proton irradiation of enriched 64Ni target: Validation of Geant4 simulation parameters through experimental data [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of 64Cu and 67Cu with accelerator neutrons by deuterons and their separation from zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Theragnostic 64Cu/67Cu Radioisotopes Production With RFT-30 Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings.jacow.org [proceedings.jacow.org]
- 9. Production of copper-64 using a hospital cyclotron: targetry, purification and quality analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing between cuproplasia and copper-dependent cell death: molecular basis and clinical implications of ATOX1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Atox1 and p53 in the trafficking of copper-64 to tumor cell nuclei: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of human copper trafficking by a small molecule significantly attenuates cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imaging Resolution: Copper-66 Versus Other Common PET Isotopes
For Immediate Release
A comprehensive evaluation of the imaging resolution of various positron emission tomography (PET) isotopes reveals the nuanced interplay between their physical properties and the resulting image quality. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Copper-66 (⁶⁶Cu) against other commonly used PET isotopes, including Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), Nitrogen-13 (¹³N), and Gallium-68 (⁶⁸Ga). The analysis is supported by a summary of key physical characteristics and a review of experimental data from comparative imaging studies.
Physical Properties Influencing Imaging Resolution
The intrinsic spatial resolution of a PET scanner is fundamentally limited by several factors, with the positron range being a critical, isotope-dependent variable. The positron, emitted from the nucleus during radioactive decay, travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the scanner. This travel distance, known as the positron range, introduces an uncertainty in the localization of the annihilation event, thereby degrading the spatial resolution of the image. The positron range is directly related to the maximum kinetic energy of the emitted positron (Eβ+max). Isotopes with higher maximum positron energies will have a larger average positron range, leading to a greater blurring effect and lower intrinsic spatial resolution.
The half-life of an isotope is another crucial factor, dictating the time frame for tracer synthesis, administration, and imaging, which can influence the choice of isotope for specific biological studies.
Below is a table summarizing the key physical properties of this compound and other common PET isotopes.
| Isotope | Half-life (minutes) | Maximum Positron Energy (Eβ+max) (MeV) | Estimated Positron Range in Water (mm) |
| This compound (⁶⁶Cu) | 5.12 | 2.641 | ~7.9 |
| Fluorine-18 (¹⁸F) | 109.7 | 0.634 | 2.4 |
| Carbon-11 (¹¹C) | 20.3 | 0.960 | 4.1 |
| Nitrogen-13 (¹³N) | 9.97 | 1.19 | 5.1 |
| Gallium-68 (⁶⁸Ga) | 67.7 | 1.90 | 8.2 |
Note: The positron range for ⁶⁶Cu is an estimation based on its maximum positron energy, as direct experimental data is limited.
Experimental Evaluation of Imaging Resolution
Direct experimental comparisons of the imaging resolution of various PET isotopes are essential for understanding their practical performance. While studies directly evaluating this compound are scarce, research comparing other isotopes provides valuable insights into the impact of positron energy on spatial resolution.
A notable study directly compared the image quality of a digital PET/CT scanner using phantoms filled with ¹⁸F, ⁶⁸Ga, and Copper-64 (⁶⁴Cu), an isotope with similar positron energy to ¹⁸F. The results demonstrated that the spatial resolution was comparable between ¹⁸F and ⁶⁴Cu. In contrast, images acquired with ⁶⁸Ga, which has a significantly higher maximum positron energy, exhibited degraded spatial resolution. This finding underscores the direct correlation between higher positron energy, increased positron range, and a subsequent loss of image sharpness.
Another study investigating the effect of positron range on PET scans using line sources in tissue-equivalent materials with ¹⁸F, ¹³N, and ⁶⁸Ga further confirmed that higher positron energy leads to a measurable decrease in spatial resolution.
These experimental findings, while not including ⁶⁶Cu, strongly suggest that its high maximum positron energy of 2.641 MeV would result in a significant positron range, leading to a lower intrinsic spatial resolution compared to isotopes like ¹⁸F, ¹¹C, and ¹³N. The expected imaging resolution of ⁶⁶Cu would likely be more comparable to that of ⁶⁸Ga, another high-energy positron emitter.
Experimental Protocols
To ensure objective and reproducible comparisons of imaging resolution, standardized experimental protocols are employed. The following methodologies are representative of those used in the cited comparative studies:
Phantom-Based Resolution Measurement
-
Phantom: A commonly used tool is the Derenzo phantom, which contains sets of rods of varying diameters arranged in sectors. Another is the NEMA NU 4-2008 image quality phantom. These phantoms are filled with a solution containing the PET isotope of interest.
-
Scanner: A high-resolution preclinical or clinical PET/CT scanner is used for image acquisition.
-
Acquisition Parameters: Standard clinical or preclinical acquisition protocols are followed, including specific energy windows and coincidence timing windows. The acquisition time is typically adjusted to achieve comparable count statistics between different isotope measurements.
-
Image Reconstruction: Images are reconstructed using standardized algorithms, such as Ordered Subsets Expectation Maximization (OSEM), often with corrections for factors like attenuation, scatter, and random coincidences.
-
Analysis: The spatial resolution is quantified by determining the smallest diameter of the rods that can be visually distinguished in the reconstructed images. Quantitative analysis may also involve measuring the full width at half maximum (FWHM) of the signal from a point or line source.
Factors Affecting PET Imaging Resolution
The following diagram illustrates the key factors that contribute to the final imaging resolution in PET.
A Comparative Guide to the Therapeutic Efficacy of Lutetium-177 and Copper-67
In the landscape of targeted radionuclide therapy, the selection of an appropriate isotope is paramount to achieving optimal therapeutic outcomes. This guide provides a comparative analysis of two prominent beta-emitting radionuclides: Lutetium-177 (B1209992) (¹⁷⁷Lu) and Copper-67 (⁶⁷Cu). While the initial topic specified Copper-66 (⁶⁶Cu), its extremely short half-life of 5.12 minutes renders it unsuitable for most targeted therapeutic applications, which require several hours for the radiopharmaceutical to accumulate at the tumor site[1]. Therefore, this guide will focus on the therapeutically relevant isotope, Copper-67, for a more pertinent comparison with Lutetium-177.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by physical data and representative experimental methodologies.
Data Presentation: Physical and Production Characteristics
The therapeutic potential of a radionuclide is fundamentally linked to its physical decay properties and the feasibility of its production. The following table summarizes the key characteristics of ⁶⁷Cu and ¹⁷⁷Lu.
| Property | Copper-67 (⁶⁷Cu) | Lutetium-177 (¹⁷⁷Lu) |
| Physical Half-life | 61.83 hours (~2.58 days)[2][3] | 6.65 days[4][5] |
| Decay Mode | β⁻ (100%) | β⁻ (100%)[4][6] |
| Max Beta Energy (Eβmax) | 562 keV[2] | 497 keV[4] |
| Mean Beta Energy | 141 keV[7] | ~134 keV[7] |
| Max Tissue Penetration | ~1-2 mm | ~2 mm[6] |
| Mean Tissue Penetration | Not specified | 670 µm[4] |
| Gamma Emissions (keV) | 91, 93, 185 keV[2] | 113 keV (6.6%), 208 keV (11%)[4] |
| Primary Production Route | Accelerator: ⁶⁸Zn(p,2p)⁶⁷Cu[8] | Reactor: ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu (Indirect) or ¹⁷⁶Lu(n,γ)¹⁷⁷Lu (Direct)[4][5] |
| Theranostic Pair | ⁶⁴Cu (PET Imaging)[7] | ⁶⁸Ga (PET Imaging)[6] |
The shorter half-life of ⁶⁷Cu may be advantageous for targeting molecules with faster biological clearance, potentially allowing for more frequent administration[9]. Conversely, the longer half-life of ¹⁷⁷Lu is well-suited for antibodies and other large molecules that require more time to localize in tumors[4]. Both radionuclides emit gamma photons, which are suitable for SPECT imaging, enabling patient-specific dosimetry and biodistribution studies[2][4].
Mechanism of Action: DNA Damage Response
Both ⁶⁷Cu and ¹⁷⁷Lu are beta-emitting isotopes that exert their cytotoxic effects through the emission of high-energy electrons.[10] This form of ionizing radiation induces cellular damage primarily by causing single- and double-strand breaks in the DNA of tumor cells, either through direct interaction or, more commonly, through the ionization of water molecules to create reactive oxygen species.[11][12] This DNA damage activates a complex signaling cascade known as the DNA Damage Response (DDR).[13] If the damage is too severe for cellular repair mechanisms, the DDR pathway triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis), thereby inhibiting tumor growth.[14][15]
Experimental Protocols: Preclinical Therapeutic Efficacy Study
The following outlines a typical methodology for evaluating the therapeutic efficacy of a novel ¹⁷⁷Lu- or ⁶⁷Cu-labeled radiopharmaceutical in a preclinical setting, based on common practices in the field.[16][17][18]
1. Radiopharmaceutical Preparation:
-
Radiolabeling: The targeting molecule (e.g., a peptide or antibody fragment) is conjugated with a suitable chelator (e.g., DOTA). The chelator-conjugated molecule is then incubated with ¹⁷⁷LuCl₃ or ⁶⁷CuCl₂ in a buffered solution at an optimized temperature and pH to achieve high radiochemical purity.
-
Quality Control: Radiochemical purity is assessed using methods like radio-TLC or radio-HPLC to ensure that >95% of the radioactivity is bound to the targeting molecule.
2. Animal Model:
-
Cell Line and Xenograft: A human cancer cell line overexpressing the target of interest is selected. Tumor xenografts are established by subcutaneously injecting a suspension of these cells into the flank of immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³) before the initiation of treatment.
3. Biodistribution Study:
-
Administration: A cohort of tumor-bearing mice is injected intravenously with a known activity (e.g., 1 MBq) of the radiopharmaceutical.[17]
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 24, 48, 96, and 168 hours), groups of mice are euthanized.[17]
-
Radioactivity Measurement: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: Uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data is used to determine tumor targeting efficiency and clearance from healthy organs.[16]
4. Therapeutic Efficacy Study:
-
Group Allocation: Tumor-bearing mice are randomized into several groups: (a) Vehicle control (saline), (b) Unlabeled targeting molecule, (c) ¹⁷⁷Lu- or ⁶⁷Cu-labeled therapeutic agent at one or more dose levels (e.g., 10-40 MBq).
-
Treatment: The respective treatments are administered, typically as a single intravenous injection.
-
Monitoring: Tumor volume (measured with calipers) and body weight are recorded 2-3 times per week.
-
Endpoints: The primary endpoints are tumor growth inhibition and overall survival. The study is concluded when tumors reach a predetermined maximum size or when signs of toxicity are observed.[17]
5. Toxicology Assessment:
-
Monitoring: Animals are monitored for any signs of toxicity, such as weight loss, behavioral changes, or altered organ function (assessed via blood tests and histology at the end of the study).[18][19]
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Radiocopper in Radiopharmacy and Medical Use: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in copper radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and future options for the production of lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Copper Radioisotopes: A Systematic Review with Special Interest to 64Cu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openmedscience.com [openmedscience.com]
- 11. Radio-therapeutic agents labeled with beta or alpha emitters [theranostics.online]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. Frontiers | DNA Double Strand Break Repair Pathways in Response to Different Types of Ionizing Radiation [frontiersin.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical Evaluation of 177Lu-OncoFAP-23, a Multivalent FAP-Targeted Radiopharmaceutical Therapeutic for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of radiopharmaceutical toxicological prerequisites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Copper-66 Imaging with Histopathological Findings
Introduction
Copper-66 (⁶⁶Cu) is an emerging radionuclide with promising characteristics for positron emission tomography (PET) imaging, offering a balance of half-life and positron energy suitable for a range of clinical applications. As with any novel imaging agent, rigorous validation is essential to ensure that the in-vivo PET signal accurately reflects the underlying biology. The gold standard for this validation is the cross-correlation of imaging data with ex-vivo histopathological findings.
This guide provides an objective comparison of PET imaging using copper radionuclides with corresponding histopathological techniques. Due to the limited availability of specific data on ⁶⁶Cu, this guide will focus on the well-established validation methodologies for Copper-64 (⁶⁴Cu), a chemically analogous and extensively studied radioisotope. The principles and protocols described herein are directly applicable to the validation of ⁶⁶Cu-based imaging agents.
We will explore the cross-validation of two primary types of ⁶⁴Cu tracers: ⁶⁴Cu-ATSM for imaging hypoxia and ⁶⁴Cu-SARTATE for imaging neuroendocrine tumors, comparing their PET signals with immunohistochemical (IHC) staining for relevant biomarkers.
Data Presentation: Correlating PET Imaging with Histopathology
A direct comparison of quantitative PET imaging metrics with histopathological data is crucial for validating a radiotracer's specificity. The following table summarizes the correlation between ⁶⁴Cu-ATSM PET imaging and the expression of the hypoxia marker, Hypoxia-Inducible Factor-1 alpha (HIF-1α), in glioblastoma.
| Tumor Region Characteristics | HIF-1α Expression (% positive cells) | ⁶⁴Cu-ATSM PET Signal (SUVmax) |
| Necrotic Area | 0% | Not Reported |
| High Cellularity Neoplastic Area | 1% | Not Reported |
| Peripheral Tumor Area (Lower Cellularity) | 5% | 2.7[1] |
| Central Neoplastic Area | 20% | 4.9[1] |
| Neoplastic Area with Inflammatory Infiltrate | 0% | Not Reported |
SUVmax: Maximum Standardized Uptake Value
This data clearly demonstrates a positive correlation between the intensity of the ⁶⁴Cu-ATSM PET signal and the percentage of cells expressing HIF-1α, supporting the tracer's utility in identifying hypoxic regions within a tumor.[1]
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible cross-validation studies. Below are representative methodologies for ⁶⁴Cu-PET imaging and corresponding immunohistochemistry.
⁶⁴Cu-ATSM PET Imaging Protocol (Preclinical)
-
Animal Model: Immunocompromised mice bearing human tumor xenografts (e.g., glioblastoma, head and neck cancer).
-
Radiotracer Administration: Intravenous injection of ⁶⁴Cu-ATSM. The exact dose is typically weight-based and optimized for the specific scanner and animal model.
-
PET/CT Imaging:
-
Animals are anesthetized for the duration of the scan.
-
Imaging is performed at multiple time points post-injection (e.g., 1, 3, and 24 hours) to assess tracer uptake and clearance kinetics.[2][3]
-
A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.
-
PET data is reconstructed using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM).[4]
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images corresponding to the tumor and reference tissues (e.g., muscle).
-
The Standardized Uptake Value (SUV) is calculated for each ROI to quantify tracer accumulation.
-
Hypoxia-Inducible Factor-1 alpha (HIF-1α) Immunohistochemistry Protocol
-
Tissue Harvesting and Preparation:
-
Immediately following the final PET scan, animals are euthanized.
-
Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
-
Sectioning: 4-5 µm thick sections are cut from the paraffin-embedded tissue blocks.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a sodium citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a 3% hydrogen peroxide solution.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a serum-based blocking buffer.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding. The nuclei are typically counterstained with hematoxylin.[5]
-
Microscopic Analysis: The percentage of tumor cells with positive nuclear staining for HIF-1α is quantified by a pathologist.
⁶⁴Cu-SARTATE PET/CT Imaging Protocol (Clinical)
-
Patient Preparation: Patients may be required to fast for a few hours prior to the scan.
-
Radiotracer Administration: A single bolus intravenous injection of ⁶⁴Cu-SARTATE (e.g., 200 MBq) is administered.[6]
-
PET/CT Imaging:
-
Image Analysis: SUVmax of lesions is calculated to quantify the intensity of radiotracer uptake, which is indicative of somatostatin (B550006) receptor expression.
Somatostatin Receptor Type 2A (SSTR2A) Immunohistochemistry Protocol
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue is sectioned.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often with an EDTA buffer.
-
Primary Antibody Incubation: Sections are incubated with a monoclonal antibody specific for SSTR2A, such as the UMB-1 clone, which has shown high reliability.[9][10]
-
Detection and Analysis: A suitable detection system is used to visualize the antibody binding, which should be localized to the cell membrane. A semi-quantitative scoring system is often employed, considering both the percentage of positive tumor cells and the staining intensity (weak, moderate, or strong).[11] The presence of >10% positively stained tumor cells is a common threshold for predicting high receptor expression.[9][10]
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Cross-Validation of PET Imaging with Histopathology.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. 64Cu-ATSM and 18FDG PET uptake and 64Cu-ATSM autoradiography in spontaneous canine tumors: comparison with pimonidazole hypoxia immunohistochemistry | springermedizin.de [springermedizin.de]
- 4. Pre-clinical Positron Emission Tomography Reconstruction Algorithm Effect on Cu-64 ATSM Lesion Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Somatostatin receptor subtype 2A immunohistochemistry using a new monoclonal antibody selects tumors suitable for in vivo somatostatin receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Immunohistochemical assessment and clinical, histopathologic, and molecular correlates of membranous somatostatin type-2A receptor expression in high-risk pediatric central nervous system tumors [frontiersin.org]
Safety Operating Guide
Safe Disposal of Copper-66: A Procedural Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of the short-lived radioisotope Copper-66 (⁶⁶Cu), this guide offers a step-by-step operational plan to ensure the safety of laboratory personnel and compliance with regulatory standards.
This compound is a radioisotope with a very short half-life, a characteristic that is central to its disposal protocol. The primary and most effective method for its disposal is "decay-in-storage," which allows the radioactivity to diminish to background levels before being discarded as non-radioactive waste. This process minimizes radiation exposure and environmental impact.
Immediate Safety and Handling Protocols
Proper handling from the moment of generation is critical to ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves, when handling this compound.
-
Designated Area: All work with ⁶⁶Cu should be conducted in a designated and properly shielded area, such as a fume hood or a glove box, to contain any potential contamination.
-
Shielding: Use appropriate shielding, such as lead or tungsten, to minimize radiation exposure.
-
Contamination Monitoring: Regularly monitor work surfaces, equipment, and personnel for radioactive contamination using a suitable radiation detector (e.g., a Geiger-Müller counter).
Step-by-Step Disposal Procedure: Decay-in-Storage
-
Waste Segregation: Segregate waste contaminated with this compound from all other waste streams at the point of generation. This includes items such as pipette tips, vials, gloves, and paper towels.
-
Containerization: Place the segregated ⁶⁶Cu waste into a clearly labeled, durable, and leak-proof container. The container must be suitable for storing radioactive materials.
-
Labeling: The waste container must be labeled with:
-
The radioactive isotope symbol (⁶⁶Cu).
-
The initial date of waste generation.
-
The initial activity level (if known).
-
The name of the principal investigator or laboratory.
-
-
Secure Storage: Store the container in a designated, shielded, and secure radioactive waste storage area. This area should be away from high-traffic zones to minimize personnel exposure.
-
Decay Period: The waste must be stored for a minimum of 10 half-lives to ensure that its radioactivity has decayed to negligible levels. For this compound, with a half-life of approximately 5.12 minutes, this equates to a storage period of at least 51.2 minutes. To be conservative, a storage period of 1 to 2 hours is recommended.
-
Post-Decay Survey: After the decay period, the waste container must be surveyed with a sensitive radiation detector to confirm that the radioactivity is indistinguishable from natural background radiation.
-
De-identification: Once confirmed to be at background levels, all radioactive material labels must be defaced or removed from the container.
-
Final Disposal: The de-identified waste can now be disposed of as regular, non-radioactive laboratory waste, following institutional guidelines for chemical or biological waste if applicable.
Radiological Data for this compound
For easy reference, the key radiological properties of this compound are summarized in the table below.
| Property | Value |
| Half-life | 5.120 minutes[1][2][3] |
| Decay Mode | Beta (β⁻) emission (100%)[1] |
| Decay Product | Stable Zinc-66 (⁶⁶Zn)[1][4] |
| Beta Decay Energy | 2.64 MeV[1][2] |
| Specific Activity | 2.09 x 10¹⁹ Bq/g[1] |
Experimental Protocols
The standard experimental protocol for determining the appropriate decay-in-storage time is based on the well-established principles of radioactive decay. The activity of a radioisotope decreases exponentially over time according to the following equation:
A(t) = A₀ * (1/2)^(t / T½)
Where:
-
A(t) is the activity at time t
-
A₀ is the initial activity
-
t is the elapsed time
-
T½ is the half-life of the isotope
For practical disposal purposes, a radioisotope is considered to have decayed to a safe level after approximately 10 half-lives, at which point its activity is reduced to less than 0.1% of its initial value.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the critical steps from waste generation to final disposal.
Caption: Workflow for the decay-in-storage disposal of this compound.
Regulatory Compliance: The disposal of all radioactive waste is governed by national and local regulations. In the United States, the Nuclear Regulatory Commission (NRC) and state-level agencies set the standards for radioactive waste management.[5] This guide is consistent with the principle of "decay-in-storage" for short-lived isotopes, a widely accepted practice under these regulatory frameworks. Always consult your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EH&S) department to ensure full compliance with all applicable policies and regulations.
References
Essential Safety and Logistics for Handling Copper-66
For researchers, scientists, and drug development professionals, ensuring safety during the handling of radioisotopes is paramount. This guide provides essential, immediate safety and logistical information for the handling of Copper-66 (⁶⁶Cu), a radioisotope with a short half-life that requires meticulous planning for its use and disposal. The following procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.
Physical and Radiological Data of this compound
Understanding the fundamental properties of this compound is the first step in establishing safe handling protocols. This table summarizes the key quantitative data for this isotope.
| Property | Value |
| Half-Life | 5.120 minutes[1][2] |
| Decay Mode | Beta minus (β⁻) (100%)[1] |
| Daughter Isotope | Zinc-66 (⁶⁶Zn) (Stable)[1] |
| Beta Decay Energy (β⁻) | 2.641 MeV[3] |
| Primary Gamma Ray Energies | 1039.20 keV, 833.0 keV[2] |
| Specific Activity | 2.09 x 10¹⁹ Bq/g[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize both external radiation exposure and the risk of contamination. The following PPE is mandatory when handling this compound.
-
Body Protection : A lab coat is the minimum requirement.[4] When working with higher activity levels, consider a lead apron to reduce gamma radiation exposure to the torso.
-
Hand Protection : Double gloving with disposable, chemical-resistant gloves is required.[5] Change gloves frequently, especially if contamination is suspected. Use tongs or other remote handling tools to increase the distance from the source.[6][7]
-
Eye Protection : Safety glasses with side shields are the minimum requirement.[4][8] For activities with a higher risk of splashing, chemical splash goggles or a full-face shield should be worn.[8]
-
Dosimetry : Whole-body and ring dosimeters are required to monitor radiation exposure.[6][9] These should be worn at all times when handling radioactive materials and stored away from radiation sources when not in use.[9]
Operational Plan for Handling this compound
A well-defined operational plan is essential for ensuring safety and compliance. The following step-by-step guidance outlines the key phases of handling this compound in a laboratory setting.
1. Pre-Experiment Preparation
-
Training : All personnel handling this compound must receive documented training on radiation safety principles and the specific procedures for this isotope.[10][11]
-
Area Designation : Designate a specific area for handling this compound. This area should be clearly marked with radiation warning signs.[4]
-
Shielding : Prepare appropriate shielding. Due to the emission of high-energy beta particles and gamma rays, a combination of materials is effective. Use low-Z materials like acrylic or aluminum to shield the beta radiation and high-Z materials like lead or tungsten to attenuate the gamma radiation.[7]
-
Waste Containers : Have clearly labeled radioactive waste containers ready before starting the experiment.[12]
2. Receiving and Storing this compound
-
Receipt : Upon receipt, visually inspect the package for any signs of damage.
-
Survey : Use a survey meter to monitor the external radiation levels of the package.
-
Storage : Store the this compound container in a shielded location, such as a lead-lined refrigerator or safe, in the designated radioactive materials area.
3. Experimental Work
-
Minimize Exposure : Adhere to the principles of ALARA (As Low As Reasonably Achievable):
-
Contamination Control : Work on absorbent, plastic-backed paper to contain any potential spills.[4]
-
Monitoring : Use a survey meter to monitor the work area for contamination during and after the experiment.[6]
4. Post-Experiment Procedures
-
Decontamination : If contamination is detected, decontaminate the area using appropriate cleaning agents.
-
Personal Survey : After completing the work, monitor hands, clothing, and shoes for contamination before leaving the designated area.
Disposal Plan for this compound
Due to its very short half-life, the primary disposal method for this compound is decay-in-storage.
-
Segregation : Segregate this compound waste from other radioactive and non-radioactive waste streams.
-
Labeling : Place the waste in a clearly labeled container indicating the isotope, date, and initial activity.
-
Storage for Decay : Store the waste in a shielded, secure location for a minimum of 10 half-lives (approximately 52 minutes). After this period, the activity will have decayed to less than 0.1% of its original level.
-
Final Disposal : After the decay period, monitor the waste with a survey meter to ensure it is at background levels. If at background, the waste can be disposed of as non-radioactive waste, with all radioactive labels removed or defaced.[7]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. gammaray.inl.gov [gammaray.inl.gov]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. hpschapters.org [hpschapters.org]
- 5. fishersci.com [fishersci.com]
- 6. case.edu [case.edu]
- 7. youtube.com [youtube.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
